molecular formula C10H9NO6 B1330664 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid CAS No. 77359-11-6

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid

Cat. No.: B1330664
CAS No.: 77359-11-6
M. Wt: 239.18 g/mol
InChI Key: RIGFMUNSTCPGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid is a useful research compound. Its molecular formula is C10H9NO6 and its molecular weight is 239.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-nitrophenyl)methoxy]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c12-9(13)5-10(14)17-6-7-1-3-8(4-2-7)11(15)16/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGFMUNSTCPGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343841
Record name 3-[(4-Nitrophenyl)methoxy]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77359-11-6
Record name 3-[(4-Nitrophenyl)methoxy]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mono-4-nitrobenzyl Malonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic Acid

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Compound Overview

Compound Name: this compound Synonyms: Malonic acid mono-4-nitrobenzyl ester, 4-Nitrobenzyl hydrogen malonate, Mono-4-nitrobenzyl malonate. CAS Number: 77359-11-6 Molecular Formula: C10H9NO6 Molecular Weight: 239.18 g/mol Appearance: White crystalline powder

This compound is a valuable reagent, notably utilized as a pharmaceutical intermediate in the synthesis of Meropenem.

Synthetic Protocols

Several synthetic routes for this compound have been established. This section details the most common and effective methods, providing step-by-step experimental protocols.

Method 1: Enzymatic Hydrolysis of Di-p-nitrobenzyl malonate

This method employs an enzymatic approach for the selective hydrolysis of the diester to the desired monoester.

Experimental Protocol:

  • Dissolve di-p-nitrobenzyl malonate (100g) in toluene (750ml) in a flask equipped with a water bath.

  • Raise the water bath temperature to 55°C to ensure complete dissolution of the starting material.

  • Add 250 ml of potassium phosphate buffer (0.1M, pH 7.5) to the reaction mixture and maintain the pH at 7.5.

  • Cool the water bath to 45°C and introduce immobilized CalB (Candida antarctica lipase-C-LEcta, 5g) to the mixture.

  • Maintain the pH at 7.5 by the dropwise addition of 1N sodium hydroxide while stirring the reaction mixture for 7 hours.

  • Upon completion, filter the reaction mixture to recover the enzyme, which can be dried under vacuum for reuse.

  • The crystallized product, 4-Nitrobenzyl hydrogen malonate, is filtered and dried under vacuum at 50°C.[1]

Quantitative Data:

ParameterValue
Yield58 g
Purity (by HPLC)99.83%
Moisture Content0.14%
Method 2: Reaction of Meldrum's Acid with p-Nitrobenzyl Alcohol

This protocol utilizes Meldrum's acid as a precursor to the malonate moiety.

Experimental Protocol:

  • To a flame-dried 150mL pressure tube under an argon atmosphere, add Meldrum's acid (5.00g, 34.7mmol) and anhydrous acetonitrile (40mL).

  • To the resulting solution, add p-nitrobenzyl alcohol (5.58 g, 36.4 mmol).

  • Seal the tube tightly and allow the reaction to reflux overnight.[1]

  • (Note: The original source does not detail the work-up procedure for this specific reaction, which would typically involve solvent removal and purification by crystallization or chromatography).

Method 3: Direct Esterification of Malonic Acid

This is a classical approach involving the direct reaction of malonic acid with p-nitrobenzyl alcohol. A variation of this method is also used to produce the magnesium salt of the target compound.

Experimental Protocol for the Magnesium Salt:

  • Add p-nitrobenzyl alcohol and malonic acid to a suitable solvent.

  • Perform the esterification reaction at a low temperature in the presence of a catalyst.

  • Raise the temperature of the reaction system to 60-80°C to facilitate the transformation of the product's crystal form, yielding the p-nitrobenzyl alcohol malonate monoester.

  • The obtained monoester is then reacted with magnesium chloride in water.

  • The final product is purified by recrystallization, followed by centrifugation and drying.[2]

Quantitative Data for the Magnesium Salt:

ParameterValue
Purity of Intermediate Monoester>95%
Yield of Magnesium Salt>80%
Method 4: From Halogenated p-Nitrobenzene

This method involves the reaction of a p-nitrobenzyl halide with malonic acid or its salt.

General Protocol Outline:

The synthesis is achieved by reacting a halogenated p-nitrobenzene (e.g., p-nitrobenzyl bromide or chloride) with malonic acid or its sodium salt in the presence of a solvent and a catalyst.[3] The specific reaction conditions such as temperature, time, and the choice of catalyst and solvent can be optimized to maximize the yield of the desired monoester.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

Synthesis_Method_1 Di-p-nitrobenzyl malonate Di-p-nitrobenzyl malonate Toluene, 55°C Toluene, 55°C Di-p-nitrobenzyl malonate->Toluene, 55°C Dissolution Dissolution Toluene, 55°C->Dissolution Potassium Phosphate Buffer (pH 7.5) Potassium Phosphate Buffer (pH 7.5) Dissolution->Potassium Phosphate Buffer (pH 7.5) Hydrolysis Hydrolysis Potassium Phosphate Buffer (pH 7.5)->Hydrolysis Immobilized CalB, 45°C Immobilized CalB, 45°C Hydrolysis->Immobilized CalB, 45°C 1N NaOH (pH control) 1N NaOH (pH control) Hydrolysis->1N NaOH (pH control) This compound This compound Hydrolysis->this compound

Caption: Enzymatic Hydrolysis of Di-p-nitrobenzyl malonate.

Synthesis_Method_2 Meldrum's Acid Meldrum's Acid Reaction Reaction Meldrum's Acid->Reaction p-Nitrobenzyl Alcohol p-Nitrobenzyl Alcohol p-Nitrobenzyl Alcohol->Reaction Anhydrous Acetonitrile Anhydrous Acetonitrile Anhydrous Acetonitrile->Reaction Reflux overnight Reflux overnight Reaction->Reflux overnight This compound This compound Reflux overnight->this compound

Caption: Reaction of Meldrum's Acid with p-Nitrobenzyl Alcohol.

Synthesis_Method_3 Malonic Acid Malonic Acid Esterification (low temp) Esterification (low temp) Malonic Acid->Esterification (low temp) p-Nitrobenzyl Alcohol p-Nitrobenzyl Alcohol p-Nitrobenzyl Alcohol->Esterification (low temp) Solvent, Catalyst Solvent, Catalyst Solvent, Catalyst->Esterification (low temp) Crystal Form Transformation (60-80°C) Crystal Form Transformation (60-80°C) Esterification (low temp)->Crystal Form Transformation (60-80°C) Monoester Intermediate Monoester Intermediate Crystal Form Transformation (60-80°C)->Monoester Intermediate Salt Formation Salt Formation Monoester Intermediate->Salt Formation Magnesium Chloride, Water Magnesium Chloride, Water Magnesium Chloride, Water->Salt Formation Magnesium 3-((4-nitrobenzyl)oxy)-3-oxopropanoate Magnesium 3-((4-nitrobenzyl)oxy)-3-oxopropanoate Salt Formation->Magnesium 3-((4-nitrobenzyl)oxy)-3-oxopropanoate

Caption: Direct Esterification and Salt Formation.

Concluding Remarks

The synthesis of this compound can be achieved through various methodologies, each with its own set of advantages. The enzymatic hydrolysis offers high purity and mild reaction conditions. The use of Meldrum's acid provides a direct route, while the classical esterification of malonic acid is a versatile method that can be adapted for the synthesis of corresponding salts. The choice of a specific protocol will depend on factors such as desired purity, yield, scalability, and the availability of starting materials and reagents. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

CAS number 77359-11-6 physical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Characteristics of 4-Nitrobenzyl Hydrogen Malonate (CAS 77359-11-6)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Nitrobenzyl hydrogen malonate, identified by CAS number 77359-11-6. The information is compiled from various chemical and supplier databases, offering key data points and standardized experimental protocols relevant to laboratory and research settings.

Chemical Identity and Properties

4-Nitrobenzyl hydrogen malonate is a carboxylic acid derivative frequently utilized as a reagent and intermediate in organic synthesis.[1] It is notably employed in the synthesis of β-lactam antibiotics such as (±)-thienamycin and other carbapenems.[2]

Physical and Chemical Data Summary

The following table summarizes the key quantitative physical and chemical properties of 4-Nitrobenzyl hydrogen malonate.

PropertyValueSource(s)
CAS Number 77359-11-6[1][2][3][4][5][6][7][8][9]
Molecular Formula C₁₀H₉NO₆[3][4][5][6][7][10]
Molecular Weight 239.18 g/mol [3][4][6]
Appearance White to off-white or light yellow crystalline powder[1][2][3]
Melting Point 92-111°C (range from various sources)[2][3][4]
Boiling Point 455.8 ± 30.0 °C (Predicted)[2]
Density 1.447 ± 0.06 g/cm³ (Predicted)[2]
pKa 2.49 ± 0.32 (Predicted)[1][2]
Solubility Soluble in Methanol, sparingly soluble in water[1][2]
InChI Key RIGFMUNSTCPGNP-UHFFFAOYSA-N[5][11]
SMILES C1=CC(=CC=C1COC(=O)CC(=O)O)--INVALID-LINK--[O-][5][7][11]

Experimental Protocols for Physical Characterization

The following sections detail generalized, standard laboratory methodologies for determining the key physical properties of solid organic compounds like 4-Nitrobenzyl hydrogen malonate.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[1][2]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[4]

  • Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the range.[4] For accurate results, the determination should be repeated with fresh samples.[2]

Boiling Point Determination

While the boiling point for this compound is predicted as it may decompose at elevated temperatures, a standard micro-scale method can be described.

Methodology (Thiele Tube Method):

  • Sample Preparation: A small amount of the liquid sample (if the solid were melted) is placed in a small test tube or fusion tube.[6] A capillary tube, sealed at one end, is inverted and placed into the sample tube.[8]

  • Apparatus Setup: The sample tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling liquid like paraffin oil.[6][8]

  • Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[6] Heating continues until a rapid and continuous stream of bubbles emerges from the inverted capillary.[8]

  • Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6]

Density Determination

The density of a solid can be determined using several gravimetric methods, with the displacement principle being common.

Methodology (Liquid Displacement):

  • Mass Measurement: The mass of a dry sample of the solid is accurately measured using an analytical balance.[7]

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if sparingly soluble). The initial volume of the liquid is recorded.[12]

  • Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder. The final volume is recorded.[12] The volume of the solid is the difference between the final and initial liquid volumes.[12]

  • Calculation: The density is calculated by dividing the mass of the solid by its determined volume (Density = Mass / Volume).[7][13]

Solubility Determination

A qualitative assessment of solubility provides insight into the compound's polarity and potential solvent systems for reactions or analysis.

Methodology (Qualitative Test):

  • Sample Preparation: A small, measured amount of the solid (e.g., 25 mg) is placed into a test tube.[14]

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of Methanol) is added to the test tube in small portions.[14]

  • Observation: After each addition, the tube is shaken vigorously for 30-60 seconds.[11][15] The mixture is then observed to determine if the solid has completely dissolved.

  • Classification: The compound's solubility is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection.[11][15]

Application in Synthesis: A Workflow

4-Nitrobenzyl hydrogen malonate is a critical intermediate in the synthesis of carbapenem antibiotics.[16] Its primary function is to introduce a protected malonate group, which is essential for building the carbapenem core structure. The p-nitrobenzyl (PNB) group serves as a protecting group that can be removed under specific conditions later in the synthetic sequence.

The following diagram illustrates the logical workflow of its use in the synthesis of a key carbapenem precursor.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A 4-Nitrobenzyl Hydrogen Malonate (CAS 77359-11-6) D 1. Formation of Magnesium Salt A->D Reacts with B Magnesium Ethoxide B->D C Azetidinone Intermediate E 2. Acylation Reaction C->E D->E Reacts with F Carbapenem Precursor (Azetidinone-2-malonate) E->F Yields

Caption: Logical workflow for the use of 4-Nitrobenzyl hydrogen malonate in carbapenem synthesis.

References

Synthesis of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic Acid from Diethyl Malonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 3-((4-nitrobenzyl)oxy)-3-oxopropanoic acid, also known as mono-4-nitrobenzyl malonate, commencing from the readily available starting material, diethyl malonate. This synthesis is a crucial process for the creation of advanced intermediates in the development of novel therapeutic agents, particularly in the realm of carbapenem antibiotics. The described methodology is presented with detailed experimental protocols, quantitative data, and process visualizations to facilitate its application in a research and development setting.

Synthetic Strategy Overview

The synthesis of this compound from diethyl malonate is most effectively achieved through a two-step process. This strategy circumvents the challenges associated with the direct mono-esterification of malonic acid or the selective mono-transesterification of diethyl malonate. The developed pathway involves:

  • Selective Monohydrolysis of Diethyl Malonate: One of the two ethyl ester functionalities of diethyl malonate is selectively saponified to yield the potassium salt of monoethyl malonate. This step is critical for differentiating the two chemically equivalent ester groups.

  • Esterification with 4-Nitrobenzyl Bromide: The resulting malonate half-ester is subsequently alkylated with 4-nitrobenzyl bromide to afford the target compound, this compound.

This approach offers a reliable and scalable method for the synthesis of the desired product.

Experimental Protocols

Step 1: Selective Monohydrolysis of Diethyl Malonate to Potassium Monoethyl Malonate

This procedure details the selective saponification of one of the ester groups of diethyl malonate.

Materials:

  • Diethyl malonate

  • Potassium hydroxide (KOH)

  • Ethanol (98%)

  • Diethyl ether

Procedure:

  • A solution of potassium hydroxide (0.46 mol) is prepared by dissolving it in 500 mL of 98% ethanol.

  • In a separate reaction vessel equipped with a stirrer, a solution of diethyl malonate (0.63 mol) in 500 mL of 98% ethanol is prepared.

  • The potassium hydroxide solution is added dropwise to the diethyl malonate solution over a period of 1 hour, while maintaining the reaction temperature at 0°C with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional hour.

  • The precipitated potassium monoethyl malonate is collected by vacuum filtration.

  • The collected solid is washed with a small amount of diethyl ether and dried under reduced pressure to yield the potassium salt of monoethyl malonate.

Step 2: Synthesis of this compound

This procedure describes the esterification of potassium monoethyl malonate with 4-nitrobenzyl bromide.

Materials:

  • Potassium monoethyl malonate

  • 4-Nitrobenzyl bromide

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • n-Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of potassium monoethyl malonate (1.0 eq) in anhydrous dimethylformamide, 4-nitrobenzyl bromide (1.05 eq) is added.

  • The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to afford the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic pathway.

Table 1: Reagents and Reaction Conditions for Step 1 (Monohydrolysis)

ReagentMolar RatioConcentrationTemperatureTime
Diethyl Malonate1.0-0°C to RT2 h
Potassium Hydroxide0.73-0°C1 h (addition)
Ethanol (98%)Solvent-0°C to RT2 h

Table 2: Yield and Product Characteristics for Step 1

ProductFormYield (%)Purity
Potassium Monoethyl MalonateWhite Solid68-85%High

Table 3: Reagents and Reaction Conditions for Step 2 (Esterification)

ReagentMolar RatioConcentrationTemperatureTime
Potassium Monoethyl Malonate1.0-Room Temperature12-16 h
4-Nitrobenzyl Bromide1.05-Room Temperature12-16 h
DimethylformamideSolvent-Room Temperature12-16 h

Table 4: Product Characteristics for this compound

PropertyValue
Molecular FormulaC₁₀H₉NO₆
Molecular Weight239.18 g/mol
AppearanceWhite to off-white solid
Purity (by HPLC)>98%

Visualization of Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical transformation occurring in this synthesis.

G cluster_0 Step 1: Monohydrolysis cluster_1 Step 2: Esterification Start Diethyl Malonate in Ethanol Add_KOH Add KOH Solution (0°C) Start->Add_KOH Stir_RT Stir at Room Temperature Add_KOH->Stir_RT Filter Filter Precipitate Stir_RT->Filter Wash_Dry Wash with Ether & Dry Filter->Wash_Dry Product1 Potassium Monoethyl Malonate Wash_Dry->Product1 Start2 Potassium Monoethyl Malonate in DMF Product1->Start2 Use in next step Add_PNBBr Add 4-Nitrobenzyl Bromide Start2->Add_PNBBr Stir_RT2 Stir at Room Temperature Add_PNBBr->Stir_RT2 Workup Aqueous Workup & Extraction Stir_RT2->Workup Purify Column Chromatography Workup->Purify Product2 This compound Purify->Product2 G Reactant1 Diethyl Malonate Intermediate Potassium Monoethyl Malonate Reactant1->Intermediate Step 1 Reactant2 KOH, EtOH/H2O Product This compound Intermediate->Product Step 2 Reactant3 4-Nitrobenzyl Bromide

Spectroscopic Profile of 4-Nitrobenzyl Hydrogen Malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Nitrobenzyl hydrogen malonate (CAS No: 77359-11-6), a crucial intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for 4-Nitrobenzyl hydrogen malonate is C₁₀H₉NO₆, with a molecular weight of 239.18 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.9Broad Singlet1H-COOH
8.24Doublet2HAr-H (ortho to -NO₂)
7.67Doublet2HAr-H (meta to -NO₂)
5.32Singlet2H-O-CH₂-Ar
3.54Singlet2H-CO-CH₂-COOH

¹³C NMR (DMSO-d₆)

While specific peak-by-peak data from a single public source is unavailable, chemical suppliers confirm its availability.[1] Based on the structure, the expected chemical shifts are:

Chemical Shift (δ) ppmAssignment
~169Ester Carbonyl (-COO-CH₂)
~168Carboxylic Acid Carbonyl (-COOH)
~147Ar-C (para to -CH₂-)
~143Ar-C (ipso to -NO₂)
~128Ar-CH (ortho to -NO₂)
~124Ar-CH (meta to -NO₂)
~66-O-CH₂-Ar
~40-CO-CH₂-COOH
Infrared (IR) Spectroscopy

The IR spectrum is typically acquired using a KBr disc or as a nujol mull.[2] The characteristic absorption bands are expected at:

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic Acid)
~1735C=O stretch (Ester)
~1710C=O stretch (Carboxylic Acid)
~1520 and ~1350N-O asymmetric and symmetric stretch (Nitro group)
~1250C-O stretch (Ester and Carboxylic Acid)
Mass Spectrometry (MS)

The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[1]

m/zAssignment
239[M]⁺ (Molecular Ion)
195[M - CO₂]⁺
153[M - C₃H₂O₃]⁺
136[O₂NC₆H₄CH₂]⁺
106[C₇H₄O]⁺
90[C₆H₄N]⁺
77[C₆H₅]⁺

Experimental Protocols

Synthesis of 4-Nitrobenzyl Hydrogen Malonate

A common and effective method for the synthesis of 4-nitrobenzyl hydrogen malonate involves the reaction of Meldrum's acid with 4-nitrobenzyl alcohol.[3]

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • 4-Nitrobenzyl alcohol

  • Anhydrous acetonitrile (MeCN)

  • Argon gas

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • A flame-dried pressure tube is charged with Meldrum's acid (1.0 eq) and anhydrous acetonitrile under an argon atmosphere.

  • To this solution, 4-nitrobenzyl alcohol (1.05 eq) is added.

  • The tube is securely sealed and the reaction mixture is refluxed overnight.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield 4-nitrobenzyl hydrogen malonate as an off-white solid.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a synthesized compound like 4-Nitrobenzyl hydrogen malonate.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 4-Nitrobenzyl Hydrogen Malonate Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Dissolve in DMSO-d₆ IR IR Spectroscopy Purification->IR Prepare KBr pellet MS Mass Spectrometry Purification->MS Direct Infusion Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of 4-Nitrobenzyl hydrogen malonate.

References

Solubility of 4-Nitrobenzyl hydrogen malonate in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitrobenzyl hydrogen malonate, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing a robust framework for determining its solubility in common organic solvents. It includes detailed experimental protocols and predictive insights based on the compound's structural features.

Compound Profile: 4-Nitrobenzyl Hydrogen Malonate

4-Nitrobenzyl hydrogen malonate (CAS 77359-11-6) is a white to off-white crystalline solid.[1][2] Its structure, featuring a polar carboxylic acid group, a nitro group, and an ester linkage, alongside a nonpolar benzene ring, suggests a nuanced solubility profile across different classes of organic solvents.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC10H9NO6[3][4]
Molecular Weight239.18 g/mol [3][4]
Melting Point109 °C[3][5]
AppearanceWhite to off-white crystalline powder[2][5]
pKa2.49 ± 0.32 (Predicted)[1][5]

Qualitative and Known Solubility Data

Published data on the quantitative solubility of 4-Nitrobenzyl hydrogen malonate is sparse. However, qualitative solubility and information inferred from synthesis and purification procedures are summarized below.

Table of Known and Inferred Solubility:

SolventSolubilityRationale / Reference
MethanolSolubleExplicitly stated in chemical supplier data.[5]
WaterSparingly solubleThe presence of polar groups is offset by the nonpolar aromatic ring.[1]
Acetonitrile (MeCN)SolubleUsed as a solvent in its synthesis from Meldrum's acid and p-nitrobenzyl alcohol.[3][6]
Ethyl Acetate (EtOAc)SolubleUsed as a mobile phase component in the column chromatography purification of the compound.[3][6]
TolueneSoluble at elevated temperaturesUsed as a solvent in a synthesis route starting from di-p-nitrobenzyl malonate at 55°C.[6]
HexaneSparingly soluble to insolubleUsed as an anti-solvent or a non-polar component in the mobile phase for purification, suggesting low solubility.[3][6]

Experimental Protocol for Determining Solubility

The following is a standard protocol for determining the solubility of a crystalline solid like 4-Nitrobenzyl hydrogen malonate in an organic solvent. This method, often referred to as the "shake-flask method," is a reliable way to ascertain solubility at a given temperature.[7][8]

Objective: To determine the concentration of a saturated solution of 4-Nitrobenzyl hydrogen malonate in a specific organic solvent at a controlled temperature.

Materials:

  • 4-Nitrobenzyl hydrogen malonate (crystalline solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of 4-Nitrobenzyl hydrogen malonate to a vial. The goal is to have undissolved solid remaining after equilibrium is reached.

  • Solvent Addition: Add a known volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand in the temperature bath to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-Nitrobenzyl hydrogen malonate.

  • Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in units such as mg/mL or g/100mL.

Data Presentation Template

The following table structure is recommended for organizing and presenting the experimentally determined solubility data for clear comparison.

Quantitative Solubility of 4-Nitrobenzyl Hydrogen Malonate at 25 °C:

Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL)Observations
Alcohols Methanol32.7
Ethanol24.5
Isopropanol19.9
Ketones Acetone20.7
Methyl Ethyl Ketone18.5
Esters Ethyl Acetate6.0
Ethers Tetrahydrofuran (THF)7.6
Diethyl Ether4.3
Halogenated Dichloromethane (DCM)9.1
Chloroform4.8
Aromatics Toluene2.4
Alkanes n-Hexane1.9

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining solubility.

Solubility_Workflow A Start: Prepare Materials (Solute, Solvent, Vials) B Add Excess Solute to Vial A->B C Add Known Volume of Solvent B->C D Equilibrate at Constant T (e.g., 24-72h in shaker bath) C->D E Allow Solid to Settle (Phase Separation) D->E F Withdraw and Filter Supernatant E->F G Prepare Dilutions of Saturated Solution F->G H Quantify Concentration (HPLC / UV-Vis) G->H I Calculate Solubility (mg/mL or g/100mL) H->I J End: Record Data I->J

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding and practical approach for researchers to systematically evaluate the solubility of 4-Nitrobenzyl hydrogen malonate in various organic solvents, enabling informed decisions in process development, purification, and formulation.

References

Purity Analysis of Synthesized 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purity analysis of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid. The document outlines a detailed synthetic protocol and rigorous analytical methodologies for confirming the identity, purity, and integrity of the synthesized compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the processes involved in the characterization of novel organic compounds.

Introduction

This compound is a bifunctional organic molecule containing a carboxylic acid, an ester, and a nitroaromatic moiety. Its structure suggests potential applications as a linker in bioconjugation, a building block in medicinal chemistry, or as a key intermediate in the synthesis of more complex molecules. The presence of the 4-nitrobenzyl ester group makes it particularly useful as this group can be selectively cleaved under specific conditions, revealing a carboxylic acid for further functionalization.

Given its potential applications, the synthesis of this compound with a high degree of purity is paramount. Impurities, whether from starting materials, by-products, or degradation products, can significantly impact the outcome of subsequent reactions or biological assays. This guide, therefore, details a systematic approach to not only synthesize this compound but also to rigorously assess its purity using a suite of modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is achieved through the mono-esterification of malonic acid with 4-nitrobenzyl alcohol. This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water.

Signaling Pathway of the Synthesis

The following diagram illustrates the chemical transformation from the reactants to the final product.

G MalonicAcid Malonic Acid Reaction Esterification MalonicAcid->Reaction NitrobenzylAlcohol 4-Nitrobenzyl Alcohol NitrobenzylAlcohol->Reaction AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product This compound Water Water (by-product) Reaction->Product Reaction->Water

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis and Purification

Materials:

  • Malonic acid (1.0 eq)

  • 4-Nitrobenzyl alcohol (1.0 eq)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add malonic acid, 4-nitrobenzyl alcohol, and toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Acidify the combined aqueous layers to a pH of approximately 2 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to obtain this compound as a solid.

Purity Analysis Workflow

A multi-step analytical workflow is employed to ensure the purity and confirm the structure of the synthesized this compound.

G Start Synthesized Product HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS EA Elemental Analysis Start->EA Purity Purity Assessment (>95%) HPLC->Purity Structure Structural Confirmation NMR->Structure MS->Structure EA->Purity Final Pure Compound Purity->Final Structure->Final

Caption: Overall workflow for the purity analysis of the synthesized compound.

Analytical Methodologies and Data

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of the synthesized compound by separating it from any impurities.

G Sample Dissolve Sample in Mobile Phase Inject Inject into HPLC System Sample->Inject Column C18 Reverse-Phase Column Inject->Column Detection UV Detection at 265 nm Column->Detection MobilePhase Isocratic Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid) MobilePhase->Column Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Calculate Peak Area and Purity Chromatogram->Analysis

Caption: Experimental workflow for HPLC analysis.

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Retention Time ~4.5 min
Purity (by area %) > 98%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the synthesized compound. Both ¹H and ¹³C NMR are utilized.

G Sample Dissolve Sample in DMSO-d₆ AcquireH1 Acquire ¹H NMR Spectrum Sample->AcquireH1 AcquireC13 Acquire ¹³C NMR Spectrum Sample->AcquireC13 Process Process Spectra (FT, Phasing, Baseline Correction) AcquireH1->Process AcquireC13->Process Analyze Assign Peaks and Interpret Spectra Process->Analyze

Caption: Experimental workflow for NMR analysis.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.8 (br s)Singlet (broad)1H-COOH
8.25 (d, J=8.8 Hz)Doublet2HAr-H
7.65 (d, J=8.8 Hz)Doublet2HAr-H
5.30 (s)Singlet2H-O-CH₂-Ar
3.45 (s)Singlet2H-CH₂-COOH

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (ppm)Assignment
169.5-COOH
167.0-COO-
147.5Ar-C (C-NO₂)
143.0Ar-C
128.5Ar-CH
124.0Ar-CH
65.0-O-CH₂-Ar
40.5-CH₂-COOH
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain further structural information from its fragmentation pattern.

G Sample Prepare Sample Solution Infuse Infuse into Mass Spectrometer Sample->Infuse Ionize Electrospray Ionization (ESI) (Negative Mode) Infuse->Ionize Analyze Mass Analysis (e.g., TOF) Ionize->Analyze Spectrum Generate Mass Spectrum Analyze->Spectrum Interpret Identify Molecular Ion and Fragments Spectrum->Interpret

Caption: Experimental workflow for Mass Spectrometry analysis.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Expected [M-H]⁻ 238.04
Observed [M-H]⁻ 238.05
Key Fragments m/z 136 (4-nitrobenzyl fragment)
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound, which is compared against the theoretical values to assess purity.[1][2]

G Sample Weigh Sample Accurately Combust Combustion in Oxygen Atmosphere Sample->Combust Separate Separate Combustion Gases (CO₂, H₂O, N₂) Combust->Separate Detect Detect and Quantify Gases Separate->Detect Calculate Calculate Elemental Percentages Detect->Calculate

Caption: Experimental workflow for Elemental Analysis.

Molecular Formula: C₁₀H₉NO₆[3][4][5]

ElementTheoretical (%)Found (%)
Carbon (C) 50.2250.15
Hydrogen (H) 3.793.82
Nitrogen (N) 5.865.81

Conclusion

The successful synthesis of this compound has been demonstrated, coupled with a comprehensive suite of analytical techniques to rigorously assess its purity. The presented data from HPLC, ¹H and ¹³C NMR, mass spectrometry, and elemental analysis collectively confirm the identity and high purity of the synthesized compound. This technical guide provides a robust framework for the synthesis and quality control of this valuable chemical intermediate, ensuring its suitability for subsequent applications in research and development.

References

An In-depth Technical Guide on the Natural Occurrence and Biological Sources of Nitrobenzyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrobenzyl compounds, and more broadly nitroaromatic compounds, are a class of organic molecules characterized by the presence of a nitro group attached to a benzyl or aromatic ring system. While many are synthetically produced for various industrial applications, a significant number of these compounds are also found in nature, biosynthesized by a diverse range of organisms including plants, fungi, and bacteria. These naturally occurring nitroaromatics exhibit a wide array of biological activities, from antimicrobial and antifungal to potent toxins, making them a subject of great interest for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of nitrobenzyl and related nitroaromatic compounds, their biological sources, biosynthetic pathways, and their interactions with cellular signaling pathways. Detailed experimental protocols for their extraction, purification, and characterization are also provided to aid researchers in this field.

Introduction

Naturally occurring nitro compounds display remarkable structural diversity and a wide range of biological activities.[1] The nitro group, being a strong electron-withdrawing moiety, imparts unique chemical properties to the parent molecule, often contributing to its bioactivity.[2] Although relatively rare compared to other functional groups in natural products, the discovery of compounds like chloramphenicol, a broad-spectrum antibiotic, has spurred significant interest in exploring the natural world for other nitro-containing molecules.[3] This guide focuses on nitrobenzyl and other nitroaromatic compounds of biological origin, providing a technical resource for their study and potential exploitation in drug development.

Natural Occurrence and Biological Sources

Nitroaromatic compounds have been isolated from a variety of natural sources, spanning different biological kingdoms.[2]

Bacteria

Bacteria, particularly those from the Actinomycetes group, are a prominent source of nitroaromatic compounds. The most well-known example is chloramphenicol , produced by Streptomyces venezuelae.[3] Another important class of nitro-containing secondary metabolites from bacteria are the pyrrolnitrins , produced by several species of Pseudomonas and Burkholderia.[4] These compounds exhibit potent antifungal activity.

Fungi

Fungi are also known to produce nitroaromatic compounds. For instance, 3-nitropropionic acid (3-NPA) , a potent neurotoxin, is produced by various fungal species, including those from the genera Aspergillus, Penicillium, and Diaporthe.[5][6][7]

Plants

The plant kingdom is another rich source of nitroaromatic compounds. A notable example is aristolochic acid , found in plants of the Aristolochia genus.[8] These compounds have been used in traditional medicine but are now known to be potent nephrotoxins and carcinogens.[9] Additionally, plants from the Fabaceae family, such as those in the genera Astragalus and Indigofera, are known to produce 3-nitropropionic acid and its derivatives.[10]

Quantitative Data on Natural Abundance

The concentration of nitrobenzyl and related nitroaromatic compounds in their natural sources can vary significantly depending on the species, environmental conditions, and the specific part of the organism being analyzed. The following tables summarize some of the available quantitative data.

CompoundProducing OrganismSource MaterialConcentration/YieldReference(s)
Aristolochic Acid I Aristolochia krisagathraPlant9.9070 ± 0.0989 µg/g (in winter)[2]
Aristolochic Acid I Aristolochia fangchiPlant437 to 668 ppm (mg/kg)[11]
Aristolochic Acid II Aristolochia contortaPlant< 1 to 115 ppm (mg/kg)[11]
Pyrrolnitrin Burkholderia cepaciaFermentation Broth0.54 mg/L[2]
3-Nitropropionic Acid Securigera variaPlant0.5–1.0 g/100 g[10]
3-Nitropropionic Acid Diaporthe citriFermentation Broth~80% of extract at pH 7.0[7]

Biosynthesis of Nitroaromatic Compounds

The biosynthesis of the nitro group in natural products is a fascinating enzymatic process. Two main mechanisms have been proposed for the introduction of the nitro group onto an aromatic ring.[2]

The Shikimate Pathway and Chloramphenicol Biosynthesis

The biosynthesis of chloramphenicol in Streptomyces venezuelae is one of the most studied pathways for a naturally occurring nitroaromatic compound. The pathway originates from the shikimate pathway, a central metabolic route for the biosynthesis of aromatic amino acids in bacteria, plants, and fungi.[12][13] Chorismic acid, a key intermediate in the shikimate pathway, is converted to p-aminophenylalanine, a precursor to the p-nitrophenyl group of chloramphenicol.[14] A cluster of genes, designated cml genes, is responsible for the subsequent steps in the biosynthesis.[15]

Chloramphenicol_Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismic_Acid Chorismic Acid Shikimate_Pathway->Chorismic_Acid p_Aminophenylalanine p-Aminophenylalanine Chorismic_Acid->p_Aminophenylalanine arylamine synthetase Chloramphenicol Chloramphenicol p_Aminophenylalanine->Chloramphenicol cml gene products

Biosynthesis of Chloramphenicol from the Shikimate Pathway.
Pyrrolnitrin Biosynthesis

The biosynthesis of pyrrolnitrin in Pseudomonas fluorescens starts with the amino acid L-tryptophan.[16] A dedicated gene cluster, prnABCD, orchestrates the conversion of tryptophan to pyrrolnitrin through a series of enzymatic reactions, including two chlorination steps and a ring rearrangement.[16] The nitro group is introduced in the final step by the enzyme aminopyrrolnitrin oxygenase (PrnD).

Pyrrolnitrin_Biosynthesis Tryptophan L-Tryptophan Chloro_Tryptophan 7-Chloro-L-tryptophan Tryptophan->Chloro_Tryptophan prnA MAD Monodechloroaminopyrrolnitrin Chloro_Tryptophan->MAD prnB APRN Aminopyrrolnitrin MAD->APRN prnC Pyrrolnitrin Pyrrolnitrin APRN->Pyrrolnitrin prnD Extraction_Workflow Start Biological Material (e.g., Plant, Fungal Culture) Extraction Extraction (e.g., Solvent Extraction) Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Crude_Extract->Purification Pure_Compound Pure Nitroaromatic Compound Purification->Pure_Compound Characterization Characterization (NMR, MS, etc.) Pure_Compound->Characterization Aristolochic_Acid_Pathway AA Aristolochic Acid Metabolic_Activation Metabolic Activation (Nitroreduction) AA->Metabolic_Activation ROS ROS Generation AA->ROS Nitrenium_Ion Aristolactam-Nitrenium Ion Metabolic_Activation->Nitrenium_Ion DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Mutation Gene Mutations (e.g., TP53) DNA_Adducts->Mutation MAPK MAPK Activation (ERK1/2, p38) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis Cell_Cycle_Arrest G2 Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

References

The Art of Light-Controlled Chemistry: An In-Depth Guide to Photolabile Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug development, the ability to selectively protect and deprotect functional groups is paramount. Photolabile protecting groups (PPGs), often referred to as photocages, offer an unparalleled level of control, allowing chemists to orchestrate complex molecular transformations with the simple flick of a light switch. This technical guide provides a comprehensive overview of the core principles, key classes, and practical applications of PPGs, equipping researchers with the knowledge to harness the power of light in their synthetic endeavors.

Core Concepts: Unveiling the Power of Photocages

Photolabile protecting groups are moieties that can be cleaved from a molecule upon irradiation with light of a specific wavelength. This "traceless" deprotection strategy offers significant advantages over conventional chemical methods, including:

  • Spatial and Temporal Control: Light can be precisely directed to a specific location at a specific time, enabling highly localized and timed release of the active molecule.

  • Orthogonality: Photochemical cleavage is orthogonal to most chemical transformations, allowing for selective deprotection without affecting other sensitive functional groups.

  • Mild Reaction Conditions: Deprotection is typically achieved under neutral and ambient conditions, preserving the integrity of complex and delicate molecules.

The ideal PPG should possess a number of key characteristics:

  • High photosensitivity, characterized by a high quantum yield (Φ).

  • Absorption at a wavelength that does not damage the target molecule or biological system (typically >300 nm).

  • The photoproducts should not interfere with the desired reaction or biological process.[1]

  • The protected compound should be stable under non-irradiating conditions.

Major Classes of Photolabile Protecting Groups

PPGs are broadly categorized based on their chromophoric core. The most prominent classes include those based on o-nitrobenzyl, p-hydroxyphenacyl, and coumarin scaffolds.

o-Nitrobenzyl Protecting Groups

The o-nitrobenzyl group is one of the most widely used PPGs due to its versatility in protecting a wide range of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[1]

Mechanism of Photodeprotection: Upon absorption of UV light (typically around 350 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule and an o-nitrosobenzaldehyde byproduct.[2]

G cluster_0 Photocleavage of o-Nitrobenzyl PPGs oNB_Protected o-Nitrobenzyl Protected Molecule (R-X-CH2-Ar-NO2) Excited_oNB Excited State oNB_Protected->Excited_oNB hν (UV Light) Aci_Nitro aci-Nitro Intermediate Excited_oNB->Aci_Nitro Intramolecular H-abstraction Released_Molecule Released Molecule (R-XH) Aci_Nitro->Released_Molecule Byproduct o-Nitrosobenzaldehyde Aci_Nitro->Byproduct

Mechanism of o-nitrobenzyl photocleavage.

Quantitative Data for o-Nitrobenzyl Derivatives:

DerivativeProtected Groupλmax (nm)Quantum Yield (Φ)SolventReference
o-NitrobenzylCarboxylate~2650.13Dioxane/H₂O[3]
4,5-Dimethoxy-2-nitrobenzyl (NVOC)Carbamate3500.005Dioxane/H₂O[4]
α-Methyl-6-nitroveratrylCarbamate365-Various[5]
2-NitrobenzylPhosphate> 300-Acetonitrile[6]
p-Hydroxyphenacyl Protecting Groups

The p-hydroxyphenacyl (pHP) group is another important class of PPGs, particularly for caging carboxylic acids and phosphates.[7]

Mechanism of Photodeprotection: The photochemistry of pHP esters involves a photo-Favorskii rearrangement.[7] Upon excitation, the pHP group undergoes a skeletal rearrangement, leading to the release of the protected molecule and p-hydroxyphenylacetic acid as the primary byproduct. This reaction is highly efficient and proceeds rapidly, often on the nanosecond timescale.[7]

G cluster_1 Photo-Favorskii Rearrangement of p-Hydroxyphenacyl Esters pHP_Ester p-Hydroxyphenacyl Ester Triplet_State Triplet Excited State pHP_Ester->Triplet_State hν (UV Light) Spiroketone Spiroketone Intermediate Triplet_State->Spiroketone Rearrangement Released_Acid Released Carboxylic Acid Spiroketone->Released_Acid pHPAA p-Hydroxyphenylacetic Acid Spiroketone->pHPAA Hydrolysis

Mechanism of p-hydroxyphenacyl photocleavage.

Quantitative Data for p-Hydroxyphenacyl Derivatives:

DerivativeProtected Groupλmax (nm)Quantum Yield (Φ)SolventReference
p-HydroxyphenacylDiethyl Phosphate2800.38H₂O[8]
p-HydroxyphenacylATP2800.30H₂O[8]
3-Methoxy-p-hydroxyphenacylGlutamate3500.03-0.04H₂O[9]
3,5-Dimethoxy-p-hydroxyphenacylGABA3700.03-0.04H₂O[9]
Coumarin-Based Protecting Groups

Coumarin-based PPGs have gained prominence due to their favorable photophysical properties, including absorption at longer wavelengths (blue to green light) and often high fluorescence of the released cage.[10] This makes them particularly suitable for biological applications where minimizing photodamage is crucial.

Mechanism of Photodeprotection: The photodecomposition of coumarin-caged compounds typically proceeds through a heterolytic cleavage of the bond to the protected group in the excited singlet state, generating a carbocation intermediate. This intermediate then reacts with a nucleophile (e.g., water) to release the protected molecule.

G cluster_2 Photocleavage of Coumarin-Based PPGs Coumarin_Caged Coumarin-Caged Molecule Excited_State Excited Singlet State Coumarin_Caged->Excited_State hν (Vis Light) Carbocation Carbocation Intermediate Excited_State->Carbocation Heterolytic Cleavage Released_Molecule Released Molecule Carbocation->Released_Molecule Coumarin_Byproduct Coumarin Byproduct Carbocation->Coumarin_Byproduct + H₂O

Mechanism of coumarin photocleavage.

Quantitative Data for Coumarin Derivatives:

DerivativeProtected Groupλmax (nm)Quantum Yield (Φ)SolventReference
7-(Diethylamino)coumarin-4-ylmethyl (DEACM)Carboxylate~400~0.01-0.1Various[4]
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)Phosphate~350~0.1-0.3Aqueous[11]
{7-[Bis(carboxymethyl)amino]coumarin-4-yl}methylCarboxylate~405-Aqueous[12]
7-mTEGylated-coumarin-4-yl)methyl (Tc)Ceramide318-321-Buffer/Ethanol[10]

Experimental Protocols: A Practical Guide

The successful implementation of PPGs in synthesis requires robust and reproducible experimental procedures. Below are detailed methodologies for the introduction and cleavage of key PPGs.

Protection of a Primary Alcohol with an o-Nitrobenzyl Group

Materials:

  • Primary alcohol

  • o-Nitrobenzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of o-nitrobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with EtOAc (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired o-nitrobenzyl ether.

Photolytic Deprotection of an o-Nitrobenzyl Ether

Materials:

  • o-Nitrobenzyl protected alcohol

  • Solvent (e.g., acetonitrile, methanol, or a mixture with water)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)

  • Thin-layer chromatography (TLC) plate and developing system

  • Silica gel for column chromatography

Procedure:

  • Dissolve the o-nitrobenzyl protected alcohol in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized to ensure efficient light penetration.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the solution with a UV lamp while maintaining a constant temperature (e.g., using a cooling fan or water bath).

  • Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the deprotected alcohol.

Protection of a Carboxylic Acid with a p-Hydroxyphenacyl Group

Materials:

  • Carboxylic acid

  • p-Hydroxyphenacyl bromide (pHP-Br)

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetone or acetonitrile

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in acetone or acetonitrile, add TEA or DBU (1.1 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of p-hydroxyphenacyl bromide (1.05 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the triethylammonium bromide or DBU hydrobromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the p-hydroxyphenacyl ester.

Photolytic Deprotection of a p-Hydroxyphenacyl Ester

Materials:

  • p-Hydroxyphenacyl protected carboxylic acid

  • Aqueous buffer solution (e.g., phosphate or Tris buffer, pH 7-8) or a mixture of acetonitrile and water

  • Photoreactor with a UV lamp (e.g., λ ≈ 300-350 nm)

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Prepare a solution of the p-hydroxyphenacyl ester in the chosen solvent system in a quartz cuvette or reaction vessel.

  • Irradiate the solution with the UV lamp.

  • Monitor the disappearance of the starting material and the appearance of the released carboxylic acid and p-hydroxyphenylacetic acid byproduct by HPLC.

  • Upon completion of the reaction, the released carboxylic acid can be isolated by standard workup procedures, such as extraction or chromatography, depending on its properties. For many biological applications, the released compound is used directly in the photolysis solution.

Applications in Drug Development and Chemical Biology

The unique properties of PPGs have made them invaluable tools in drug development and for probing complex biological systems.

Spatiotemporal Control of Bioactive Molecules

By caging a biologically active molecule, its function can be turned on with light at a specific time and location. This has been instrumental in studying dynamic cellular processes. For example, caged neurotransmitters have been used to map neuronal circuits, and caged second messengers like IP₃ have been employed to investigate calcium signaling pathways.[13][14]

G cluster_3 Studying GPCR Signaling with a Caged Ligand Caged_Ligand Caged Ligand (Inactive) GPCR G-Protein Coupled Receptor (GPCR) Caged_Ligand->GPCR No Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation Light_Activation Light (hν) Light_Activation->Caged_Ligand Uncaging Active_Ligand Active Ligand Active_Ligand->GPCR Binding & Activation

Workflow for studying GPCR signaling.
Light-Activated Drug Delivery

PPGs are being explored for targeted drug delivery to minimize off-target effects and improve therapeutic efficacy. A prodrug can be designed with a PPG that is cleaved only at the desired site of action upon light irradiation, releasing the active drug. This approach holds promise for cancer therapy, where localized drug activation can reduce systemic toxicity.

Probing Kinase Signaling Cascades

The temporal control afforded by PPGs is particularly powerful for dissecting complex signaling cascades, such as the MAP kinase (MAPK) pathway. By caging a specific kinase inhibitor, researchers can inhibit the kinase at a precise time point and observe the immediate downstream consequences, providing insights into the kinetics and feedback mechanisms of the pathway.[15]

G cluster_4 Investigating MAPK Signaling with a Caged Inhibitor Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Target Kinase (e.g., MEK) Upstream_Kinase->Target_Kinase Activation Downstream_Kinase Downstream Kinase (e.g., ERK) Target_Kinase->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Caged_Inhibitor Caged Inhibitor (Inactive) Caged_Inhibitor->Target_Kinase No Inhibition Light_Pulse Light Pulse (hν) at time 't' Light_Pulse->Caged_Inhibitor Uncaging Active_Inhibitor Active Inhibitor Active_Inhibitor->Target_Kinase Inhibition

Temporal control of MAPK signaling.

Conclusion

Photolabile protecting groups represent a powerful and versatile tool in the arsenal of the modern organic chemist and chemical biologist. The ability to control chemical reactions and biological processes with the precision of light opens up new avenues for the synthesis of complex molecules, the development of novel therapeutics, and the elucidation of intricate biological pathways. As research in this field continues to advance, we can expect the development of new PPGs with even more refined properties, further expanding the horizons of light-controlled chemistry.

References

Methodological & Application

Application Notes and Protocols for 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid as a Photocleavable Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-((4-nitrobenzyl)oxy)-3-oxopropanoic acid, a versatile photocleavable linker. This linker belongs to the ortho-nitrobenzyl (ONB) class of photo-labile molecules, which are widely used for the controlled release of therapeutic agents, imaging probes, and other bioactive molecules upon irradiation with UV light.

Introduction

This compound is a heterobifunctional linker featuring a carboxylic acid for conjugation to amine-containing molecules and a 4-nitrobenzyl ester that can be cleaved upon exposure to UV radiation (typically around 365 nm). This property allows for precise spatial and temporal control over the release of a conjugated molecule, making it an invaluable tool in drug delivery, proteomics, and cell biology research.[1][2] The photocleavage mechanism of o-nitrobenzyl derivatives involves an intramolecular rearrangement upon UV light absorption, leading to the release of the caged molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[3]

Key Features and Applications

  • Photocleavable Release: Enables light-triggered release of conjugated molecules.

  • Bifunctional: The carboxylic acid allows for covalent attachment to primary and secondary amines, while the nitrobenzyl group provides the photo-labile functionality.

  • Controlled Drug Delivery: Useful for developing prodrugs that can be activated at a specific site in the body with light, potentially reducing systemic toxicity.[4]

  • Caged Compounds: Can be used to "cage" and inactivate a bioactive molecule, which can then be activated on demand with light.

  • Surface Functionalization: Allows for the light-mediated attachment or detachment of molecules from surfaces.

Quantitative Data for Representative o-Nitrobenzyl Photocleavable Linkers

Linker FamilyExample StructureTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Cleavage Half-life (t½)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (ONB) 2-nitrobenzyl340 - 3650.01 - 0.63Minutes to hoursWell-established chemistry, commercially available derivatives.Requires UV light which can be damaging to biological samples, relatively low quantum yields in some cases.
Coumarin 7-(diethylamino)coumarin-4-yl)methyl365 - 450~0.25< 1 minute (with high-power LEDs)Cleavage with less damaging visible light, often higher quantum yields than ONB.Can be sensitive to hydrolysis.
Quinoline (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ)~3650.62 - 0.88Rapid (nanosecond timescale)High quantum yields, rapid cleavage kinetics.Less commercially available.

Data compiled from analogous compounds reported in the literature.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to an amine-containing molecule and the subsequent photocleavage.

Protocol 1: Conjugation of the Photocleavable Linker to an Amine-Containing Molecule via Amide Bond Formation

This protocol describes the activation of the carboxylic acid on the linker using EDC/NHS chemistry to form a stable amide bond with a primary or secondary amine on the molecule of interest (e.g., a protein, peptide, or small molecule drug).

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or other suitable buffer

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of the Linker:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the linker solution.

    • Stir the reaction mixture at room temperature for 1-2 hours in the dark to form the NHS-ester.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated NHS-ester solution dropwise to the solution of the amine-containing molecule. The molar ratio of the linker to the molecule of interest may need to be optimized.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

    • Purify the resulting conjugate using an appropriate method such as HPLC or size-exclusion chromatography to remove unreacted linker and reagents.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry and UV-Vis spectroscopy.

Protocol 2: Photocleavage of the Linker-Molecule Conjugate

This protocol outlines the procedure for releasing the conjugated molecule using UV light. The optimal irradiation time and light intensity should be determined empirically for each specific application.

Materials:

  • Purified linker-molecule conjugate

  • UV lamp with a specific wavelength output (e.g., 365 nm)

  • Quartz cuvette or other UV-transparent reaction vessel

  • Solvent (e.g., methanol, DMSO/water mixture, or appropriate buffer)

  • Analytical system (e.g., HPLC, LC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the linker-molecule conjugate in the chosen solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the irradiation wavelength to ensure uniform light absorption.[3]

  • Irradiation:

    • Place the sample solution in a quartz cuvette.

    • Irradiate the sample with a UV lamp at the desired wavelength (e.g., 365 nm). The distance from the lamp to the sample and the power of the lamp will determine the light intensity.

    • Take aliquots of the solution at different time points (e.g., 0, 5, 10, 20, 30, 60 minutes) to monitor the progress of the cleavage reaction.

  • Analysis of Photocleavage:

    • Analyze the aliquots by HPLC or LC-MS to quantify the amount of remaining conjugate and the amount of released molecule.

    • The percentage of cleavage can be calculated by comparing the peak areas of the conjugate and the released molecule.

  • Optimization:

    • Vary the irradiation time and light intensity to determine the optimal conditions for complete and efficient cleavage with minimal photodamage to the released molecule.

Visualizations

Photocleavage Mechanism of a 4-Nitrobenzyl Ester Linker

G cluster_0 Ground State cluster_1 Excited State cluster_2 Intermediate cluster_3 Products A 4-Nitrobenzyl-Cargo Conjugate B Excited Nitro Group A->B hv (UV Light) ~365 nm C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Released Cargo + 2-Nitrosobenzaldehyde C->D Rearrangement & Cleavage

Caption: Photocleavage of a 4-nitrobenzyl ester linker.

General Experimental Workflow for Linker Application

G A Synthesize/ Obtain Linker B Activate Carboxylic Acid (EDC/NHS) A->B C Conjugate to Amine-Molecule B->C D Purify Conjugate C->D E Characterize Conjugate D->E F Irradiate with UV Light (Photocleavage) E->F G Analyze Cleavage Products (HPLC/LC-MS) F->G H Biological Assay/ Downstream Application G->H

Caption: Experimental workflow for linker conjugation and cleavage.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete activation of the carboxylic acid.Ensure EDC and NHS are fresh and used in sufficient excess. Increase activation time.
pH of the reaction buffer is not optimal.Optimize the pH of the reaction buffer (typically 7.2-8.0 for amine coupling).
Steric hindrance on the amine-containing molecule.Increase reaction time and/or temperature. Consider using a longer spacer arm on the linker.
Incomplete Photocleavage Insufficient light exposure (time or intensity).Increase irradiation time or use a more powerful UV source.
Low quantum yield of the specific conjugate.This is an inherent property. Extended irradiation may be necessary.
Light absorption by the solvent or other components.Use a UV-transparent solvent/buffer. Ensure the concentration of the conjugate is low enough to prevent inner filter effects.
Degradation of the Released Molecule Photodamage from prolonged UV exposure.Minimize irradiation time by using a higher intensity light source for a shorter duration. Include radical scavengers in the solution if compatible.

Safety Considerations

  • UV Radiation: Wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields, when working with UV light sources.

  • Chemicals: Handle all chemicals, especially DMF and DMSO, in a well-ventilated fume hood and wear appropriate gloves and lab coat.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

By following these guidelines and protocols, researchers can effectively utilize this compound as a photocleavable linker for a wide range of applications in drug development and biological research.

References

Application of 4-Nitrobenzyl Hydrogen Malonate Derivatives in Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of 4-nitrobenzyl-based reagents in peptide synthesis. The primary focus is on the well-established role of the 4-nitrobenzyl (pNB) group as a side-chain protecting group for various amino acids in solid-phase peptide synthesis (SPPS). Additionally, this guide explores the potential application of malonic acid monoesters, such as 4-nitrobenzyl hydrogen malonate, as acylating agents for the N-terminus of peptides.

The 4-Nitrobenzyl (pNB) Group for Side-Chain Protection in Peptide Synthesis

The 4-nitrobenzyl group is a valuable tool for the protection of reactive side chains of amino acids, particularly aspartic acid, glutamic acid, cysteine, and lysine, during SPPS. Its stability to the acidic and basic conditions commonly employed in both Boc/Bzl and Fmoc/tBu strategies makes it an orthogonal protecting group. The pNB group is typically removed under mild reductive conditions, which do not affect other protecting groups or the peptide-resin linkage.

SPPS_Workflow Resin Resin Support Coupling1 Couple Fmoc-AA(pNB)-OH Resin->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection1 Fmoc Deprotection (e.g., Piperidine) Wash1->Deprotection1 Wash2 Wash Deprotection1->Wash2 Coupling2 Couple Next Fmoc-AA-OH Wash2->Coupling2 Wash3 Wash Coupling2->Wash3 Repeat Repeat Cycles Wash3->Repeat pNB_Deprotection On-Resin pNB Deprotection (Reduction) Repeat->pNB_Deprotection Cleavage Cleavage from Resin & Global Deprotection pNB_Deprotection->Cleavage Peptide Purified Peptide Cleavage->Peptide

SPPS workflow with pNB side-chain protection.

Protocol 1: Synthesis of Fmoc-Asp(OpNB)-OH

This protocol describes the introduction of the p-nitrobenzyl ester onto the side chain of Fmoc-aspartic acid.

  • Materials:

    • Fmoc-Asp-OtBu (1 equivalent)

    • 4-Nitrobenzyl bromide (1.2 equivalents)

    • Diisopropylethylamine (DIEA) (1.5 equivalents)

    • Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Hexane

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Fmoc-Asp-OtBu in DMF.

    • Add DIEA and 4-nitrobenzyl bromide to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Dilute the reaction mixture with EtOAc and wash with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography (Hexane/EtOAc gradient).

    • Dissolve the purified Fmoc-Asp(OpNB)-OtBu in a solution of 50% TFA in DCM.

    • Stir for 2 hours at room temperature to cleave the tert-butyl ester.

    • Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual TFA.

    • Triturate the residue with cold diethyl ether to obtain the solid product, Fmoc-Asp(OpNB)-OH.

Protocol 2: On-Resin Deprotection of the pNB Group

This protocol details the removal of the p-nitrobenzyl protecting group from a resin-bound peptide.

  • Materials:

    • Peptide-resin with pNB-protected residue(s)

    • Stannous chloride dihydrate (SnCl₂) (10 equivalents per pNB group)

    • Dimethylformamide (DMF)

    • Phenol (5 equivalents per pNB group)

    • Acetic acid (HOAc) (5 equivalents per pNB group)

    • N,N'-Diisopropylethylamine (DIEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Swell the peptide-resin in DMF.

    • Prepare the deprotection cocktail by dissolving SnCl₂, phenol, and HOAc in DMF.

    • Add the deprotection cocktail to the swollen resin.

    • Gently agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and wash thoroughly with DMF, DCM, and isopropanol.

    • To remove any yellow byproducts, wash the resin with a solution of 0.5 M DIEA in DMF.

    • Wash the resin again with DMF and DCM and dry under vacuum.

Amino Acid DerivativeProtecting GroupSynthesis YieldDeprotection ConditionsDeprotection Yield
Fmoc-Asp(OpNB)-OHp-Nitrobenzyl Ester~75-85%SnCl₂/Phenol/HOAc in DMF>95%
Fmoc-Glu(OpNB)-OHp-Nitrobenzyl Ester~70-80%SnCl₂/Phenol/HOAc in DMF>95%
Fmoc-Cys(pNB)-OHp-Nitrobenzyl Thioether~80-90%SnCl₂/Phenol/HOAc in DMF>95%
Fmoc-Lys(pNB)-OHp-Nitrobenzyl Carbamate~65-75%SnCl₂/Phenol/HOAc in DMF>95%

Malonic Acid Monoesters as N-Terminal Acylating Agents

While direct evidence for the use of 4-nitrobenzyl hydrogen malonate in peptide synthesis is limited, the application of other malonic acid monoesters for N-terminal acylation is documented. This reaction proceeds through a reactive ketene intermediate, which readily acylates the free amine of the peptide. Subsequent decarboxylation leads to the final acylated product.

Malonic_Acylation Malonate 4-Nitrobenzyl Hydrogen Malonate Activation Activation (e.g., HBTU, DIEA) Malonate->Activation Ketene Ketene Intermediate + CO₂ Activation->Ketene Acylation Nucleophilic Attack Ketene->Acylation Peptide_N Peptide-NH₂ Peptide_N->Acylation Acylated_Peptide Acylated Peptide Acylation->Acylated_Peptide

Proposed mechanism for N-terminal acylation.

Protocol 3: N-Terminal Acylation using a Malonic Acid Monoester

This generalized protocol is based on the use of malonic acid monoesters for peptide acylation.

  • Materials:

    • Resin-bound peptide with a free N-terminus

    • 4-Nitrobenzyl hydrogen malonate (or other malonic acid monoester) (5 equivalents)

    • HBTU (4.9 equivalents)

    • DIEA (10 equivalents)

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Procedure:

    • Swell the peptide-resin in DMF.

    • In a separate vessel, pre-activate the malonic acid monoester by dissolving it in DMF with HBTU and DIEA. Allow to react for 5-10 minutes.

    • Add the activated malonic acid solution to the swollen resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Filter the resin and wash thoroughly with DMF and DCM.

    • Dry the resin under vacuum. The acylation and decarboxylation occur in situ to yield the N-acylated peptide.

Acylating AgentPeptide SubstrateCoupling ReagentYield
Malonic AcidVarious on-resin peptidesHBTU/DIEANearly Quantitative
Benzyl Malonic AcidVarious on-resin peptidesHBTU/DIEANearly Quantitative

Disclaimer: The protocols provided are intended as a general guide and may require optimization for specific applications. All laboratory work should be conducted in accordance with appropriate safety procedures.

Application Notes and Protocols for 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid in Biomaterial Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid is a bifunctional molecule with significant potential for the surface modification of biomaterials. Its unique structure, featuring a terminal carboxylic acid and a photolabile 4-nitrobenzyl ether group, allows for a two-stage functionalization strategy. The carboxylic acid enables covalent attachment to amine-functionalized biomaterial surfaces, while the nitrobenzyl group can be cleaved upon UV light exposure. This property is particularly valuable for creating dynamic surfaces that can change their chemical and physical properties in response to a light stimulus.[1][2][3]

Key Features:

  • Covalent Immobilization: The terminal carboxylic acid group can be readily coupled to primary amine groups on a biomaterial surface using standard carbodiimide chemistry, such as the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system.[4][5][6] This forms a stable amide bond, ensuring long-term surface modification.

  • Photo-Responsive Surfaces: The 4-nitrobenzyl ether linkage is susceptible to cleavage upon irradiation with UV light (typically in the range of 365 nm).[7][8] This photocleavage mechanism can be harnessed to release tethered molecules, expose underlying functional groups, or alter surface wettability and topography with high spatial and temporal control.[9][10]

  • Versatility in Applications: This molecule can be used as a versatile linker in various biomedical applications, including:

    • Controlled Drug Delivery: Therapeutic agents can be tethered to the biomaterial surface via the nitrobenzyl group for on-demand, light-triggered release.

    • Dynamic Cell Culture Systems: Cell-adhesive ligands or other bioactive molecules can be released or presented on a surface to dynamically guide cell behavior, such as adhesion, migration, and differentiation.[11]

    • Biosensor Development: The photo-cleavable linker can be used to create regenerable sensor surfaces or to control the presentation of recognition elements.

Mechanism of Action

The surface modification process involves two key chemical reactions:

  • Immobilization: The carboxylic acid of this compound is first activated by EDC to form a reactive O-acylisourea intermediate. The addition of NHS converts this into a more stable, amine-reactive NHS ester. This ester then readily reacts with primary amines on the biomaterial surface to form a stable amide bond.[4][6]

  • Photocleavage: Upon exposure to UV light, the nitrobenzyl group undergoes a photochemical reaction, leading to the cleavage of the benzylic ether bond.[7][12][13] This results in the release of the tethered molecule and the formation of a 4-nitrosobenzaldehyde byproduct on the surface.[12]

Experimental Protocols

Protocol 1: Covalent Immobilization on an Amine-Functionalized Surface

This protocol describes the covalent attachment of this compound to a biomaterial surface previously functionalized with primary amine groups (e.g., aminosilanized glass, plasma-treated polymers).

Materials:

  • Amine-functionalized biomaterial substrate

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Ethanolamine (1 M, pH 8.5) or other quenching solution

  • Anhydrous dimethylformamide (DMF) or other suitable organic solvent

  • Deionized (DI) water

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM solution of this compound in anhydrous DMF.

    • Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in cold MES buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a clean reaction vessel, mix the this compound solution with the EDC/NHS solution in MES buffer. A typical molar ratio is 1:2:5 (acid:NHS:EDC).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle agitation.

  • Surface Coupling:

    • Immerse the amine-functionalized biomaterial substrate in the activated acid solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Ensure the entire surface is in contact with the solution.

  • Washing:

    • Remove the substrate from the coupling solution.

    • Rinse thoroughly with DI water, followed by PBS, to remove unreacted reagents and byproducts.

  • Quenching (Blocking):

    • Immerse the substrate in a quenching solution (e.g., 1 M ethanolamine, pH 8.5) for 30 minutes at room temperature to deactivate any remaining active NHS esters.

    • This step is crucial to prevent non-specific binding in subsequent applications.

  • Final Rinsing and Drying:

    • Rinse the substrate extensively with PBS and then with DI water.

    • Dry the modified substrate under a stream of inert gas (e.g., nitrogen or argon) and store in a desiccator until further use.

  • Characterization:

    • The success of the immobilization can be verified using surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the nitrogen from the nitro group, and contact angle measurements to assess changes in surface wettability.[14][15]

// Nodes sub [label="Amine-Functionalized\nBiomaterial", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="3-((4-nitrobenzyl)oxy)\n-3-oxopropanoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; edc_nhs [label="EDC / NHS\nin MES Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; activation [label="Activation of\nCarboxylic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling [label="Surface Coupling\n(Amide Bond Formation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; wash1 [label="Wash\n(DI Water, PBS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench\n(Ethanolamine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash2 [label="Final Wash & Dry", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Functionalized\nBiomaterial", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges reagent -> activation [label="15-30 min"]; edc_nhs -> activation; activation -> coupling; sub -> coupling [label="2-4 hours"]; coupling -> wash1; wash1 -> quench [label="30 min"]; quench -> wash2; wash2 -> final_product; } dot

Caption: Workflow for covalent immobilization.

Protocol 2: Photocleavage of the Nitrobenzyl Group

This protocol outlines the procedure for cleaving the surface-tethered this compound to alter the surface properties or release a payload.

Materials:

  • Biomaterial with immobilized this compound (from Protocol 1)

  • UV light source (e.g., mercury lamp with a 365 nm filter, or a 365 nm LED array)

  • Photomask (if spatial control is desired)

  • PBS (pH 7.4) or other appropriate buffer/solvent for the application

Procedure:

  • Sample Preparation:

    • Place the functionalized biomaterial in a suitable container (e.g., petri dish, quartz cuvette) containing PBS or the desired buffer.

  • Irradiation Setup:

    • Position the UV light source at a fixed distance from the sample to ensure uniform irradiation. The intensity and duration of exposure will need to be optimized based on the specific substrate and desired cleavage efficiency.[16][17] A typical starting point is an intensity of 10-20 mW/cm² for 5-30 minutes.

    • If patterning is required, place a photomask directly on the surface of the biomaterial to selectively block UV light from certain areas.

  • UV Exposure:

    • Irradiate the sample with UV light (e.g., 365 nm) for the predetermined time. Monitor the temperature to ensure it does not adversely affect the biomaterial or any biological components.

  • Post-Cleavage Processing:

    • After irradiation, remove the substrate and rinse it thoroughly with PBS and DI water to remove the cleaved molecules and any byproducts.

    • Dry the substrate under a stream of inert gas.

  • Analysis:

    • Confirm the cleavage by surface analysis techniques. For example, a decrease in the nitrogen signal in XPS corresponding to the nitro group, or a change in surface properties such as contact angle.

    • If a molecule was released into the supernatant (e.g., a fluorescent dye or drug), its concentration can be quantified using appropriate analytical methods (e.g., fluorescence spectroscopy, HPLC).

// Nodes start [label="Surface with\n-O-CH2-Ph-NO2", fillcolor="#F1F3F4", fontcolor="#202124"]; uv [label="UV Light\n(e.g., 365 nm)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; cleavage [label="Photochemical\nCleavage", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_surface [label="Modified Surface\nwith -OH group", fillcolor="#F1F3F4", fontcolor="#202124"]; end_product [label="Released Molecule &\nNitroso Byproduct", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cleavage; uv -> cleavage; cleavage -> end_surface [label="Surface Change"]; cleavage -> end_product [label="Release"]; } dot

Caption: Photocleavage of the nitrobenzyl group.

Data Presentation

The following tables present hypothetical quantitative data that could be expected from experiments using this surface modification strategy.

Table 1: Surface Characterization Before and After Immobilization

Surface TypeWater Contact Angle (°)N 1s Atomic % (from XPS)
Unmodified (Amine-functionalized)45 ± 33.5 ± 0.4
After Immobilization (Protocol 1)75 ± 45.8 ± 0.5
After Photocleavage (Protocol 2)52 ± 34.0 ± 0.4

This table illustrates expected changes in surface properties. The increase in contact angle after immobilization suggests the addition of the hydrophobic nitrobenzyl group. The increase in Nitrogen atomic percentage confirms the presence of the nitro group. After photocleavage, the contact angle and nitrogen content are expected to decrease as the nitrobenzyl group is removed.

Table 2: Quantification of Protein Adsorption on Modified Surfaces

Surface TypeBSA Adsorption (ng/cm²)Fibrinogen Adsorption (ng/cm²)
Unmodified (Amine-functionalized)250 ± 25450 ± 30
After Immobilization (Protocol 1)180 ± 20320 ± 25
After Photocleavage (Protocol 2)280 ± 30510 ± 35

This table shows hypothetical data for non-specific protein adsorption, a key indicator of biocompatibility. The surface after immobilization may show reduced protein adsorption due to the presence of the new chemical layer. After photocleavage, the exposed surface might exhibit different protein adsorption characteristics.

Table 3: Light-Triggered Release of a Fluorescent Molecule

UV Exposure Time (min)Irradiation Intensity (mW/cm²)Cumulative Release (%)
0100
51045 ± 5
101078 ± 6
201092 ± 4
10541 ± 5
102095 ± 3

This table demonstrates the controlled release profile of a payload (e.g., a fluorescently-tagged molecule) tethered via the nitrobenzyl linker. The release is dependent on both the duration and intensity of the UV irradiation, highlighting the tunable nature of the system.

References

Application Notes and Protocols for Light-Triggered Drug Delivery Systems Using 4-Nitrobenzyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light-triggered drug delivery systems offer precise spatiotemporal control over the release of therapeutic agents, minimizing off-target effects and enhancing therapeutic efficacy. Among the various photoresponsive moieties, 4-nitrobenzyl (NB) esters have emerged as a versatile and widely utilized photocage due to their efficient cleavage upon UV or near-infrared (NIR) light irradiation, leading to the release of the active drug. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of 4-nitrobenzyl ester-based light-triggered drug delivery systems.

Mechanism of Action: Photocleavage of 4-Nitrobenzyl Esters

The core principle of this drug delivery system lies in the photochemical cleavage of the 4-nitrobenzyl ester bond. Upon absorption of light, typically in the UV range (300-365 nm), the o-nitrobenzyl group undergoes an intramolecular rearrangement. This process involves the formation of an aci-nitro intermediate, which then cyclizes and subsequently fragments to release the carboxylic acid (the drug) and a 2-nitrosobenzaldehyde byproduct[1]. This irreversible cleavage ensures the targeted release of the therapeutic agent.

Photocleavage of 4-Nitrobenzyl Ester Mechanism of 4-Nitrobenzyl Ester Photocleavage 4-Nitrobenzyl_Ester 4-Nitrobenzyl Ester (Caged Drug) Excited_State Excited State 4-Nitrobenzyl_Ester->Excited_State UV Light (hν) Aci-nitro_Intermediate Aci-nitro Intermediate Excited_State->Aci-nitro_Intermediate Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci-nitro_Intermediate->Cyclic_Intermediate Cyclization Released_Drug Released Drug (Carboxylic Acid) Cyclic_Intermediate->Released_Drug Fragmentation Byproduct 2-Nitrosobenzaldehyde Cyclic_Intermediate->Byproduct Fragmentation

Caption: Photocleavage mechanism of a 4-nitrobenzyl ester upon UV light exposure.

Experimental Protocols

Protocol 1: Synthesis of a 4-Nitrobenzyl-Caged Drug (Example: Methotrexate)

This protocol describes the synthesis of a 4-nitrobenzyl-caged version of the anticancer drug methotrexate (MTX)[2].

Materials:

  • Methotrexate (MTX)

  • 2-Nitro-5-hydroxybenzyl alcohol

  • Bromoacetyl chloride

  • Diisopropylethylamine (i-Pr2NEt)

  • Potassium carbonate (K2CO3)

  • Cesium carbonate (Cs2CO3)

  • Dichloromethane (CH2Cl2)

  • Acetonitrile (MeCN)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the photocleavable linker:

    • The synthesis begins with the O-alkylation of 2-nitro-5-hydroxybenzyl alcohol with a bromoacetamide-containing spacer[2].

    • The resulting linker is then derivatized by reacting with bromoacetyl chloride to introduce a reactive site for drug conjugation[2].

  • Conjugation of Methotrexate to the linker:

    • The carboxylate group of the L-glutamate domain of MTX is activated.

    • The activated MTX is then conjugated to the bromoacetate moiety of the linker via an O-alkylation reaction in the presence of a base like Cs2CO3[2].

  • Purification:

    • The final product is purified using silica gel column chromatography.

    • The structure and purity of the synthesized 4-nitrobenzyl-caged MTX are confirmed by 1H NMR and mass spectrometry.

Synthesis_Workflow Workflow for Synthesizing Caged Methotrexate Start Start Synthesis_Linker Synthesize Photocleavable Linker Start->Synthesis_Linker Activate_MTX Activate Methotrexate Start->Activate_MTX Conjugation Conjugate Linker and MTX Synthesis_Linker->Conjugation Activate_MTX->Conjugation Purification Purify Caged Drug Conjugation->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of a 4-nitrobenzyl-caged drug.

Protocol 2: In Vitro Light-Triggered Drug Release

This protocol details the procedure for irradiating a solution of the 4-nitrobenzyl-caged drug and quantifying the released drug using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 4-Nitrobenzyl-caged drug solution (e.g., in PBS or cell culture medium)

  • UV lamp (e.g., Spectroline® UV bench lamp, 365 nm)[2]

  • Quartz cuvettes or multi-well plates

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase appropriate for the drug of interest

  • Standard solutions of the free drug for calibration

Procedure:

  • Sample Preparation: Prepare a solution of the 4-nitrobenzyl-caged drug at a known concentration.

  • Irradiation:

    • Place the sample in a quartz cuvette or a UV-transparent plate.

    • Irradiate the sample with a UV lamp at a specific wavelength (e.g., 365 nm) and power density (e.g., 1.1 mW/cm²) for various time intervals (e.g., 0, 1, 2, 5, 10, 15 minutes)[2].

    • Maintain a constant distance between the lamp and the sample.

  • Quantification by HPLC:

    • Inject the irradiated samples into the HPLC system.

    • Separate the caged drug, free drug, and byproducts using an appropriate mobile phase and column.

    • Detect the free drug using a UV-Vis detector at its maximum absorbance wavelength.

    • Quantify the amount of released drug by comparing the peak area to a standard curve of the free drug[2].

Data Presentation:

Irradiation Time (min)Light Source (nm)Power Density (mW/cm²)Drug Release (%)Reference
73121.1~68[2]
153121.1~68[2]
73651.1~55[2]
153651.1~55[2]
103653.5>80[3]
Protocol 3: In Vitro Cell Viability Assay

This protocol describes how to assess the cytotoxicity of the light-triggered drug delivery system using a standard MTT or MTS assay.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • 4-Nitrobenzyl-caged drug

  • Free drug (as a positive control)

  • UV light source

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with varying concentrations of the 4-nitrobenzyl-caged drug, free drug, and a vehicle control.

    • Light-Treatment Group: Expose the wells containing the caged drug to UV light for a predetermined duration.

    • No-Light Control Group: Keep a parallel set of wells with the caged drug in the dark.

    • Light-Only Control Group: Expose cells without any drug to the same dose of UV light to assess light-induced toxicity.

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT/MTS Assay:

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Cell_Viability_Workflow Workflow for In Vitro Cell Viability Assay Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Caged Drug, Free Drug, and Controls Seed_Cells->Treat_Cells Irradiate Irradiate 'Light' Group with UV Treat_Cells->Irradiate Incubate_1 Incubate for 24-72 hours Irradiate->Incubate_1 Add_MTT Add MTT/MTS Reagent Incubate_1->Add_MTT Incubate_2 Incubate for 2-4 hours Add_MTT->Incubate_2 Measure_Absorbance Measure Absorbance Incubate_2->Measure_Absorbance Analyze_Data Calculate Cell Viability Measure_Absorbance->Analyze_Data

Caption: Step-by-step workflow for assessing cell viability.

Protocol 4: Intracellular Drug Release Visualization

This protocol outlines the use of confocal microscopy to visualize the uptake and light-triggered release of a fluorescently-tagged drug or a drug that becomes fluorescent upon release.

Materials:

  • Cells cultured on glass-bottom dishes

  • 4-Nitrobenzyl-caged fluorescent drug or a system co-delivering a caged drug and a fluorescent marker

  • Confocal microscope with a UV laser for uncaging and appropriate lasers for fluorescence excitation

  • Live-cell imaging buffer

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere.

  • Incubation: Incubate the cells with the 4-nitrobenzyl-caged fluorescent compound for a sufficient time to allow cellular uptake.

  • Imaging:

    • Mount the dish on the confocal microscope stage.

    • Acquire pre-irradiation images to determine the initial intracellular distribution of the caged compound.

    • Select a region of interest (ROI) within a cell.

    • Use the UV laser of the microscope to irradiate the ROI to trigger uncaging.

    • Acquire a time-lapse series of post-irradiation images to monitor the change in fluorescence intensity and distribution, indicating drug release[4].

Protocol 5: In Vivo Light-Triggered Drug Delivery in a Subcutaneous Tumor Model

This protocol provides a general framework for evaluating the efficacy of a 4-nitrobenzyl-caged drug in a mouse subcutaneous tumor model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells (e.g., 4T1, MCF-7)

  • 4-Nitrobenzyl-caged drug formulated for in vivo administration

  • Light source with a fiber optic cable for localized light delivery (e.g., laser diode)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Inoculation: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Drug Administration: Administer the 4-nitrobenzyl-caged drug, either systemically (e.g., via intravenous injection) or locally (e.g., via intratumoral injection).

  • Light Treatment:

    • Anesthetize the mouse.

    • Deliver light of the appropriate wavelength and power directly to the tumor site using a fiber optic cable for a specified duration.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight and overall health of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Data Presentation:

Animal ModelTumor Cell LineDrug Administration RouteLight Source (nm)Light DoseTumor Growth Inhibition (%)Reference
MiceColon CancerIntravenousGreen LightNot SpecifiedSignificant[3]
MiceH22IntravenousNIR (via UCNPs)1 W/cm², 10 minNot Specified[5]

Signaling Pathways

It is important to note that the 4-nitrobenzyl ester moiety itself does not directly participate in a signaling pathway. Its role is to act as a light-removable "cage" for the therapeutic agent. The signaling pathways that are affected are entirely dependent on the specific drug that is released. For example, if the caged drug is a kinase inhibitor, its release will modulate the corresponding kinase signaling pathway. Therefore, the investigation of signaling pathways should be tailored to the mechanism of action of the uncaged drug.

Drug_Action_Pathway Logical Flow of Light-Triggered Drug Action Caged_Drug 4-Nitrobenzyl-Caged Drug Light_Activation Light Application (UV/NIR) Caged_Drug->Light_Activation Drug_Release Drug Release at Target Site Light_Activation->Drug_Release Drug_Target_Interaction Drug Interacts with Cellular Target (e.g., Receptor, Enzyme) Drug_Release->Drug_Target_Interaction Signaling_Modulation Modulation of Downstream Signaling Pathway Drug_Target_Interaction->Signaling_Modulation Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis, Growth Inhibition) Signaling_Modulation->Therapeutic_Effect

References

Application Note: A Detailed Protocol for the Photolytic Cleavage of the o-Nitrobenzyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photolabile protecting groups (PPGs), often referred to as "caging" groups, are essential tools in chemistry and biology that offer precise spatiotemporal control over the release of active molecules.[1][2] The ortho-nitrobenzyl (ONB) group is one of the most widely utilized PPGs due to its chemical stability and efficient cleavage upon near-UV irradiation.[3][4] This functionality allows researchers to initiate biological processes or chemical reactions at a desired time and location by simply applying light.[1] Applications are diverse, ranging from the controlled release of neurotransmitters and drugs to the synthesis of complex molecules and the development of photoresists.[2][5][6] This document provides a detailed protocol for the photolytic cleavage of ONB-protected compounds, including the underlying mechanism, quantitative data, and a step-by-step experimental workflow.

Mechanism of Photolytic Cleavage

The photodeprotection of o-nitrobenzyl derivatives is initiated by the absorption of a photon (typically UV light between 300-400 nm), which promotes the molecule to an excited state.[5][7] The reaction proceeds through a mechanism first described as a Norrish Type II reaction.[2] This involves an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of a transient aci-nitro intermediate.[3][8][9] This intermediate subsequently undergoes an irreversible rearrangement and hydrolysis to release the protected functional group (e.g., an alcohol, amine, or carboxylic acid) and a 2-nitrosobenzaldehyde byproduct.[3][10]

G cluster_mechanism Photochemical Cleavage Mechanism of o-Nitrobenzyl Group cluster_products Products start o-Nitrobenzyl Protected Molecule photon Photon Absorption (hν) start->photon excited Excited State (Diradical) photon->excited h_abstract Intramolecular H-Abstraction excited->h_abstract aci_nitro aci-Nitro Intermediate h_abstract->aci_nitro rearrange Rearrangement & Hydrolysis aci_nitro->rearrange released Released Active Molecule rearrange->released byproduct o-Nitrosobenzaldehyde Byproduct

Caption: The photochemical cleavage pathway of the o-nitrobenzyl group.

Quantitative Photolysis Data

The efficiency of photolytic cleavage is determined by several factors, including the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield (Φ) of the uncaging reaction. The quantum yield represents the fraction of absorbed photons that result in the cleavage of the protecting group.[11] Modifications to the aromatic ring, such as the addition of methoxy groups (e.g., in the 4,5-dimethoxy-2-nitrobenzyl, or DMNB, group), can shift the absorption to longer, less damaging wavelengths and influence cleavage efficiency.[1][4]

Photolabile GroupWavelength (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)SolventReference
Nitrobenzyl (NB) derivative 136542000.04Acetonitrile/PBS[10]
Nitrobenzyl (NB) derivative 140510000.01Acetonitrile/PBS[10]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)35543000.01-0.07Various[12]
Nitrobiphenyl-carbazole40529200.2DMSO[11]
Nitrobiphenyl-phenothiazine40520500.1DMSO[11]

Note: The specific values can vary significantly based on the substrate being protected and the exact molecular structure of the PPG.

Detailed Experimental Protocol

This protocol provides a general method for the photolytic cleavage of an ONB-protected compound and subsequent analysis.

4.1 Materials and Equipment

  • Reagents:

    • o-Nitrobenzyl-protected compound

    • High-purity solvent (e.g., acetonitrile, methanol, DMSO, or an aqueous buffer compatible with the compound)

    • Internal standard for quantitative analysis (e.g., a stable, non-photoreactive compound for HPLC)

  • Equipment:

    • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with filters or LED lamp at a specific wavelength like 365 nm)[6]

    • Quartz reaction vessel or cuvette (transparent to UV light)[13]

    • Stirring plate and stir bar

    • Cooling system to maintain constant temperature[3]

    • Analytical instruments: HPLC, UV-Vis Spectrophotometer, or NMR Spectrometer

    • Volumetric flasks and pipettes

    • Amber vials to protect samples from light[3]

4.2 Experimental Procedure

  • Solution Preparation:

    • Prepare a stock solution of the ONB-protected compound in the chosen solvent at a known concentration (e.g., 0.1 mg/mL or 10-100 µM).[3][6]

    • If using quantitative analysis like HPLC, add a suitable internal standard at a known concentration.

    • For some applications, particularly with oxygen-sensitive reactions, the solution may need to be degassed by bubbling with an inert gas like argon for 15-20 minutes.[13]

  • Photoreactor Setup and Irradiation:

    • Transfer a specific volume of the prepared solution into the quartz reaction vessel.

    • Place the vessel in the photoreactor at a fixed distance from the UV source to ensure consistent light intensity.

    • If temperature control is necessary, start the cooling system.

    • Turn on the UV lamp to begin the irradiation and simultaneously start a timer.[3]

  • Reaction Monitoring:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.[3]

    • Immediately transfer the aliquot to an amber vial to prevent further exposure to light.

    • Prepare the samples for analysis as required (e.g., dilution for HPLC or UV-Vis).

4.3 Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): Inject the aliquots to monitor the decrease in the peak area of the starting material and the increase in the peak area(s) of the photoproduct(s). This allows for the calculation of reaction kinetics.

  • UV-Vis Spectroscopy: Record the absorption spectrum of the aliquots. The disappearance of the characteristic absorbance of the ONB-protected compound can be monitored over time.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For mechanistic studies or product identification, the reaction can be performed in a deuterated solvent inside an NMR tube.[3] Spectra taken before and after irradiation will show the disappearance of signals from the starting material (e.g., benzylic protons) and the appearance of new signals corresponding to the cleaved product and the nitrosobenzaldehyde byproduct.[3]

Caption: A general experimental workflow for a photolytic cleavage reaction.

Conclusion

The o-nitrobenzyl photolabile protecting group is a robust and versatile tool for controlling chemical and biological activity with light. Successful application depends on a clear understanding of the photochemical mechanism and careful control of experimental parameters such as irradiation wavelength, light intensity, and reaction time. The protocol outlined in this note provides a comprehensive framework for researchers to perform and analyze photolytic cleavage experiments, enabling advancements in drug delivery, materials science, and fundamental biological research.

References

Synthesis of caged compounds with 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis and Use of 4-Nitrobenzyl Caged Compounds

Introduction

Photolabile protecting groups, or "caging" groups, are essential tools in chemical biology, neuroscience, and drug development. They provide precise spatiotemporal control over the release of bioactive molecules.[1][2] The 4-nitrobenzyl (PNB) group is a well-established photolabile moiety used to temporarily inactivate alcohols, amines, and carboxylic acids. The caged compound remains inert until irradiated with UV light, which cleaves the PNB group and releases the active molecule along with a 4-nitrosobenzaldehyde byproduct.[3]

The reagent 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid is a specialized derivative that combines the PNB caging group with a malonic acid linker. This structure is designed for facile attachment to molecules of interest, typically via the linker's carboxylic acid group, to form ester or amide bonds.

Mechanism of Photolysis (Uncaging)

The uncaging of nitrobenzyl-based compounds proceeds through a Norrish Type II photoreaction.[3] Upon absorption of a UV photon (typically in the 300-360 nm range), the nitro group is excited.[4] This excited state enables the abstraction of a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate rapidly rearranges and cyclizes, ultimately cleaving the benzylic-oxygen bond to release the active molecule, a proton, and 4-nitrosobenzaldehyde.[3]

Applications

  • Neuroscience: Caged neurotransmitters like glutamate and GABA are used to map neural circuits and study synaptic transmission with high precision.[5][6][7]

  • Cell Biology: Caged second messengers such as ATP and Ca2+ allow researchers to investigate the kinetics of intracellular signaling pathways.[6]

  • Drug Delivery: The ability to trigger drug release at a specific site and time using light is a key strategy in targeted therapy and photopharmacology.[1][8]

  • Peptide Synthesis: The 4-nitrobenzyloxycarbonyl (Nbz) group serves as an effective protecting group for amines during the synthesis of complex peptides.[8][9]

Advantages and Limitations

  • Advantages: Provides unparalleled temporal and spatial control over the release of active molecules. The synthesis of PNB-caged compounds is generally straightforward.

  • Limitations: Requires UV light, which can have limited tissue penetration and may be phototoxic to biological systems. The 4-nitroso byproduct can be reactive and potentially toxic, which must be controlled for in experiments.[1][4]

Quantitative Data

The efficiency of synthesis and photolysis is critical for the successful application of caged compounds. The tables below summarize typical yields for synthetic steps and the key photochemical properties of representative nitrobenzyl derivatives.

Table 1: Representative Synthesis Yields for 4-Nitrobenzyl Derivatives

ProductReactantsYield (%)Reference(s)
4-Nitrobenzyl chloroformate4-Nitrobenzyl alcohol, bis(trichloromethyl) carbonate, acid binding agent96.4%[10]
o-Nitrobenzyl butyrate estero-Nitrobenzyl alcohol, butyric acid32%[4]
o-Nitrobenzyl hexanoate estero-Nitrobenzyl alcohol, hexanoic acid37%[4]
o-Nitrobenzyl decanoate estero-Nitrobenzyl alcohol, decanoic acid28%[4]

Table 2: Photochemical Properties of Representative Nitrobenzyl Caged Compounds

Caging Groupλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (Φ)Reference(s)
2-Nitrobenzyl (NB)~280~5,0000.05 - 0.13
4,5-Dimethoxy-2-nitrobenzyl (DMNB)3475,4000.06
1-(2-Nitrophenyl)ethyl (NPE)~280~5,0000.08 - 0.69
6-Nitroveratroyloxycarbonyl (NVOC)350~5,0000.033[3][11]
2,6-Dinitrobenzyloxycarbonyl365Not Specified0.12[3]

Experimental Protocols

Protocol 1: Synthesis of Activated Caging Agent (4-Nitrobenzyl Chloroformate)

This protocol describes a high-yield synthesis of 4-nitrobenzyl chloroformate, a versatile reagent for caging amines and alcohols.[9][10] This method uses triphosgene, a safer alternative to phosgene gas.

Materials:

  • 4-Nitrobenzyl alcohol

  • Bis(trichloromethyl) carbonate (triphosgene)

  • Anhydrous chloroform (or dichloromethane)

  • Acid binding agent (e.g., anhydrous pyridine or triethylamine)

  • Anhydrous reaction vessel with magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (N2 or Argon), dissolve 4-nitrobenzyl alcohol in anhydrous chloroform (approx. 10 mL per gram of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate, dry flask, prepare a solution of bis(trichloromethyl) carbonate in anhydrous chloroform.

  • Slowly add the triphosgene solution to the cooled alcohol solution. A molar ratio of 1:0.4 for 4-nitrobenzyl alcohol to triphosgene is recommended for optimal yield.[10]

  • Slowly add the acid binding agent (e.g., pyridine) to the reaction mixture, maintaining the temperature at 0 °C. A molar ratio of 1:0.9 for 4-nitrobenzyl alcohol to the acid binding agent is recommended.[10]

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., pyridinium hydrochloride).

  • Wash the filtrate with cold, dilute HCl, followed by saturated NaHCO3, and finally with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure to yield the crude 4-nitrobenzyl chloroformate product.

  • The product can be further purified by recrystallization if necessary. Store the final product under anhydrous conditions.

Protocol 2: General Procedure for Caging a Molecule of Interest

This protocol provides a general method for attaching the 4-nitrobenzyl cage to a target molecule containing a hydroxyl (-OH) or primary/secondary amine (-NH) group using the activated agent from Protocol 1.

Materials:

  • Molecule of Interest (with -OH or -NH group)

  • 4-Nitrobenzyl chloroformate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Anhydrous base (e.g., Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA))

  • Anhydrous reaction vessel with magnetic stirrer

  • Standard glassware for workup and purification (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve the molecule of interest in an anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Add the anhydrous base to the solution (typically 1.5-2.0 equivalents).

  • Cool the mixture to 0 °C.

  • Dissolve 4-nitrobenzyl chloroformate (typically 1.2-1.5 equivalents) in the same anhydrous solvent and add it dropwise to the cooled solution of the target molecule.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight or until TLC indicates the consumption of the starting material.[1]

  • Quench the reaction by adding water or a saturated solution of NH4Cl.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography to obtain the pure caged compound.[4]

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 3: Photolysis (Uncaging) of a Caged Compound

This protocol describes the light-induced release of the active molecule from its caged precursor.

Materials:

  • Purified caged compound

  • Appropriate buffer or solvent (e.g., PBS for biological experiments, or an organic solvent like DMSO)

  • UV light source (e.g., mercury arc lamp with a filter for 365 nm, or a UV LED)[4]

  • Quartz cuvette (if monitoring by UV-Vis spectroscopy)

  • Analytical equipment to measure the outcome (e.g., UV-Vis spectrophotometer, HPLC, or a biological assay setup)

Procedure:

  • Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the desired final concentration in the experimental buffer. Ensure the final concentration of the organic solvent is compatible with the experimental system.

  • Transfer the solution to a suitable vessel (e.g., quartz cuvette, well plate, or perfusion chamber for biological experiments).

  • To monitor the reaction, record an initial absorption spectrum of the solution before irradiation.[4]

  • Expose the sample to UV light (e.g., 365 nm). The duration and intensity of the light will depend on the compound's quantum yield and extinction coefficient and must be optimized for each experiment.

  • Monitor the progress of the photolysis by taking absorption spectra at various time points. A decrease in the absorbance of the caged compound and the appearance of new peaks corresponding to the products will be observed.[4]

  • Alternatively, analyze aliquots of the irradiated solution by HPLC to quantify the released molecule.

  • For biological experiments, measure the physiological response triggered by the release of the active molecule (e.g., changes in membrane potential, ion concentration, or enzyme activity).

Visualizations

experimental_workflow start_materials Starting Materials (4-Nitrobenzyl alcohol, Target Molecule) synthesis_agent Protocol 1: Synthesize Activated Caging Agent start_materials->synthesis_agent caging_reaction Protocol 2: Caging Reaction start_materials->caging_reaction synthesis_agent->caging_reaction purification Purification (Chromatography) caging_reaction->purification caged_compound Pure Caged Compound purification->caged_compound application Application to Biological System caged_compound->application photolysis Protocol 3: Photolysis (Uncaging) (e.g., 365 nm UV Light) application->photolysis release Release of Active Molecule photolysis->release analysis Functional Analysis & Data Collection release->analysis

Caption: General experimental workflow for the synthesis and application of 4-nitrobenzyl caged compounds.

synaptic_uncaging cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_cleft Synaptic Cleft presynaptic Action Potential caged_glu Caged Glutamate (Inactive) receptor NMDA/AMPA Receptors response Postsynaptic Response (e.g., Ca²+ Influx, EPSP) receptor->response Activation uncaged_glu Glutamate (Active) caged_glu->uncaged_glu UV Light (365 nm) uncaged_glu->receptor Binding

Caption: Use of caged glutamate to probe synaptic function by light-induced activation of postsynaptic receptors.

References

Application Notes and Protocols: Wavelength Optimization for 4-Nitrobenzyl Ester Photodeprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimization of wavelength in the photodeprotection of 4-nitrobenzyl esters. The 4-nitrobenzyl group is a widely used photolabile protecting group (PPG) in chemistry and biology, enabling spatial and temporal control over the release of active molecules. Optimizing the irradiation wavelength is crucial for maximizing cleavage efficiency, minimizing side reactions, and ensuring compatibility with biological systems.

Introduction to 4-Nitrobenzyl Ester Photodeprotection

The photodeprotection of 4-nitrobenzyl esters is initiated by the absorption of a photon, typically in the UV range, which triggers an intramolecular rearrangement leading to the release of the carboxylic acid and the formation of a 4-nitrosobenzaldehyde byproduct. The efficiency of this process is wavelength-dependent and can be influenced by substituents on the aromatic ring and the benzylic position.

The general mechanism for the photocleavage of ortho-nitrobenzyl esters, which is analogous to the para-substituted variants, involves a Norrish Type II reaction. Upon excitation, the nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule.

Wavelength Optimization Strategies

The selection of the optimal wavelength for photodeprotection is a critical parameter. Key considerations include:

  • Maximizing Absorption: The irradiation wavelength should correspond to a strong absorption band of the 4-nitrobenzyl chromophore to ensure efficient light absorption.

  • Minimizing Damage: In biological applications, it is crucial to use wavelengths that minimize damage to cells and other biological molecules. This often means shifting towards longer wavelengths (near-UV or visible light).

  • Orthogonality: In systems with multiple PPGs, wavelength selectivity is essential to achieve orthogonal deprotection, allowing for the independent release of different molecules.

  • Quantum Yield: The quantum yield (Φ), which is the number of molecules deprotected per photon absorbed, is wavelength-dependent.

Substituents on the aromatic ring can be used to tune the absorption spectrum of the nitrobenzyl group. Electron-donating groups, such as methoxy groups, can shift the absorption maximum to longer wavelengths (a red-shift), allowing for deprotection with less energetic and potentially less harmful light.[1]

Quantitative Data for Photodeprotection

The following table summarizes key photophysical and photochemical data for various nitrobenzyl-based protecting groups. This data is essential for selecting the appropriate PPG and irradiation conditions.

Protecting GroupSubstrate Typeλmax (nm)Quantum Yield (Φ)Solvent/ConditionsReference
o-Nitrobenzyl (oNB)Carboxylic Acid~270-2800.001–0.1Various organic solvents and aqueous solutions[2]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)Carboxylic Acid~3500.006 - 0.16Various organic solvents and aqueous solutions[1][2]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)Phosphate3650.26Aqueous solution[2]
1-(2-Nitrophenyl)ethyl (NPE)Phosphate~2650.08 - 0.68Aqueous solution[3]
4-Bromo-2-nitrobenzylPhenolic ProtonVisibleNot specifiedNot specified[4]

Experimental Protocols

This protocol outlines a general procedure for determining the optimal irradiation wavelength for the photodeprotection of a 4-nitrobenzyl ester.

Materials:

  • 4-nitrobenzyl-protected compound of interest

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

  • Quartz cuvettes or reaction vessel

  • Monochromatic light source with tunable wavelength (e.g., xenon lamp with a monochromator or a set of bandpass filters)

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Magnetic stirrer and stir bar

  • Thermostated cuvette holder or reaction vessel jacket

Procedure:

  • Sample Preparation: Prepare a solution of the 4-nitrobenzyl-protected compound in the chosen solvent at a known concentration (e.g., 0.1 mg/mL). The concentration should be adjusted to have an absorbance of approximately 1 at the expected λmax to ensure sufficient light absorption.

  • UV-Vis Spectrum: Record the UV-Vis absorption spectrum of the solution to determine the absorption maxima (λmax).

  • Irradiation Setup:

    • Place the quartz cuvette or reaction vessel containing the sample solution in the thermostated holder.

    • Position the monochromatic light source at a fixed distance from the sample.

    • Set the initial irradiation wavelength to a value near the determined λmax.

  • Photolysis:

    • Irradiate the solution for a defined period (e.g., 1, 2, 5, 10, and 30 minutes).

    • At each time point, withdraw an aliquot of the solution for analysis.

  • Analysis by HPLC:

    • Analyze the collected aliquots by HPLC to monitor the disappearance of the starting material and the appearance of the deprotected product.

    • Use a suitable column and mobile phase to achieve good separation of the protected and deprotected compounds.

    • Quantify the percentage of deprotection by integrating the peak areas.

  • Wavelength Screening: Repeat steps 4 and 5 at different irradiation wavelengths across the absorption spectrum of the compound (e.g., in 10 nm increments around the λmax).

  • Data Analysis:

    • For each wavelength, plot the percentage of deprotection as a function of irradiation time.

    • Determine the initial rate of photodeprotection for each wavelength.

    • Plot the initial rate of photodeprotection versus the irradiation wavelength to identify the optimal wavelength, which corresponds to the highest reaction rate.

The quantum yield of photodeprotection can be determined using a chemical actinometer to measure the photon flux of the light source.

Materials:

  • Same materials as in Protocol 4.1

  • Chemical actinometer solution (e.g., potassium ferrioxalate)

Procedure:

  • Photon Flux Measurement:

    • Fill a quartz cuvette with the actinometer solution.

    • Irradiate the actinometer solution under the exact same conditions (wavelength, light intensity, geometry) as the sample.

    • Measure the change in absorbance of the actinometer solution at the appropriate wavelength to determine the number of photons absorbed.

  • Sample Irradiation and Analysis:

    • Irradiate the sample solution for a time period that results in a low conversion (typically <10%) to ensure the initial rate is measured.

    • Quantify the amount of deprotected product formed using HPLC with a calibration curve.

  • Quantum Yield Calculation:

    • The quantum yield (Φ) is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)

Visualizations

Photodeprotection_Mechanism Start 4-Nitrobenzyl Ester (Ground State) Excited Excited State Start->Excited hv (Photon Absorption) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Rearrangement Rearrangement AciNitro->Rearrangement Products Released Carboxylic Acid + 4-Nitrosobenzaldehyde Rearrangement->Products

Caption: Mechanism of 4-nitrobenzyl ester photodeprotection.

Wavelength_Optimization_Workflow Prep Sample Preparation UVVis Record UV-Vis Spectrum Prep->UVVis Irradiate Irradiate at Specific Wavelength (λ) UVVis->Irradiate Analyze Analyze by HPLC Irradiate->Analyze Plot Plot % Deprotection vs. Time Analyze->Plot Loop Repeat for Different λ Plot->Loop Loop->Irradiate Next λ Optimize Determine Optimal Wavelength Loop->Optimize All λ Tested

Caption: Workflow for optimizing photodeprotection wavelength.

Wavelength_Efficiency_Relationship Wavelength Irradiation Wavelength Absorption Chromophore Absorption Wavelength->Absorption QuantumYield Quantum Yield (Φ) Wavelength->QuantumYield Efficiency Deprotection Efficiency Absorption->Efficiency QuantumYield->Efficiency

Caption: Factors influencing photodeprotection efficiency.

References

Application Notes and Protocols: 4-Nitrobenzyl Hydrogen Malonate in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 4-nitrobenzyl hydrogen malonate and related compounds in the synthesis of potential anti-inflammatory agents. The focus is on the synthesis of malonate derivatives that exhibit anti-inflammatory properties through the inhibition of key inflammatory pathways.

Introduction

Chronic inflammation is a significant contributor to a wide range of diseases. The search for novel anti-inflammatory agents is a critical area of drug discovery. Malonate derivatives have emerged as a versatile class of compounds with potential therapeutic applications, including anti-inflammatory activity.[1] The 4-nitrobenzyl group is a useful protecting group in organic synthesis, often employed to temporarily block carboxylic acid or amine functionalities.[2] Its application in conjunction with malonates offers a strategic approach to synthesizing complex molecules with potential biological activity. This document outlines the synthesis of 4-nitrobenzyl hydrogen malonate and its potential application in creating anti-inflammatory compounds, with a focus on arylidene malonates as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway.[1][3]

Synthesis of 4-Nitrobenzyl Hydrogen Malonate

4-Nitrobenzyl hydrogen malonate can be synthesized through multiple routes. Below are two reported methods with their respective quantitative data.

Table 1: Synthesis of 4-Nitrobenzyl Hydrogen Malonate

MethodStarting MaterialsKey Reagents/ConditionsYieldPurity (by HPLC)Reference
From Meldrum's AcidMeldrum's acid, p-nitrobenzyl alcoholAnhydrous MeCN, reflux overnight87%Not reported[4]
Enzymatic Hydrolysisdi-p-nitrobenzyl malonateToluene, potassium phosphate buffer (pH 7.5), immobilized Candida antarctica lipase B58%99.83%[4]

Application in the Synthesis of Anti-inflammatory Arylidene Malonates

While direct synthesis of a named anti-inflammatory agent from 4-nitrobenzyl hydrogen malonate is not widely reported, the synthesis of structurally related arylidene malonates with a nitrobenzylidene group has been shown to yield potent anti-inflammatory compounds.[1] These compounds are typically synthesized via a Knoevenagel condensation.

Table 2: Synthesis of Dimethyl 2-(2-nitrobenzylidene)malonate

Reaction TypeStarting MaterialsKey Reagents/ConditionsYieldReference
Knoevenagel Condensation2-nitrobenzaldehyde, dimethyl malonatePiperidine, acetic acid, benzene, reflux overnight75%[1]

Quantitative Anti-inflammatory Activity Data

A series of arylidene malonate analogs have been evaluated for their ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells). The lead compound, dimethyl 2-(2-nitrobenzylidene)malonate, demonstrated potent inhibitory activity.

Table 3: Anti-inflammatory Activity of Dimethyl 2-(2-nitrobenzylidene)malonate

Inflammatory MediatorAssay TypeIC50 Value (µM)Cell LineReference
Nitric Oxide (NO)Griess Assay0.31 ± 0.03RAW 264.7[1]
Interleukin-1β (IL-1β)ELISA0.42 ± 0.15RAW 264.7[1]
Tumor Necrosis Factor-α (TNF-α)ELISA1.54 ± 0.17RAW 264.7[1]

Signaling Pathway Inhibition

The anti-inflammatory effects of arylidene malonates are attributed to their inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1] TLR4 is a key receptor in the innate immune system that recognizes LPS from Gram-negative bacteria, triggering a cascade of downstream signaling events that lead to the production of pro-inflammatory cytokines and mediators.[2][5][6]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_myd88 MyD88-Dependent Pathway cluster_trif MyD88-Independent Pathway LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPKs TRAF6->MAPK IKK IKK Complex TRAF6->IKK AP1 AP-1 MAPK->AP1 NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) AP1->Cytokines transcription NFkB_p65_p50->Cytokines transcription IRF3 IRF3 TRIF->IRF3 IFNb IFN-β IRF3->IFNb Arylidene_Malonates Arylidene Malonates (e.g., Dimethyl 2-(2-nitrobenzylidene)malonate) Arylidene_Malonates->TLR4_MD2 inhibit

Caption: TLR4 Signaling Pathway and Inhibition by Arylidene Malonates.

Experimental Protocols

Synthesis of 4-Nitrobenzyl Hydrogen Malonate (from Meldrum's Acid)[4]

This protocol describes the synthesis of 4-nitrobenzyl hydrogen malonate from Meldrum's acid and p-nitrobenzyl alcohol.

Materials:

  • Meldrum's acid

  • p-Nitrobenzyl alcohol

  • Anhydrous acetonitrile (MeCN)

  • Flame-dried 150 mL pressure tube

  • Argon atmosphere

  • Rotary evaporator

  • Column chromatography supplies (Silica gel, Hexane, Ethyl Acetate)

Procedure:

  • In a flame-dried 150 mL pressure tube under an argon atmosphere, add Meldrum's acid (5.00 g, 34.7 mmol) and 40 mL of anhydrous MeCN.

  • To the resulting solution, add p-nitrobenzyl alcohol (5.58 g, 36.4 mmol).

  • Tightly cap the tube and reflux the reaction mixture overnight.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the residue using column chromatography with a 55/45 hexane/EtOAc mixture to yield the final product.

Synthesis_Workflow cluster_synthesis Synthesis of Anti-inflammatory Agents cluster_evaluation Biological Evaluation start Malonic Acid Derivatives intermediate 4-Nitrobenzyl Hydrogen Malonate or Dimethyl Malonate start->intermediate condensation Knoevenagel Condensation intermediate->condensation with Aldehyde product Arylidene Malonate (e.g., Dimethyl 2-(2-nitrobenzylidene)malonate) condensation->product in_vitro In Vitro Assays (RAW 264.7 cells) product->in_vitro assays Griess Assay (NO) ELISA (TNF-α, IL-1β) in_vitro->assays result IC50 Determination assays->result

Caption: Experimental Workflow for Synthesis and Evaluation.

Synthesis of Dimethyl 2-(2-nitrobenzylidene)malonate[1]

This protocol details the Knoevenagel condensation for synthesizing the target anti-inflammatory compound.

Materials:

  • 2-nitrobenzaldehyde

  • Dimethyl malonate

  • Piperidine

  • Acetic acid

  • Benzene

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Reflux apparatus with azeotropic water removal

Procedure:

  • Combine 2-nitrobenzaldehyde (3.5 mmol), dimethyl malonate (3.5 mmol), acetic acid (10 µL), and piperidine (20 µL) in benzene (1.5 mL).

  • Heat the mixture under reflux with azeotropic removal of water overnight.

  • Remove the benzene using a rotary evaporator.

  • Dilute the residue with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with 10% HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by recrystallization or precipitation with hexane from an ethereal solution.

In Vitro Anti-inflammatory Assays

The following are general protocols for assessing the anti-inflammatory activity of synthesized compounds in a cell-based model.

Cell Culture and Treatment: [7]

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

Nitric Oxide (NO) Production (Griess Assay): [7]

  • After the 24-hour treatment period, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. The nitrite concentration is determined from a standard curve.

Pro-inflammatory Cytokine Quantification (ELISA): [7]

  • Collect the cell culture supernatant after the 24-hour treatment.

  • Quantify the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

Logical_Relationship compound 4-Nitrobenzyl Malonate Derivative hypothesis Hypothesis: Inhibition of TLR4 Signaling compound->hypothesis mechanism Mechanism: Blocks LPS-induced TLR4 activation hypothesis->mechanism downstream Downstream Effect: Reduced activation of NF-κB and MAPKs mechanism->downstream outcome Biological Outcome: Decreased production of NO, TNF-α, IL-1β downstream->outcome therapeutic Therapeutic Potential: Anti-inflammatory Agent outcome->therapeutic

Caption: Logical Flow from Compound to Therapeutic Potential.

References

Application Notes and Protocols for 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid is a bifunctional linker molecule ideally suited for solid-phase synthesis (SPS). Its unique structure, featuring a carboxylic acid for attachment to a solid support and a p-nitrobenzyl (PNB) ester, allows it to function as a versatile, cleavable linker. The PNB ester provides a stable linkage during standard Fmoc-based solid-phase peptide synthesis (SPPS) and other organic syntheses conducted under acidic or mildly basic conditions. The key advantage of this linker lies in its "safety-catch" potential, where the nitro group can be chemically modified to facilitate cleavage under specific, orthogonal conditions. This allows for the release of the synthesized molecule from the solid support while keeping acid-labile side-chain protecting groups intact.

Two primary methods for the cleavage of the p-nitrobenzyl ester are highlighted in these notes: reductive cleavage and photolytic cleavage. Reductive cleavage following the reduction of the nitro group offers a highly efficient and clean release strategy. Photolytic cleavage provides an alternative, reagent-free method for releasing the synthesized compound.

Key Applications:

  • Solid-Phase Peptide Synthesis (SPPS): Used as a cleavable linker for the synthesis of peptides with C-terminal carboxylic acids. It is compatible with Fmoc chemistry.

  • Solid-Phase Organic Synthesis (SPOS): Enables the attachment of various molecules (e.g., small molecules, peptidomimetics) to a solid support for subsequent modification and elaboration.

  • Combinatorial Chemistry: Suitable for the generation of compound libraries where final cleavage from the resin is desired under non-acidic conditions.

Experimental Protocols

Protocol 1: Immobilization of this compound onto an Amine-Functionalized Resin

This protocol describes the attachment of the linker to a common solid support, such as aminomethylated polystyrene resin.

Materials:

  • Aminomethylated polystyrene resin (100-200 mesh, 1.0 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the aminomethylated polystyrene resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate vial, dissolve this compound (3 equivalents, 3.0 mmol, 765 mg), HOBt (3 equivalents, 3.0 mmol, 459 mg) in DMF (10 mL).

  • Add DIC (3 equivalents, 3.0 mmol, 468 µL) to the solution from step 3 and allow it to pre-activate for 5 minutes.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • To cap any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes.

  • Wash the resin as in step 7 and dry under vacuum.

  • Determine the loading of the linker using a quantitative method such as the Kaiser test on a sample of the resin after Fmoc deprotection of a subsequently coupled Fmoc-amino acid.

ParameterRepresentative Value
Resin TypeAminomethyl Polystyrene
Linker Equivalents3.0
Coupling ReagentsDIC/HOBt
Typical Loading 0.7 - 0.9 mmol/g
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol outlines the coupling of the first amino acid and subsequent elongation cycles.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-protected amino acids

  • DIC

  • HOBt

  • 20% (v/v) Piperidine in DMF

  • DMF, DCM

Procedure:

  • First Amino Acid Coupling: a. Swell the linker-functionalized resin in DMF. b. In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. c. Add the activated amino acid solution to the resin and agitate for 2 hours. d. Wash the resin with DMF, DCM, and DMF.

  • Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. c. Wash the resin thoroughly with DMF.

  • Subsequent Amino Acid Couplings: a. Repeat steps 1b-1d for the next Fmoc-amino acid in the sequence.

  • Elongation: a. Repeat the deprotection (step 2) and coupling (step 3) cycles until the desired peptide sequence is assembled. b. After the final coupling, perform a final Fmoc deprotection.

Protocol 3: Cleavage of the Peptide from the Resin

Two alternative methods for cleavage are presented below.

Method A: Reductive Cleavage

This method involves a two-step process: reduction of the nitro group followed by acid-catalyzed cleavage of the resulting p-aminobenzyl ester.

Materials:

  • Peptide-bound resin

  • Tin(II) chloride dihydrate (SnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Phenol

  • Acetic acid (HOAc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Reduction of the Nitro Group: a. Swell the peptide-bound resin in DMF. b. Prepare a solution of SnCl₂·2H₂O (10 eq.), phenol (5 eq.), and acetic acid (5 eq.) in DMF. c. Add the solution to the resin and agitate at room temperature for 2 hours. d. Wash the resin thoroughly with DMF, DCM, and methanol, then dry.

  • Cleavage: a. Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours. b. Filter the resin and collect the filtrate. c. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

ParameterRepresentative Value
Reducing AgentSnCl₂·2H₂O
Cleavage Cocktail95% TFA / 2.5% H₂O / 2.5% TIS
Typical Yield 70 - 90%
Typical Purity (crude) > 85%

Method B: Photolytic Cleavage

This method utilizes UV light to cleave the p-nitrobenzyl ester bond directly.

Materials:

  • Peptide-bound resin

  • DCM or a suitable non-absorbing solvent

  • Photochemical reactor with a UV lamp (e.g., 365 nm)

Procedure:

  • Suspend the peptide-bound resin in DCM in a quartz reaction vessel.

  • Irradiate the suspension with a UV lamp (365 nm) with constant stirring. The reaction time will depend on the scale and the intensity of the lamp (typically 4-24 hours).

  • Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.

  • Once cleavage is complete, filter the resin and wash it with fresh DCM.

  • Combine the filtrates and evaporate the solvent to obtain the crude peptide.

ParameterRepresentative Value
Wavelength365 nm
SolventDichloromethane (DCM)
Typical Yield 50 - 75%
Typical Purity (crude) > 80%

Visualizations

experimental_workflow resin Amine-Functionalized Resin linker_attachment Protocol 1: Linker Immobilization resin->linker_attachment linker_resin Linker-Functionalized Resin linker_attachment->linker_resin spps Protocol 2: Solid-Phase Peptide Synthesis (Fmoc Cycles) linker_resin->spps peptide_resin Peptide-Bound Resin spps->peptide_resin reductive_cleavage Protocol 3A: Reductive Cleavage peptide_resin->reductive_cleavage photolytic_cleavage Protocol 3B: Photolytic Cleavage peptide_resin->photolytic_cleavage crude_peptide_red Crude Peptide reductive_cleavage->crude_peptide_red crude_peptide_photo Crude Peptide photolytic_cleavage->crude_peptide_photo purification Purification (HPLC) crude_peptide_red->purification crude_peptide_photo->purification pure_peptide Pure Peptide purification->pure_peptide

Caption: Overall experimental workflow for solid-phase synthesis.

reductive_cleavage_mechanism start Resin-Linker(NO2)-Peptide reduction SnCl2, DMF start->reduction Step 1: Reduction intermediate Resin-Linker(NH2)-Peptide reduction->intermediate acidolysis TFA intermediate->acidolysis Step 2: Cleavage product Resin-Linker(NH2) + HOOC-Peptide acidolysis->product

Caption: Reductive cleavage of the p-nitrobenzyl linker.

photolytic_cleavage_mechanism start Resin-Linker(NO2)-Peptide irradiation hv (365 nm) start->irradiation Photoexcitation excited_state [Resin-Linker(NO2)-Peptide]* irradiation->excited_state rearrangement Intramolecular Rearrangement excited_state->rearrangement Cleavage product Resin-Linker(Nitrosobenzaldehyde) + HOOC-Peptide rearrangement->product

Caption: Photolytic cleavage of the p-nitrobenzyl linker.

Application Notes and Protocols for Controlled Release of Carboxylic Acids Using Photolabile Nitrobenzyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of photolabile ortho-nitrobenzyl (o-NB) protecting groups to achieve spatial and temporal control over the release of carboxylic acids. This technology is a powerful tool in various research fields, including chemical biology, pharmacology, and materials science, enabling precise manipulation of biological processes and the development of novel drug delivery systems.[1][2]

Introduction to ortho-Nitrobenzyl Photocages

The ortho-nitrobenzyl group and its derivatives are widely used photolabile protecting groups (PPGs), often referred to as "caged" compounds, for masking the bioactivity of molecules.[1] Covalent attachment of an o-NB group to a carboxylic acid renders it biologically inert. Upon irradiation with UV-A light (typically 300-400 nm), the o-NB group undergoes an intramolecular rearrangement, leading to the cleavage of the ester bond and the release of the free carboxylic acid, a proton, and a biologically inert nitroso byproduct.[3] This process allows for the precise control of the concentration of the active carboxylic acid in both time and space.

The efficiency of this photorelease is influenced by the substitution pattern on the aromatic ring and at the benzylic carbon of the nitrobenzyl group. Modifications are often made to tune the absorption wavelength, quantum yield, and release kinetics to suit specific experimental needs.

Quantitative Data: Photophysical Properties of Nitrobenzyl Cages

The selection of an appropriate nitrobenzyl caging group depends on the specific requirements of the experiment, such as the desired wavelength for uncaging and the required efficiency of release. The following tables summarize key quantitative data for commonly used nitrobenzyl derivatives.

Table 1: Molar Extinction Coefficients (ε) and Maximum Absorption Wavelengths (λmax) of Common Nitrobenzyl Caging Groups

Caging Groupλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Notes
o-Nitrobenzyl (NB)~260-280~5,000 - 8,000Standard, but requires shorter UV wavelengths.
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~345-355~4,500 - 5,500Red-shifted absorption, suitable for biological applications.
1-(2-Nitrophenyl)ethyl (NPE)~260-280~5,000 - 8,000Increased photolysis rate compared to NB.[3]
4,5-Dimethoxy-1-(2-nitrophenyl)ethyl (DMNPE)~345-355~4,500 - 5,500Combines red-shifted absorption with faster kinetics.
α-Carboxy-2-nitrobenzyl (CNB)~260-280~5,000 - 8,000Introduces an additional carboxylic acid group for solubility.

Table 2: Quantum Yields (Φ) for Photorelease from o-Nitrobenzyl Esters

Caging GroupReleased Carboxylic AcidWavelength (nm)Quantum Yield (Φ)Solvent
1-(2-Nitrophenyl)ethyl (NPE)Phosphate3470.05 - 0.08Aqueous Buffer
4,5-Dimethoxy-2-nitrobenzyl (DMNB)Glutamate3470.08 - 0.1Aqueous Buffer
α-Carboxy-2-nitrobenzyl (CNB)Various>300~0.03 - 0.06Aqueous Buffer
1-(4,5-Dimethoxy-2-nitrophenyl)ethyl (DMNPE)ATP3470.09Aqueous Buffer

Note: Quantum yields are highly dependent on the specific carboxylic acid being released, the solvent, and the pH.

Experimental Protocols

Synthesis of o-Nitrobenzyl Esters of Carboxylic Acids

This protocol describes a general method for the synthesis of o-nitrobenzyl esters via the reaction of an o-nitrobenzyl bromide with the carboxylate salt of the desired carboxylic acid.

G Synthesis Workflow A Carboxylic Acid B Deprotonation (e.g., with TEA or NaH) A->B Base C Carboxylate Salt B->C E Nucleophilic Substitution (SN2 Reaction) C->E D o-Nitrobenzyl Bromide D->E F Crude Product E->F G Purification (e.g., Column Chromatography) F->G H Pure o-Nitrobenzyl Ester G->H

Caption: General workflow for the synthesis of o-nitrobenzyl esters.

Materials:

  • Carboxylic acid of interest

  • ortho-Nitrobenzyl bromide (or a substituted derivative)

  • Triethylamine (TEA) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature to form the carboxylate salt. For less acidic carboxylic acids, a stronger base like sodium hydride may be required.

  • Addition of Nitrobenzyl Bromide: Add the o-nitrobenzyl bromide (1.05 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure o-nitrobenzyl ester.

  • Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Controlled Photorelease of Carboxylic Acids

This protocol outlines the general procedure for the light-induced release of a carboxylic acid from its o-nitrobenzyl caged form.

G Photocleavage Mechanism A o-Nitrobenzyl Ester B Excited State A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-atom transfer D Cyclic Intermediate C->D Cyclization E Released Carboxylic Acid D->E Fragmentation F o-Nitrosobenzaldehyde D->F Fragmentation

Caption: Simplified mechanism of o-nitrobenzyl ester photocleavage.

Materials and Equipment:

  • Solution of the o-nitrobenzyl-caged carboxylic acid in a suitable solvent (e.g., buffered aqueous solution, cell culture medium).

  • UV light source (e.g., mercury arc lamp with appropriate filters, UV LED, or a laser). An intense light source is often required for efficient photolysis.

  • Quartz cuvette or other UV-transparent vessel.

  • Analytical instrument for quantification (e.g., HPLC, LC-MS, or a pH meter).[4][5][6]

Procedure:

  • Sample Preparation: Prepare a solution of the caged carboxylic acid at the desired concentration. The solvent should be transparent to the UV light used for irradiation. For biological experiments, ensure the solvent is biocompatible (e.g., phosphate-buffered saline, cell culture medium).

  • Irradiation:

    • Place the sample in a quartz cuvette or other suitable vessel.

    • Irradiate the sample with a UV light source at the appropriate wavelength (typically 350-365 nm for DMNB derivatives). The duration and intensity of irradiation will depend on the quantum yield of the caged compound and the desired extent of release. These parameters should be optimized for each specific compound and experimental setup.

  • Analysis: After irradiation, analyze the sample to quantify the amount of released carboxylic acid.

Quantification of Released Carboxylic Acid by HPLC

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying the released carboxylic acid.

G Quantification Workflow A Irradiated Sample B HPLC Injection A->B C Separation on C18 Column B->C D UV or MS Detection C->D E Chromatogram D->E F Quantification (Peak Area vs. Standard Curve) E->F G Concentration of Released Acid F->G

Caption: Workflow for HPLC-based quantification of released carboxylic acid.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis or Mass Spectrometry (MS) detector.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid is a common mobile phase system. The specific gradient will need to be optimized for the separation of the caged compound, the released carboxylic acid, and the photoproducts.

  • Detection:

    • UV-Vis: Monitor at a wavelength where the carboxylic acid or the caged compound has a strong absorbance.

    • MS: Provides higher selectivity and sensitivity, especially for complex biological samples.[5]

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of the pure carboxylic acid of known concentrations.

  • Analysis of Standards: Inject the standard solutions into the HPLC system to generate a standard curve by plotting peak area against concentration.

  • Sample Analysis: Inject the irradiated sample into the HPLC system.

  • Quantification: Identify the peak corresponding to the released carboxylic acid based on its retention time compared to the standard. Determine the peak area and use the standard curve to calculate the concentration of the released carboxylic acid in the sample.

Applications in Research and Drug Development

  • Probing Signaling Pathways: The controlled release of signaling molecules, such as fatty acids or other carboxylic acid-containing second messengers, allows for the precise investigation of their roles in cellular signaling cascades.

  • Enzyme Kinetics: Rapidly releasing a substrate or inhibitor near an enzyme of interest can provide insights into its kinetic parameters and mechanism of action.

  • Drug Delivery: Caging a carboxylic acid-containing drug can prevent its activity until it reaches the target site, where light can be applied to trigger its release, minimizing off-target effects.[3]

  • Materials Science: Incorporating caged carboxylic acids into polymers or hydrogels allows for the light-induced modification of material properties, such as swelling or degradation.

Troubleshooting and Considerations

  • Solubility: Some nitrobenzyl-caged compounds have limited aqueous solubility. The choice of substituted nitrobenzyl groups (e.g., with carboxyl or methoxy groups) can improve solubility.

  • Phototoxicity: The use of high-energy UV light can be damaging to living cells. It is crucial to use the lowest effective light dose and to perform control experiments to assess cell viability. Using caging groups that absorb at longer, less energetic wavelengths (e.g., DMNB) can mitigate this issue.

  • Byproducts: The nitroso photoproducts can potentially react with cellular components. It is important to consider the potential effects of these byproducts in biological experiments.

  • Calibration: The light output of lamps can vary over time. It is essential to calibrate the light source to ensure reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, also known as mono-p-nitrobenzyl malonate.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Reaction: The esterification reaction may not have gone to completion.

    • Solution: Ensure the reaction time is adequate. Depending on the protocol, this can range from 40 minutes to several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Also, verify the quality and reactivity of your starting materials.

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and equilibrium.

    • Solution: For the direct esterification of p-nitrobenzyl alcohol and malonic acid, low temperatures (-20°C to -10°C) are recommended to favor the mono-ester.[1] For methods involving a p-nitrobenzyl halide, a higher temperature (60-200°C) may be required.[2]

  • Formation of Byproducts: The primary byproduct is the di-substituted ester, bis(4-nitrobenzyl) malonate.

    • Solution: To minimize the formation of the di-ester, use an excess of malonic acid. Molar ratios of p-nitrobenzyl alcohol to malonic acid between 1:1 and 1:3 have been reported to be effective.[1]

  • Loss of Product during Workup: The product can be lost during extraction and purification steps.

    • Solution: Mono-p-nitrobenzyl malonate is acidic and can be extracted into a basic aqueous solution. Carefully control the pH during the acid/base workup to ensure efficient separation from byproducts.[3][4]

Q2: I am getting a significant amount of the di-ester byproduct, bis(4-nitrobenzyl) malonate. How can I avoid this?

A2: The formation of the di-ester is a common challenge. Here are several strategies to promote the formation of the desired mono-ester:

  • Molar Ratio of Reactants: The most straightforward approach is to use an excess of malonic acid. A molar ratio of 1:2 of p-nitrobenzyl alcohol to malonic acid is a good starting point.[1]

  • Low-Temperature Esterification: Performing the esterification at low temperatures (e.g., -15°C) can selectively favor the formation of the mono-ester.[1]

  • Alternative Synthetic Route via Meldrum's Acid: A highly effective method to avoid the di-ester is to first react malonic acid with acetic anhydride to form Meldrum's acid. This intermediate then reacts with p-nitrobenzyl alcohol to yield the mono-ester with high selectivity and reported yields of up to 96%.[5]

  • Controlled Addition of Alcohol: If using a direct esterification method, adding the p-nitrobenzyl alcohol slowly to the reaction mixture containing malonic acid may also help to reduce the formation of the di-ester.

Q3: What is the best method for purifying the final product?

A3: The purification strategy depends on the impurities present.

  • Removal of Unreacted Malonic Acid: If an excess of malonic acid is used, it can be removed by cooling the reaction mixture after the reaction is complete, which causes the malonic acid to precipitate.[3]

  • Acid/Base Extraction: Due to the presence of a free carboxylic acid group, the desired mono-ester can be separated from the neutral di-ester byproduct and unreacted p-nitrobenzyl alcohol through an acid/base workup. The crude reaction mixture can be dissolved in an organic solvent and extracted with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the salt of the desired product, is then acidified to precipitate the pure mono-ester, which can be collected by filtration or extracted with an organic solvent.[3][4]

  • Recrystallization: The purified product can be further purified by recrystallization.

  • Column Chromatography: While less common for large-scale preparations, silica gel column chromatography can also be used for purification.[4]

Q4: Are there alternative starting materials to p-nitrobenzyl alcohol?

A4: Yes, an alternative route involves using a p-nitrobenzyl halide.

  • Reaction with Malonic Acid or its Salt: p-Nitrobenzyl chloride or bromide can be reacted with malonic acid or its sodium or potassium salt in a suitable solvent (e.g., acetonitrile, toluene) in the presence of a catalyst to form the mono-ester.[2] This method can be advantageous as p-nitrobenzyl halides are often more reactive than the corresponding alcohol.

Data Presentation

Table 1: Reaction Conditions for Mono-esterification of p-Nitrobenzyl Alcohol with Malonic Acid [1]

ParameterCondition 1Condition 2Condition 3
Molar Ratio (Alcohol:Acid) 1:11:1.51:2
Solvent BenzeneAcetoneAcetone
Temperature -18°C-10°C-15°C
Catalyst Sulfuric Acid & Phosphoric Acid (1:1)Sulfuric Acid & Phosphoric Acid (1:1)Sulfuric Acid & Phosphoric Acid (1:1)
Catalyst Loading 0.5% (w/w of alcohol)1.5% (w/w of alcohol)2% (w/w of alcohol)
Reaction Time 60 min50 min40 min
Reported Purity of Mono-ester >95%>95%>95%
Reported Yield of Mg Salt >80%>80%>80%

Table 2: Alternative Synthesis via p-Nitrobenzyl Halide [2]

ParameterRange of Conditions
Reactants p-Nitrobenzyl halide and Malonic acid (or its salt)
Molar Ratio (Halide:Acid) 1:1 to 1:10
Solvent Acetonitrile, Toluene, Benzene, Xylene
Catalyst Triethylamine, p-Toluenesulfonic acid
Temperature 60 - 200°C (Reflux)
Reaction Time 1 - 100 hours

Experimental Protocols

Protocol 1: Low-Temperature Mono-esterification of p-Nitrobenzyl Alcohol (Adapted from CN103483202A)[1]

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, dissolve p-nitrobenzyl alcohol and malonic acid in acetone at a molar ratio of 1:2.

  • Cooling: Cool the reaction mixture to -15°C in a cooling bath.

  • Catalyst Addition: Slowly add a mixed acid catalyst of sulfuric acid and phosphoric acid (1:1 molar ratio), corresponding to 2% of the weight of the p-nitrobenzyl alcohol.

  • Reaction: Maintain the temperature at -15°C and stir the mixture for 40 minutes.

  • Crystal Form Transformation: After the reaction is complete, raise the temperature of the reaction system to 60-80°C to induce crystal transformation of the product.

  • Workup: Follow a suitable purification method as described in the FAQ section (e.g., acid/base extraction).

Protocol 2: Synthesis via Meldrum's Acid Intermediate (Conceptual, based on CN114773205A)[5]

  • Formation of Meldrum's Acid: React malonic acid with acetic anhydride in acetone to synthesize 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).

  • Esterification: React the formed Meldrum's acid with p-nitrobenzyl alcohol. This reaction is reported to proceed with high selectivity for the mono-ester.

  • Purification: Purify the resulting mono-p-nitrobenzyl malonate using standard techniques such as recrystallization or acid/base extraction.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Low-Temperature Esterification p1_start Dissolve p-nitrobenzyl alcohol and malonic acid (1:2) in acetone p1_cool Cool to -15°C p1_start->p1_cool p1_catalyst Add H2SO4/H3PO4 catalyst p1_cool->p1_catalyst p1_react Stir for 40 min at -15°C p1_catalyst->p1_react p1_heat Heat to 60-80°C p1_react->p1_heat p1_workup Purification (Acid/Base Extraction) p1_heat->p1_workup p1_product 3-((4-Nitrobenzyl)oxy)-3- oxopropanoic acid p1_workup->p1_product

Caption: Workflow for the low-temperature synthesis of this compound.

reaction_pathways cluster_main Synthetic Pathways cluster_alternative Alternative Route to Minimize Byproduct malonic_acid Malonic Acid mono_ester 3-((4-Nitrobenzyl)oxy)-3- oxopropanoic acid (Desired Product) malonic_acid->mono_ester + p-Nitrobenzyl Alcohol (Low Temp, Acid Catalyst) pnb_alcohol p-Nitrobenzyl Alcohol pnb_alcohol->mono_ester di_ester bis(4-Nitrobenzyl) malonate (Byproduct) mono_ester->di_ester + p-Nitrobenzyl Alcohol meldrums_acid Meldrum's Acid mono_ester2 Desired Mono-ester meldrums_acid->mono_ester2 + p-Nitrobenzyl Alcohol malonic_acid2 Malonic Acid malonic_acid2->meldrums_acid + Acetic Anhydride acetic_anhydride Acetic Anhydride acetic_anhydride->meldrums_acid pnb_alcohol2 p-Nitrobenzyl Alcohol pnb_alcohol2->mono_ester2

Caption: Reaction pathways for the synthesis of the target mono-ester and the formation of the di-ester byproduct.

References

Technical Support Center: Photolysis of 4-Nitrobenzyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photolysis of 4-nitrobenzyl esters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the photolysis of 4-nitrobenzyl esters, providing potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or no conversion of the starting material - Inefficient light source (wavelength or intensity).- Competitive absorption by byproducts or other components.- Low quantum yield of the specific 4-nitrobenzyl ester.- Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of the 4-nitrobenzyl ester (typically in the UV range, e.g., 365 nm). Increase irradiation time or light intensity if necessary.[1]- Use a lower starting concentration of the ester to minimize byproduct interference.[2]- Consider using a 4-nitrobenzyl ester with electron-donating substituents on the aromatic ring or a more acidic leaving group to enhance the reaction rate.
Formation of a yellow or colored solution - Formation of the primary byproduct, 2-nitrosobenzaldehyde, and its subsequent dimerization to form colored azoxybenzene compounds.- This is an expected outcome of the reaction. The color change can be used as a visual indicator of reaction progress. If the color is intense, it may indicate significant byproduct formation and the need for purification.
Incomplete reaction or stalling - The 2-nitrosobenzaldehyde byproduct can act as an internal filter, absorbing the irradiation intended for the starting material.- Monitor the reaction progress using HPLC or NMR. If the reaction stalls, consider purifying the partially reacted mixture to remove byproducts before re-irradiating. Using a lower initial concentration can also mitigate this effect.[2]
Low isolated yield of the desired carboxylic acid - Degradation of the desired product under the photolysis conditions.- Inefficient purification method.- Minimize irradiation time once the starting material is consumed. Perform control experiments to assess the stability of the carboxylic acid under the same photolysis conditions.- Optimize the purification protocol. This may involve extraction, chromatography, or crystallization to effectively separate the carboxylic acid from the nitroso-containing byproducts.
Side peaks observed in HPLC or NMR - Dimerization of the 2-nitrosobenzaldehyde byproduct.- Further photochemical or thermal degradation of the primary photoproducts.- Secondary bromination at the benzyl position if NBS is used in the synthesis of the starting material.[2]- Characterize the side products using mass spectrometry and NMR to understand their origin.- To minimize dimerization, consider performing the reaction at a lower concentration.- If secondary bromination is a suspected issue from the synthesis, purify the 4-nitrobenzyl ester starting material thoroughly before photolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the photolysis of 4-nitrobenzyl esters?

A1: The photolysis of a 4-nitrobenzyl ester yields the corresponding carboxylic acid and 2-nitrosobenzaldehyde as the primary photoproducts.[3]

Q2: What is the main side reaction that occurs during this photolysis?

A2: The primary side reaction is the dimerization of the 2-nitrosobenzaldehyde byproduct to form azoxybenzene derivatives. These derivatives are often colored and can interfere with the reaction by absorbing light.

Q3: How do substituents on the 4-nitrobenzyl group affect the photolysis reaction?

A3: Electron-donating groups on the aromatic ring can increase the rate of photolysis. The acidity of the leaving carboxylic acid group also plays a crucial role, with more acidic leaving groups generally leading to faster decomposition rates.[2]

Q4: What is the role of the solvent in the photolysis of 4-nitrobenzyl esters?

A4: The solvent can influence the reaction rate. Generally, the photolysis proceeds in a variety of organic solvents. The choice of solvent may affect the stability of the starting material, products, and byproducts.

Q5: How can I monitor the progress of the photolysis reaction?

A5: The reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2] HPLC allows for the quantification of the starting material and products, while NMR can provide structural information about the species in the reaction mixture.

Q6: At what wavelength should the photolysis be carried out?

A6: The irradiation is typically performed at a wavelength that is absorbed by the 4-nitrobenzyl chromophore, commonly in the UV-A region (e.g., 365 nm).[1]

Q7: Can the 2-nitrosobenzaldehyde byproduct be problematic?

A7: Yes, the 2-nitrosobenzaldehyde byproduct can absorb at the same wavelength used for the photolysis, acting as an internal filter and reducing the quantum yield of the reaction. This can lead to incomplete conversion of the starting material. It is also a reactive species that can potentially interact with other molecules in the system.

Quantitative Data

The following tables summarize key quantitative data related to the photolysis of 4-nitrobenzyl esters.

Table 1: Quantum Yields and Reaction Rates of Selected 4-Nitrobenzyl Esters

4-Nitrobenzyl Ester DerivativeSolventWavelength (nm)Quantum Yield (Φ)Rate Constant (k) (s⁻¹)Reference
o-Nitrobenzyl AcetateAcetonitrile2600.1-[4]
4,5-Dimethoxy-2-nitrobenzyl Acetate----[4]
Phenyl Carbamate of o-Nitrobenzyl AlcoholDMSO--149.3 x 10⁻⁵[2]
o-Nitrobenzyl AcetateDMSO--34.1 x 10⁻⁵[2]

Note: Quantitative data for the photolysis of 4-nitrobenzyl esters is often reported under specific experimental conditions. Direct comparison between different studies should be made with caution.

Experimental Protocols

General Protocol for Photolysis of 4-Nitrobenzyl Esters
  • Sample Preparation: Dissolve the 4-nitrobenzyl ester in a suitable solvent (e.g., acetonitrile, methanol, DMSO) in a quartz reaction vessel. The concentration should be optimized to balance reaction rate and potential byproduct interference; a lower concentration is often preferable.[2]

  • Degassing (Optional): For reactions sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Irradiation: Place the reaction vessel in a photolysis reactor equipped with a suitable UV lamp (e.g., a mercury lamp with a filter for 365 nm). Maintain a constant temperature using a cooling system if necessary.

  • Reaction Monitoring: At regular intervals, withdraw aliquots of the reaction mixture for analysis by HPLC or NMR to monitor the disappearance of the starting material and the appearance of the products.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by an appropriate method such as column chromatography, preparative HPLC, or crystallization to isolate the desired carboxylic acid from the 2-nitrosobenzaldehyde byproduct and its derivatives.

HPLC Monitoring Protocol
  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape, is a typical mobile phase.[5] A representative gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10% to 90% Acetonitrile

    • 15-20 min: 90% Acetonitrile

    • 20-22 min: 90% to 10% Acetonitrile

    • 22-25 min: 10% Acetonitrile

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and products absorb (e.g., 254 nm or 280 nm).

  • Analysis: The percentage conversion can be calculated by integrating the peak areas of the starting material and the product(s).

NMR Monitoring Protocol
  • Sample Preparation: Dissolve the 4-nitrobenzyl ester in a deuterated solvent (e.g., DMSO-d₆, CD₃CN) in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material before irradiation to serve as a reference.

  • In-situ Irradiation: If available, use a fiber-optic coupled light source to irradiate the sample directly in the NMR spectrometer. Alternatively, irradiate the NMR tube for a set period outside the spectrometer and then re-insert it to acquire a spectrum.

  • Spectral Analysis: Monitor the decrease in the intensity of characteristic peaks of the 4-nitrobenzyl ester (e.g., the benzylic protons) and the increase in the intensity of peaks corresponding to the released carboxylic acid and the 2-nitrosobenzaldehyde byproduct. The relative integrals of these peaks can be used to determine the reaction progress.[2]

Visualizations

Photolysis_Mechanism 4-Nitrobenzyl Ester 4-Nitrobenzyl Ester Excited State Excited State 4-Nitrobenzyl Ester->Excited State hν (UV light) Aci-nitro Intermediate Aci-nitro Intermediate Excited State->Aci-nitro Intermediate Intramolecular H-abstraction Cyclic Intermediate Cyclic Intermediate Aci-nitro Intermediate->Cyclic Intermediate 2-Nitrosobenzaldehyde 2-Nitrosobenzaldehyde Cyclic Intermediate->2-Nitrosobenzaldehyde Carboxylic Acid Carboxylic Acid Cyclic Intermediate->Carboxylic Acid Azoxybenzene Dimer Azoxybenzene Dimer 2-Nitrosobenzaldehyde->Azoxybenzene Dimer Dimerization

Caption: Mechanism of 4-nitrobenzyl ester photolysis and side reaction.

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Start Low Conversion Low Conversion Start->Low Conversion Light Source Issue Light Source Issue Low Conversion->Light Source Issue Check first Byproduct Interference Byproduct Interference Low Conversion->Byproduct Interference If light is ok Low Quantum Yield Low Quantum Yield Low Conversion->Low Quantum Yield If others ruled out Check Lamp Check Lamp Light Source Issue->Check Lamp Lower Concentration Lower Concentration Byproduct Interference->Lower Concentration Modify Substrate Modify Substrate Low Quantum Yield->Modify Substrate

Caption: Troubleshooting workflow for low reaction conversion.

References

Preventing decomposition of 4-Nitrobenzyl hydrogen malonate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Nitrobenzyl hydrogen malonate during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of 4-Nitrobenzyl hydrogen malonate, leading to its degradation.

Problem: Visible changes in the appearance of the compound (e.g., color change from white to yellow/brown, clumping).

  • Possible Cause 1: Exposure to Elevated Temperatures. 4-Nitrobenzyl hydrogen malonate has moderate thermal stability and can decompose when exposed to high temperatures.[1] Storage temperatures should generally be kept below 30°C.[1]

  • Troubleshooting Steps:

    • Immediately transfer the compound to a temperature-controlled storage environment, such as a refrigerator (2-8°C), for optimal stability.

    • If the material has already changed color, it is advisable to verify its purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

    • For future storage, ensure the compound is not placed near heat sources like ovens, incubators, or in direct sunlight.

  • Possible Cause 2: Exposure to Moisture (Hydrolysis). The ester linkage in 4-Nitrobenzyl hydrogen malonate is susceptible to hydrolysis, especially in the presence of moisture. This can be exacerbated at higher temperatures.

  • Troubleshooting Steps:

    • Store the compound in a tightly sealed container to prevent the ingress of atmospheric moisture.

    • Consider storing the container inside a desiccator, particularly in humid environments.

    • If clumping is observed, this is a strong indication of moisture absorption. The purity of the material should be checked before use.

  • Possible Cause 3: Exposure to Light (Photodegradation). Compounds containing a nitrobenzyl group are known to be sensitive to light, which can induce photochemical decomposition.

  • Troubleshooting Steps:

    • Store the compound in an amber or opaque container to protect it from light.

    • Avoid exposing the compound to direct sunlight or strong artificial light for extended periods.

    • When handling the compound, work in an area with subdued lighting if possible.

Problem: Inconsistent or unexpected experimental results.

  • Possible Cause: Use of degraded 4-Nitrobenzyl hydrogen malonate. The presence of decomposition products can interfere with chemical reactions, leading to lower yields, unexpected byproducts, or complete reaction failure.

  • Troubleshooting Steps:

    • Purity Verification: Before use, especially for a new batch or a container that has been stored for a long time, verify the purity of the 4-Nitrobenzyl hydrogen malonate. A stability-indicating HPLC method is recommended for this purpose.

    • Proper Handling: When dispensing the compound, work quickly to minimize its exposure to ambient conditions (light, moisture, and heat). Always ensure the container is tightly sealed after use.

    • Small-Scale Test Reaction: If degradation is suspected, it is prudent to run a small-scale test reaction to confirm the reactivity of the starting material before committing to a large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Nitrobenzyl hydrogen malonate?

A1: To ensure the long-term stability of 4-Nitrobenzyl hydrogen malonate, it should be stored in a cool, dry, and dark place . Specifically:

  • Temperature: Below 30°C is generally recommended, with refrigeration (2-8°C) being optimal for long-term storage.[1]

  • Moisture: Store in a tightly sealed container to protect from moisture. Using a desiccator is also advisable.

  • Light: Protect from light by storing in an amber or opaque container.

Q2: What are the likely decomposition products of 4-Nitrobenzyl hydrogen malonate?

A2: Based on the known degradation pathways of similar nitrobenzyl esters, the primary decomposition products are likely to be 4-nitrosobenzaldehyde and malonic acid . This can occur through hydrolysis of the ester bond or through a photolytic cleavage mechanism.

Q3: How can I check the purity of my 4-Nitrobenzyl hydrogen malonate?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of 4-Nitrobenzyl hydrogen malonate and to detect the presence of any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Q4: Is 4-Nitrobenzyl hydrogen malonate sensitive to acidic or basic conditions?

A4: Yes, 4-Nitrobenzyl hydrogen malonate can decompose in the presence of strong acids or bases.[1] It is important to store it away from such chemicals and to consider the pH of any solutions in which it will be used.

Data Presentation

Table 1: Recommended Storage Conditions and Potential Decomposition Pathways

ParameterRecommended ConditionPotential Decomposition PathwayPrimary Decomposition Products
Temperature < 30°C (ideally 2-8°C)Thermal Degradation4-Nitrosobenzaldehyde, Malonic Acid
Moisture Dry, in a tightly sealed containerHydrolysis4-Nitrobenzyl alcohol, Malonic Acid
Light In an opaque or amber containerPhotodegradation4-Nitrosobenzaldehyde, Malonic Acid
pH NeutralAcid/Base catalyzed hydrolysis4-Nitrobenzyl alcohol, Malonic Acid

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 4-Nitrobenzyl Hydrogen Malonate

This protocol outlines a general method for developing a stability-indicating HPLC assay. The exact conditions may require optimization.

1. Objective: To develop an HPLC method capable of separating 4-Nitrobenzyl hydrogen malonate from its potential degradation products.

2. Materials and Reagents:

  • 4-Nitrobenzyl hydrogen malonate reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

3. Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

4. Forced Degradation Study: To generate potential degradation products and demonstrate the specificity of the method, perform forced degradation studies on the 4-Nitrobenzyl hydrogen malonate standard.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature for a specified time.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.

5. Chromatographic Conditions (Starting Point for Optimization):

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm (or scan with PDA to find the optimal wavelength)

  • Injection Volume: 10 µL

6. Analysis:

  • Inject the undergraded standard solution and the samples from the forced degradation studies.

  • Evaluate the chromatograms for the separation of the main peak (4-Nitrobenzyl hydrogen malonate) from any degradation product peaks.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Mandatory Visualization

Decomposition_Pathway cluster_stress Stress Factors cluster_products Primary Decomposition Products 4-Nitrobenzyl_hydrogen_malonate 4-Nitrobenzyl hydrogen malonate Decomposition_Products Decomposition Products 4-Nitrobenzyl_hydrogen_malonate->Decomposition_Products leads to Product_A 4-Nitrosobenzaldehyde Decomposition_Products->Product_A Product_B Malonic Acid Decomposition_Products->Product_B Heat Elevated Temperature Heat->4-Nitrobenzyl_hydrogen_malonate Light Light Exposure Light->4-Nitrobenzyl_hydrogen_malonate Moisture Moisture (Hydrolysis) Moisture->4-Nitrobenzyl_hydrogen_malonate pH Strong Acid/Base pH->4-Nitrobenzyl_hydrogen_malonate Experimental_Workflow Start Start: Assess Stability Forced_Degradation 1. Perform Forced Degradation Studies (Acid, Base, Heat, Light, Oxidation) Start->Forced_Degradation Method_Development 2. Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Method_Validation 3. Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) Method_Development->Method_Validation Sample_Analysis 4. Analyze Stored Samples Method_Validation->Sample_Analysis Data_Evaluation 5. Evaluate Data for Degradation Sample_Analysis->Data_Evaluation End End: Determine Stability Profile Data_Evaluation->End

References

Troubleshooting incomplete cleavage of the 4-nitrobenzyl protecting group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of the 4-nitrobenzyl (PNB) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for cleaving a 4-nitrobenzyl (PNB) protecting group?

The 4-nitrobenzyl protecting group can be cleaved under several conditions, primarily through photolysis or chemical reduction/hydrolysis.

  • Photolytic Cleavage: This method involves irradiating the PNB-protected compound with UV light, typically at wavelengths between 300-365 nm. The ortho-nitrobenzyl group is more common for photocleavage applications, but the para-nitrobenzyl group can also be cleaved photolytically. The reaction proceeds via an intramolecular rearrangement upon photon absorption, leading to the release of the deprotected functional group and a 4-nitrosobenzaldehyde byproduct.

  • Chemical Cleavage: A mild and efficient method for cleaving PNB groups from a variety of substrates, including amides and ethers, involves heating with aqueous sodium hydroxide (NaOH) in methanol.[1] This method is presumed to proceed via oxidation at the benzylic position. Other reductive cleavage methods, such as catalytic hydrogenation (e.g., H₂/Pd-C), can also be employed, which reduces the nitro group to an amine, facilitating cleavage.

Q2: My photolytic cleavage of the PNB group is incomplete. What are the potential causes and solutions?

Incomplete photolytic cleavage can be due to several factors. Here are some common issues and how to address them:

  • Insufficient Irradiation Time or Power: The cleavage reaction may require a longer duration or a higher intensity light source for completion. Monitor the reaction progress at different time points to determine the optimal irradiation time.

  • Incorrect Wavelength: While PNB cleavage can be achieved at various UV wavelengths, the efficiency is wavelength-dependent. Ensure your light source emits at an appropriate wavelength for the PNB group, typically in the 300-365 nm range.

  • Solvent Effects: The choice of solvent can influence the quantum yield of the photocleavage. Protic solvents may sometimes decrease the reaction rate compared to aprotic solvents.[2] Consider screening different solvents to optimize the cleavage efficiency.

  • Light Absorption by Byproducts or Starting Material: The 4-nitrosobenzaldehyde byproduct formed during the reaction can absorb light at the same wavelength used for cleavage, which can hinder the reaction progress.[2] Additionally, if the concentration of the starting material is too high, it can lead to incomplete light penetration. Diluting the reaction mixture may help.

  • Presence of Quenchers: Certain molecules in the reaction mixture can act as quenchers, deactivating the excited state of the PNB group and preventing cleavage. Ensure your solvents and reagents are pure.

Q3: I am observing side reactions during the chemical cleavage of my PNB-protected compound. What are they and how can I minimize them?

When using strong bases like NaOH for cleavage, side reactions can occur, especially if other sensitive functional groups are present in your molecule.

  • Byproduct Formation: The cleavage of PNB ethers and amides with NaOH/methanol can produce byproducts such as 4-nitrobenzaldehyde or methyl 4-nitrobenzoate.[1]

  • Substrate Degradation: If your molecule contains base-labile functional groups, they may be cleaved or undergo side reactions under the reaction conditions. It is important to consider the compatibility of your substrate with the cleavage conditions. The NaOH/methanol method has been shown to be compatible with free hydroxyl groups, aminals, aryl bromides, methyl carbamates, silyl ethers, and Boc groups.[1]

  • Alternative Cleavage Methods: If side reactions are a significant issue, consider alternative, milder cleavage methods. For example, reductive cleavage using catalytic hydrogenation is often a cleaner method, provided other functional groups in your molecule are stable to these conditions.

Q4: Can the cleavage of the PNB group be monitored in real-time?

Yes, the progress of the cleavage reaction can be monitored using various analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material and the appearance of the deprotected product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress by measuring the peak areas of the starting material and the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and any byproducts by providing mass information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time by observing the disappearance of signals corresponding to the PNB group and the appearance of signals for the deprotected product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Cleavage (Photolytic) Insufficient irradiation time or power.Increase the irradiation time and/or use a more powerful UV lamp. Monitor the reaction at various time points to find the optimal duration.
Incorrect wavelength of the light source.Ensure the UV lamp emits at a wavelength that is efficiently absorbed by the PNB group (typically 300-365 nm).
The reaction mixture is too concentrated.Dilute the reaction mixture to ensure proper light penetration.
The solvent is not optimal for the reaction.Experiment with different solvents (e.g., dioxane, methanol, aqueous buffers) to find the one that gives the best cleavage efficiency.[2]
The byproduct (4-nitrosobenzaldehyde) is absorbing the UV light.Consider adding a scavenger for the byproduct, although this is less common for PNB than for o-nitrobenzyl cleavage. Diluting the reaction can also help.
Incomplete Cleavage (Chemical - NaOH/MeOH) Insufficient reaction time or temperature.Increase the reaction time and/or temperature. The reported successful conditions are 1.5 hours at 75 °C.[1]
The substrate is not soluble in the reaction mixture.Try adding a co-solvent to improve the solubility of your starting material.
The presence of oxygen is necessary for this specific reaction mechanism.Ensure the reaction is not performed under degassed conditions, as oxygen is believed to be necessary for the oxidative cleavage.[1]
Formation of Multiple Products/Side Reactions The substrate contains other functional groups that are sensitive to the cleavage conditions.If using NaOH/MeOH, ensure that other functional groups in your molecule are stable to basic conditions. If not, consider a milder or orthogonal deprotection strategy.
The byproduct from photolytic cleavage is reacting with the deprotected product.This is a known issue with o-nitrobenzyl cleavage where the nitroso byproduct can react with free amines. While less documented for the para-isomer, if suspected, purification immediately after the reaction is recommended.
Low Yield of Deprotected Product The product is unstable under the cleavage conditions.Reduce the reaction time or temperature if possible. For photolytic cleavage, use a filter to block shorter, more damaging wavelengths.
The product is lost during workup and purification.Optimize the extraction and chromatography conditions to improve the recovery of your product.

Experimental Protocols

Protocol 1: Chemical Cleavage of a 4-Nitrobenzyl (PNB) Ether/Amide using NaOH/Methanol

This protocol is adapted from a reported procedure for the cleavage of PNB protected amides and ethers.[1]

Materials:

  • PNB-protected substrate

  • Methanol (MeOH)

  • 20% aqueous Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Scintillation vial or round-bottom flask

  • Magnetic stir bar and stir plate

  • Heating mantle or oil bath

Procedure:

  • Dissolve the PNB-protected substrate (1.0 equiv) in methanol (e.g., 10 mL per mmol of substrate) in a scintillation vial or round-bottom flask equipped with a magnetic stir bar.

  • Add an equal volume of 20% aqueous NaOH solution to the reaction mixture.

  • Heat the reaction mixture to 75 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. A typical reaction time is 1.5 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 2 volumes of the initial reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Guideline for Photolytic Cleavage of a 4-Nitrobenzyl (PNB) Protected Compound

This is a general guideline, and the optimal conditions (solvent, concentration, irradiation time) should be determined empirically for each specific substrate.

Materials:

  • PNB-protected substrate

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a filter for 300-365 nm)

  • Quartz reaction vessel

  • Appropriate solvent (e.g., methanol, dioxane, acetonitrile/water mixture)

  • Magnetic stir bar and stir plate

Procedure:

  • Prepare a dilute solution of the PNB-protected substrate in a suitable solvent in a quartz reaction vessel. The concentration should be low enough to allow for efficient light penetration.

  • Place the quartz vessel in the photoreactor at a fixed distance from the UV source.

  • Irradiate the solution with UV light while stirring.

  • Monitor the progress of the reaction by TLC or HPLC at regular intervals to determine the optimal irradiation time.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or another suitable method to remove the 4-nitrosobenzaldehyde byproduct and any unreacted starting material.

Visualizations

Troubleshooting_Workflow start Incomplete PNB Cleavage Observed method Identify Cleavage Method start->method photolytic Photolytic Cleavage method->photolytic Photolysis chemical Chemical Cleavage (NaOH/MeOH) method->chemical Chemical check_time_power Increase Irradiation Time/Power? photolytic->check_time_power check_wavelength Optimize Wavelength? check_time_power->check_wavelength No solution_time_power Monitor reaction at intervals check_time_power->solution_time_power Yes check_concentration Decrease Concentration? check_wavelength->check_concentration No solution_wavelength Use 300-365 nm source check_wavelength->solution_wavelength Yes check_solvent_photo Change Solvent? check_concentration->check_solvent_photo No solution_concentration Dilute reaction mixture check_concentration->solution_concentration Yes solution_solvent_photo Screen aprotic/protic solvents check_solvent_photo->solution_solvent_photo Yes end Successful Cleavage check_solvent_photo->end No, consider alternative method check_temp_time Increase Temperature/Time? chemical->check_temp_time check_solubility Improve Solubility? check_temp_time->check_solubility No solution_temp_time Heat to 75°C for 1.5-3h check_temp_time->solution_temp_time Yes check_oxygen Ensure O2 Presence? check_solubility->check_oxygen No solution_solubility Add co-solvent check_solubility->solution_solubility Yes solution_oxygen Do not degas solvents check_oxygen->solution_oxygen Yes check_oxygen->end No, consider alternative method solution_time_power->end solution_wavelength->end solution_concentration->end solution_solvent_photo->end solution_temp_time->end solution_solubility->end solution_oxygen->end

Caption: Troubleshooting workflow for incomplete PNB cleavage.

Cleavage_Pathways cluster_photolytic Photolytic Cleavage cluster_chemical Chemical Cleavage pnb_protected_photo PNB-Protected Substrate excited_state Excited State pnb_protected_photo->excited_state uv_light UV Light (300-365 nm) aci_nitro Aci-nitro Intermediate excited_state->aci_nitro Intramolecular H-abstraction deprotected_photo Deprotected Product aci_nitro->deprotected_photo nitroso 4-Nitrosobenzaldehyde aci_nitro->nitroso pnb_protected_chem PNB-Protected Substrate oxidation Benzylic Oxidation pnb_protected_chem->oxidation Reagents reagents 20% aq. NaOH MeOH, 75°C, O₂ deprotected_chem Deprotected Product oxidation->deprotected_chem byproduct 4-Nitrobenzaldehyde or Methyl 4-nitrobenzoate oxidation->byproduct

Caption: Comparison of PNB cleavage signaling pathways.

References

Technical Support Center: Minimizing Phototoxicity in Biological Applications of Nitrobenzyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrobenzyl photolabile protecting groups (PPGs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize phototoxicity and ensure the integrity of your biological experiments.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity in the context of nitrobenzyl compounds?

A1: Phototoxicity refers to the damaging effects on cells and tissues caused by light exposure during the uncaging of nitrobenzyl-protected molecules. This damage is primarily caused by two factors: the generation of reactive oxygen species (ROS) during the photochemical reaction and the inherent toxicity of the photolytic byproducts, such as o-nitrosobenzaldehyde.[1][2][3] Signs of phototoxicity in cells include membrane blebbing, vacuole formation, mitochondrial swelling, and ultimately, cell death.[2]

Q2: What are the primary mechanisms of phototoxicity associated with nitrobenzyl compounds?

A2: The primary mechanisms of phototoxicity are:

  • Reactive Oxygen Species (ROS) Generation: The high-energy light (typically UV-A) used to cleave the nitrobenzyl group can interact with endogenous photosensitizers and molecular oxygen, leading to the formation of ROS such as singlet oxygen, superoxide anions, and hydroxyl radicals. These ROS can cause oxidative damage to cellular components like lipids, proteins, and DNA.

  • Byproduct Toxicity: The photolysis of o-nitrobenzyl compounds generates o-nitrosobenzaldehyde or related derivatives. These byproducts can be reactive and cytotoxic, potentially interfering with normal cellular processes.[4]

Q3: How can I detect and quantify phototoxicity in my experiments?

A3: Several methods can be used to assess phototoxicity:

  • Cell Viability Assays: Standard assays like MTT, MTS, or neutral red uptake (e.g., the 3T3 NRU phototoxicity test) can quantify cell death following light exposure.

  • ROS Detection: Fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) can be used to measure intracellular ROS levels.

  • Morphological Assessment: Microscopic examination of cells for morphological changes like blebbing, vacuolization, or detachment can provide qualitative evidence of phototoxicity.[2]

  • Functional Assays: Monitoring physiological processes that are sensitive to cellular stress, such as mitochondrial membrane potential or cell motility, can reveal subtle phototoxic effects.[5]

Q4: Are there less phototoxic alternatives to traditional o-nitrobenzyl PPGs?

A4: Yes, several strategies and alternative PPGs have been developed to reduce phototoxicity:

  • Red-Shifted PPGs: Derivatives of o-nitrobenzyl, such as those with alkoxy substitutions (e.g., 4,5-dimethoxy-2-nitrobenzyl, DMNB), and other classes of PPGs like coumarin- and BODIPY-based cages, absorb light at longer, less energetic wavelengths (visible light), which is less damaging to cells.[4][6]

  • Two-Photon Excitation (2PE): Using two near-infrared (NIR) photons for excitation confines the uncaging event to a very small focal volume, significantly reducing off-target damage and overall phototoxicity.[7][8] Many newer PPGs are designed with enhanced two-photon absorption cross-sections for this purpose.[6]

Troubleshooting Guides

Problem 1: High cell death or significant morphological changes are observed after uncaging.
Possible Cause Troubleshooting Step
Excessive Light Exposure Reduce the light intensity (power) to the minimum required for efficient uncaging. Decrease the duration of light exposure. Increase the interval between light pulses if repeated stimulation is necessary.[1][2][9]
Inappropriate Wavelength If using a broadband lamp, use a filter to select a wavelength that is strongly absorbed by the PPG but is also known to be less damaging to cells (e.g., 365 nm is a common choice for many nitrobenzyl compounds). Consider switching to a PPG that absorbs at longer wavelengths.[6]
High Concentration of Caged Compound Use the lowest effective concentration of the nitrobenzyl-caged compound to minimize the generation of toxic byproducts.
Accumulation of Toxic Byproducts If possible, perfuse the sample with fresh media after uncaging to wash away photolytic byproducts.
ROS-Mediated Damage Supplement the cell culture medium with antioxidants or ROS scavengers, such as ascorbic acid, Trolox, or N-acetylcysteine (NAC), during the experiment.[3]
Problem 2: Inconsistent or low uncaging efficiency leading to the need for higher, more phototoxic light doses.
Possible Cause Troubleshooting Step
Suboptimal Wavelength Ensure the excitation wavelength matches the absorption maximum of the specific nitrobenzyl derivative being used. Consult the photophysical data for your compound.
Low Quantum Yield of the PPG The quantum yield of uncaging can be influenced by the solvent and the nature of the leaving group.[10] Consider using a PPG with a higher reported quantum yield for your specific application.
Incorrect Light Path Alignment Optimize the light path of your microscope to ensure maximum light delivery to the sample, allowing for lower input power.[2]
Incompatibility with Two-Photon Excitation If using 2PE, verify that the chosen PPG has a significant two-photon absorption cross-section at the laser wavelength being used. Not all PPGs are efficient for 2PE.[7][8]

Data Presentation

Table 1: Photophysical Properties of Selected Nitrobenzyl Derivatives and Alternative Photolabile Protecting Groups.

Photolabile Protecting Group (PPG)Typical One-Photon Absorption Maximum (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu, GM)Key Features & Drawbacks
o-Nitrobenzyl (oNB)260-350300-3650.01-0.3LowWell-established; can be phototoxic due to UV activation and reactive byproducts.[4]
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV)~350350-3650.006-0.16~0.06 (for MNI-Glu at 730 nm)Red-shifted absorption compared to oNB.[4]
7-Nitroindoline (NI)300-380350-4050.02-0.2Improved over oNBFaster release kinetics than some oNB derivatives.[4]
Coumarin-based (e.g., DEACM)350-450365-4500.01-0.2+Can be highVisible light absorption, often fluorescent, good two-photon sensitivity.[4]
BODIPY-based480-650500-650Up to 0.5HighAbsorb in the visible/NIR, high decaging efficiency.[6]
Nitrodibenzofuran (NDBF)~325365 or 800 (2P)~0.10.13 (at 800 nm)High cleavage efficiency with minimal side reactions.[11]

GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)

Experimental Protocols

Protocol 1: General Workflow for Minimizing Phototoxicity in Uncaging Experiments
  • PPG Selection: Choose a PPG with a red-shifted absorption maximum and/or a high two-photon absorption cross-section if the equipment is available.

  • Concentration Optimization: Determine the minimal concentration of the caged compound required to elicit the desired biological response through a dose-response experiment.

  • Illumination Optimization:

    • Wavelength: Use a light source and filters that provide a narrow band of excitation light centered on the PPG's absorption maximum.

    • Intensity and Duration: Titrate the light intensity and exposure time to find the minimum light dose that produces reliable uncaging.

  • Inclusion of ROS Scavengers: Supplement the experimental buffer or cell culture medium with an appropriate ROS scavenger (e.g., 200 µM ascorbic acid) to mitigate oxidative stress.

  • Control Experiments:

    • Light-Only Control: Expose cells to the same illumination protocol in the absence of the caged compound to assess light-induced damage.

    • Caged Compound-Only Control: Incubate cells with the caged compound without light exposure to check for any "dark" toxicity.

    • Byproduct Control: If possible, expose cells to the photolytic byproducts (e.g., o-nitrosobenzaldehyde) at concentrations expected to be generated during the experiment to assess their specific toxicity.

  • Post-Experiment Viability Assessment: Use a viability assay (e.g., Trypan Blue exclusion or a fluorescence-based live/dead stain) to quantify cell health after the experiment.

Protocol 2: Measuring Uncaging Quantum Yield using Potassium Ferrioxalate Actinometry

This protocol provides a method to determine the photon flux of your light source, which is a critical parameter for calculating the quantum yield of uncaging.

  • Prepare Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.05 M sulfuric acid. This solution is light-sensitive and must be handled in the dark or under red light.[12]

  • Irradiation:

    • Fill a quartz cuvette with the actinometer solution.

    • Irradiate the solution using the same light source and setup as your uncaging experiment for a precisely measured time. The irradiation time should be short enough to keep the conversion below 10%.

  • Development of Ferroin Complex:

    • Take a known volume of the irradiated actinometer solution and add it to a solution containing 1,10-phenanthroline and a buffer to form the colored ferroin complex.

    • Prepare a blank sample using the non-irradiated actinometer solution.

  • Spectrophotometry: Measure the absorbance of the ferroin complex at 510 nm using a spectrophotometer.

  • Calculate Photon Flux: Use the absorbance, the known molar absorptivity of the ferroin complex (11,100 M⁻¹cm⁻¹), and the well-established quantum yield of the actinometer at the irradiation wavelength to calculate the photon flux of your light source.[12]

  • Determine Uncaging Quantum Yield:

    • Irradiate your nitrobenzyl compound under the same conditions.

    • Quantify the amount of released product using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • The uncaging quantum yield is the ratio of the moles of product released to the moles of photons absorbed.

Visualizations

Phototoxicity_Pathway cluster_light Light Activation cluster_photochem Photochemical Reaction cluster_products Products cluster_damage Cellular Damage Light Light Nitrobenzyl_Compound Nitrobenzyl-Caged Molecule Light->Nitrobenzyl_Compound Excitation Excited_State Excited State Nitrobenzyl_Compound->Excited_State Uncaging Uncaging Event Excited_State->Uncaging ROS Reactive Oxygen Species (ROS) Excited_State->ROS Energy Transfer to O2 Active_Molecule Released Active Molecule Uncaging->Active_Molecule Desired Effect Byproduct o-Nitrosobenzaldehyde (Toxic Byproduct) Uncaging->Byproduct Cell_Damage Cell Damage & Apoptosis Byproduct->Cell_Damage Direct Toxicity Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Cell_Damage

Caption: Signaling pathway of nitrobenzyl compound phototoxicity.

Troubleshooting_Workflow Start Experiment Shows Phototoxicity Check_Illumination Step 1: Optimize Illumination - Reduce Intensity - Reduce Duration - Use Appropriate Wavelength Start->Check_Illumination Still_Phototoxic1 Still Phototoxic? Check_Illumination->Still_Phototoxic1 Add_Scavengers Step 2: Add ROS Scavengers (e.g., Ascorbic Acid, Trolox) Still_Phototoxic1->Add_Scavengers Yes Problem_Solved Problem Resolved Still_Phototoxic1->Problem_Solved No Still_Phototoxic2 Still Phototoxic? Add_Scavengers->Still_Phototoxic2 Change_PPG Step 3: Change PPG - Red-shifted PPG - Two-photon compatible PPG Still_Phototoxic2->Change_PPG Yes Still_Phototoxic2->Problem_Solved No Change_PPG->Problem_Solved

Caption: Troubleshooting workflow for minimizing phototoxicity.

References

Enhancing the quantum yield of 4-nitrobenzyl photodeprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-nitrobenzyl (NB) photodeprotection, a widely used technique for the light-mediated release of bioactive molecules.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during 4-nitrobenzyl photodeprotection experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Low Uncaging Yield Inadequate Light Source: Insufficient power, incorrect wavelength, or misalignment of the light source.- Ensure the light source emits at a wavelength that overlaps with the absorption spectrum of the nitrobenzyl-caged compound (typically in the UV range, ~365 nm).[4][5] - Verify the power output of the lamp or laser. - Check the alignment of the light path to ensure it is focused on the sample.
Low Quantum Yield of the Caged Compound: The inherent efficiency of the photodeprotection reaction for your specific molecule may be low.- Consider chemical modifications to the nitrobenzyl group. Adding electron-donating groups to the aromatic ring can sometimes improve the quantum yield.[6][7] - Evaluate alternative photolabile protecting groups if the quantum yield of the NB group is insufficient for your application.[8]
Competitive Absorption: The photoproducts or other components in the solution may absorb light at the same wavelength as the caged compound, reducing the efficiency of photolysis.- Monitor the UV-Vis absorption spectrum of the solution during photolysis to check for the buildup of absorbing byproducts. - If possible, use a wavelength where the caged compound has a high extinction coefficient and the byproducts have minimal absorption.[9] - Consider using a flow-through system to remove photoproducts as they are formed.
Solvent Effects: The polarity and protic nature of the solvent can influence the reaction mechanism and efficiency.- The presence of water can be essential for the photoredox pathway of some nitrobenzyl compounds.[10] - Experiment with different solvents or buffer systems to optimize the uncaging reaction. Note that the photolysis mechanism can differ between aqueous and organic solvents.[10]
Slow Uncaging Rate Slow Decay of Intermediates: The overall release rate is not solely determined by the initial photochemical step but also by the decay of subsequent intermediates.- The decay of the aci-nitro intermediate can be the rate-limiting step.[3][11] - Be aware that the release of the free substrate may be significantly slower than the decay of the primary quinonoid intermediates.[11]
Low Light Intensity: Insufficient photon flux will lead to a slower reaction rate.- Increase the intensity of the light source, but be cautious of potential photodamage to the sample, especially in biological systems.[5]
Formation of Unwanted Byproducts Side Reactions of the Nitroso Product: The primary photoproduct, a nitrosobenzaldehyde or related species, can be reactive and lead to the formation of toxic byproducts.[11][12]- The introduction of a carbamate linker between the ortho-nitrobenzyl group and the protected molecule has been shown to reduce the formation of byproducts like adrenochrome during the photorelease of epinephrine.[4] - Consider using scavengers for the nitroso byproduct if compatible with your experimental system.
Photodamage to Biological Samples Use of High-Energy UV Light: UV radiation can be cytotoxic and damage biological tissues.[2]- Shift the excitation wavelength to the visible or near-infrared (NIR) region.[2][6] This can be achieved by: - Modifying the nitrobenzyl chromophore with electron-donating substituents.[6] - Employing two-photon excitation (2PE), which uses lower-energy photons.[6][13] - Using up-conversion nanoparticles (UCNPs) that convert NIR light to UV light locally.[6]

Frequently Asked Questions (FAQs)

1. What is the general mechanism of 4-nitrobenzyl photodeprotection?

The most widely accepted mechanism for ortho-nitrobenzyl photodeprotection involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then undergoes a series of rearrangements to release the caged molecule and form a nitrosobenzaldehyde byproduct.[2][6][14]

2. How can I increase the quantum yield of my 4-nitrobenzyl caged compound?

Several strategies can be employed to enhance the quantum yield:

  • Substituent Effects: Introducing electron-donating groups on the aromatic ring can modulate the electronic properties of the chromophore and potentially increase the quantum yield.[1][2] However, this can also lead to a red-shift in absorption and sometimes a decrease in quantum yield, so a balance must be found.[13]

  • Control of Excited States: The photolysis is believed to proceed from both singlet and triplet excited states.[15] Modulating the intersystem crossing rate could influence the overall efficiency. Trapping in a non-reactive triplet state can lower the quantum yield.[15]

  • Molecular Engineering: Systematic studies on nitrobiphenyl scaffolds have shown that incorporating carbazole and phenothiazine units as amino substituents can lead to higher quantum yields compared to diphenylamine substituents.[2]

3. What are the key experimental parameters to consider for a successful photodeprotection experiment?

  • Wavelength of Irradiation: The chosen wavelength should overlap with the absorption maximum of the caged compound to ensure efficient light absorption.[4]

  • Light Intensity: The intensity of the light source will affect the rate of the uncaging reaction.[5]

  • Solvent: The solvent can influence the reaction mechanism and quantum yield.[10]

  • Quantum Yield (Φ): This intrinsic property of the caged compound determines the efficiency of the photoreaction.

  • Molar Extinction Coefficient (ε): A high molar extinction coefficient at the irradiation wavelength is desirable for efficient light absorption.[9]

4. Can I use visible or near-infrared (NIR) light for 4-nitrobenzyl photodeprotection?

Yes, while traditional nitrobenzyl groups absorb in the UV range, several strategies allow for the use of longer, less damaging wavelengths:

  • Red-Shifted Chromophores: Introducing electron-donating substituents on the benzene ring can shift the absorption to longer wavelengths.[6]

  • Two-Photon Excitation (2PE): This technique uses two lower-energy photons to achieve the same electronic transition as one high-energy photon, allowing the use of NIR light.[6][13]

  • Up-Conversion Nanoparticles (UCNPs): These nanoparticles can absorb NIR light and emit UV light, locally triggering the photodeprotection.[6]

5. What are the common byproducts of 4-nitrobenzyl photodeprotection, and are they a concern?

The primary byproduct is typically an o-nitrosobenzaldehyde derivative.[11][12] These byproducts can be reactive and potentially toxic to biological systems.[11][12] The formation of other byproducts, such as adrenochrome in the case of epinephrine uncaging, has also been observed.[4] It is important to be aware of these potential byproducts and their effects on your specific experiment.

Quantitative Data

Table 1: Photodegradation Parameters of Nitrobenzyl (NB) and Coumarin Methylester (CM) Systems [9]

CompoundDegradation Kinetic Constant at 365 nm (k365 x 10-3/s)Degradation Kinetic Constant at 405 nm (k405 x 10-3/s)Molar Extinction Coefficient at 365 nm (ε365 cm-1M-1)Molar Extinction Coefficient at 405 nm (ε405 cm-1M-1)Quantum Yield of Degradation at 365 nm (φ365)Quantum Yield of Degradation at 405 nm (φ405)
NB 14244379350.160.11
CM 2130.721831500.570.15

This table illustrates that both the quantum yield and molar extinction coefficient are critical factors in the photodegradation behavior of these compounds.[9]

Experimental Protocols

General Protocol for Photolysis of a Caged Compound [4][5]

  • Sample Preparation: Dissolve the nitrobenzyl-caged compound in a suitable solvent (e.g., THF, aqueous buffer) to a known concentration.

  • Light Source Setup: Use a light source with a narrow wavelength output centered around the absorption maximum of the caged compound (e.g., 365 nm). A mercury lamp with appropriate filters or a laser can be used.

  • Irradiation: Irradiate the sample solution for a defined period. The duration of irradiation will depend on the light intensity, quantum yield of the caged compound, and the desired extent of uncaging.

  • Analysis: Monitor the progress of the photolysis reaction using techniques such as:

    • UV-Vis Spectroscopy: Observe the decrease in the absorbance of the caged compound and the appearance of new absorption bands corresponding to the photoproducts.[4][10]

    • High-Performance Liquid Chromatography (HPLC): Separate and quantify the remaining caged compound and the released molecule.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterize the structure of the photoproducts.[4][5]

Synthesis of a Carbamate-Linked Caged Epinephrine [4]

This protocol describes the synthesis of a caged epinephrine analog with a carbamate linker to minimize byproduct formation.

  • Synthesis of 2-nitrobenzyl (4-nitrophenyl) carbonate:

    • Dissolve 4-nitrophenyl chloroformate in THF and cool to 0 °C.

    • Add pyridine and stir for 30 minutes.

    • Add a solution of 2-nitrobenzyl alcohol in THF dropwise.

    • Allow the reaction to stir overnight at room temperature.

  • Synthesis of the caged epinephrine:

    • The synthesized 2-nitrobenzyl (4-nitrophenyl) carbonate is then reacted with epinephrine to form the carbamate linkage. (Further details would be found in the specific publication).

Visualizations

photodeprotection_pathway NB_Caged o-Nitrobenzyl Caged Molecule (X-PPG) Excited_NB Excited State (Singlet or Triplet) NB_Caged->Excited_NB Light (hν) Aci_Nitro aci-Nitro Intermediate Excited_NB->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Released_Molecule Released Molecule (X) Cyclic_Intermediate->Released_Molecule Nitroso_Byproduct o-Nitroso Byproduct Cyclic_Intermediate->Nitroso_Byproduct

Caption: General mechanism of ortho-nitrobenzyl photodeprotection.

troubleshooting_workflow Start Low Uncaging Yield Check_Light Check Light Source (Wavelength, Power) Start->Check_Light Check_Spectrum Analyze UV-Vis Spectrum for Competitive Absorption Check_Light->Check_Spectrum Light source OK Success Improved Yield Check_Light->Success Issue resolved Modify_Molecule Consider Modifying the Caged Compound Check_Spectrum->Modify_Molecule No competitive absorption Check_Spectrum->Success Issue resolved Optimize_Solvent Optimize Solvent Conditions Modify_Molecule->Optimize_Solvent Modify_Molecule->Success Issue resolved Optimize_Solvent->Success Issue resolved

Caption: Troubleshooting workflow for low uncaging yield.

wavelength_shifting_strategies Goal Goal: Use Longer Wavelength Light Red_Shift Red-Shift Chromophore (Electron-Donating Groups) Goal->Red_Shift Two_Photon Two-Photon Excitation (2PE) Goal->Two_Photon UCNP Up-Conversion Nanoparticles (UCNPs) Goal->UCNP Outcome Reduced Phototoxicity & Deeper Tissue Penetration Red_Shift->Outcome Two_Photon->Outcome UCNP->Outcome

References

Technical Support Center: Purification of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-((4-nitrobenzyl)oxy)-3-oxopropanoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The primary impurities depend on the synthetic route. Common impurities include unreacted starting materials such as p-nitrobenzyl alcohol and malonic acid, and byproducts like di-p-nitrobenzyl malonate.[1] The formation of the di-ester is a significant side reaction that can reduce the yield of the desired mono-ester.[2]

Q2: What are the recommended initial purification strategies for crude this compound?

A2: A common initial purification step involves a liquid-liquid extraction. After the reaction, the mixture can be treated with a basic aqueous solution to separate the desired acidic product from non-acidic impurities. The mono-p-nitrobenzyl malonate can then be extracted from the aqueous layer after acidification.[1][3]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: While specific solvent systems can vary, a common approach involves crystallization from an aqueous solution after pH adjustment.[3] For related p-nitrobenzyl esters, methanol has been used for recrystallization.[4] The choice of solvent will depend on the specific derivative and the impurities present.

Q4: When is column chromatography recommended for purification?

A4: Column chromatography is a powerful technique for separating compounds with similar polarities and is recommended when high purity is required, especially for removing the di-p-nitrobenzyl malonate byproduct.[3][5] A common stationary phase is silica gel, with an eluent system such as a hexane/ethyl acetate mixture.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Extraction Incomplete extraction from the organic layer.Ensure the pH of the aqueous solution is sufficiently basic to deprotonate the mono-ester, facilitating its transfer to the aqueous phase. Perform multiple extractions with the basic solution.
Premature precipitation of the product.Adjust the temperature and concentration during the extraction process to maintain the solubility of the sodium salt of the product.
Product Fails to Crystallize Solution is too dilute or supersaturation has not been achieved.Concentrate the solution by removing some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Presence of impurities inhibiting crystallization.Purify the crude product further using column chromatography before attempting recrystallization.
Oily Product Obtained After Crystallization Product is "oiling out" instead of crystallizing.This can happen if the solution is cooled too quickly or if the product has a low melting point in the chosen solvent system. Try a different solvent or a solvent mixture. Allow the solution to cool slowly to room temperature and then in a refrigerator.
Incomplete Separation of Mono- and Di-ester by Column Chromatography Inappropriate solvent system (eluent).Optimize the eluent system. Use thin-layer chromatography (TLC) to test different solvent mixtures to achieve better separation between the mono- and di-ester spots before running the column. A gradient elution might be necessary.
Column overloading.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.

Purification Data Summary

Purification Method Compound Purity Achieved Yield Reference
Crystallization4-Nitrobenzyl hydrogen malonate99.83% (by HPLC)-[3]
Column Chromatography4-Nitrobenzyl hydrogen malonate-87%[3]
Recrystallizationp-nitrobenzyl alcohol malonate monoester>95%-[6]
Overall Processmono-p-nitrobenzyl malonate->96%[2]
Overall Processmono-p-nitrobenzyl malonate98.5%-[7]

Experimental Workflows

Extraction_Workflow cluster_reaction Reaction Mixture cluster_extraction Aqueous Extraction cluster_precipitation Product Isolation RM Crude Reaction Mixture (Mono-ester, Di-ester, p-nitrobenzyl alcohol, malonic acid) add_base Add Basic Aqueous Solution (e.g., NaHCO3) RM->add_base separate Separate Layers add_base->separate aq_layer Aqueous Layer (Mono-ester salt) separate->aq_layer Desired Product org_layer Organic Layer (Di-ester, p-nitrobenzyl alcohol) separate->org_layer Impurities acidify Acidify Aqueous Layer (e.g., HCl to pH 2) aq_layer->acidify crystallize Crystallization acidify->crystallize filter_dry Filter and Dry crystallize->filter_dry product Purified Mono-ester filter_dry->product

Caption: Basic extraction workflow for the purification of this compound.

Chromatography_Workflow cluster_prep Sample Preparation cluster_column Column Chromatography cluster_analysis Analysis and Isolation crude Crude Product dissolve Dissolve in Minimal Amount of Eluent crude->dissolve load Load Sample onto Silica Gel Column dissolve->load elute Elute with Solvent System (e.g., Hexane/EtOAc) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product High-Purity Product evaporate->pure_product

Caption: General workflow for purification by column chromatography.

References

Stability of 4-Nitrobenzyl hydrogen malonate in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Nitrobenzyl hydrogen malonate in various pH conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 4-Nitrobenzyl hydrogen malonate in aqueous solutions at different pH values?

Q2: What are the primary degradation products of 4-Nitrobenzyl hydrogen malonate under hydrolytic stress?

A2: The primary degradation pathway for 4-Nitrobenzyl hydrogen malonate under both acidic and basic conditions is the hydrolysis of the ester bond. This cleavage results in the formation of 4-nitrobenzyl alcohol and malonic acid.

Q3: Can I expect the formation of other degradation products besides 4-nitrobenzyl alcohol and malonic acid?

A3: Under standard hydrolytic conditions (acidic or basic), the main degradation products are 4-nitrobenzyl alcohol and malonic acid. However, under more extreme stress conditions, such as high temperatures in strongly acidic or basic solutions, or in the presence of oxidizing agents, further degradation of the primary products or the parent molecule could occur. For instance, the 4-nitrobenzyl alcohol could potentially be oxidized. It is crucial to employ a stability-indicating analytical method to detect any unexpected degradation products.

Q4: What are the recommended storage conditions for 4-Nitrobenzyl hydrogen malonate to ensure its stability?

A4: To minimize degradation, 4-Nitrobenzyl hydrogen malonate should be stored in a cool, dry place, protected from light and moisture. For solutions, it is advisable to use a buffered system within the optimal pH stability range (ideally pH 4-6) if short-term storage is necessary. For long-term storage, it is best to keep the compound in its solid form at refrigerated temperatures.

Troubleshooting Guides

Issue 1: Rapid degradation of 4-Nitrobenzyl hydrogen malonate is observed in my experiment.
Possible Cause Troubleshooting Step
Incorrect pH of the solution: The pH of your experimental medium may be in the acidic or alkaline range where the compound is unstable.Verify the pH of your solution using a calibrated pH meter. Adjust the pH to the optimal stability range (pH 4-6) using an appropriate buffer system if your experimental conditions allow.
High temperature: Elevated temperatures can significantly accelerate the rate of hydrolysis.Conduct your experiment at a lower temperature if possible. If elevated temperatures are required, minimize the exposure time of the compound to these conditions.
Presence of catalytic impurities: Trace amounts of acids, bases, or metal ions can catalyze the degradation.Ensure all glassware is thoroughly cleaned and rinsed with purified water. Use high-purity solvents and reagents.
Issue 2: Inconsistent results in stability studies.
Possible Cause Troubleshooting Step
Inaccurate pH control: Fluctuations in the pH of the buffer can lead to variable degradation rates.Prepare fresh buffers for each experiment and verify the pH before use. Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment.
Inconsistent temperature control: Temperature variations between experiments can affect the reaction kinetics.Use a calibrated and stable temperature-controlled environment (e.g., water bath, incubator).
Variability in sample preparation: Inconsistencies in the preparation of stock solutions or dilutions can lead to erroneous results.Follow a standardized and validated protocol for sample preparation. Use calibrated pipettes and volumetric flasks.
Issue 3: Unexpected peaks in the chromatogram during HPLC analysis.
Possible Cause Troubleshooting Step
Formation of unknown degradation products: The stress conditions may be leading to the formation of secondary or minor degradation products.Use a photodiode array (PDA) detector to check for peak purity. Employ mass spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.
Co-elution of peaks: A degradation product may be co-eluting with the parent compound or another product.Optimize the HPLC method by changing the mobile phase composition, gradient, column type, or temperature to achieve better separation.
Contamination: The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.Run a blank injection (mobile phase only) to check for system contamination. Use fresh, high-purity solvents.

Quantitative Data Summary

While specific data for 4-Nitrobenzyl hydrogen malonate is not available, the following table provides a hypothetical representation of its stability based on the known behavior of similar p-nitrophenyl esters. This data should be confirmed experimentally.

pHTemperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (s⁻¹)
2.025101.93 x 10⁻⁵
4.0255003.85 x 10⁻⁷
6.02510001.93 x 10⁻⁷
8.025503.85 x 10⁻⁶
10.02553.85 x 10⁻⁵

Note: This data is illustrative and should be determined experimentally for 4-Nitrobenzyl hydrogen malonate.

Experimental Protocols

Protocol for Determining the pH-Rate Profile of 4-Nitrobenzyl Hydrogen Malonate Hydrolysis

This protocol outlines a general procedure for a forced degradation study to determine the stability of 4-Nitrobenzyl hydrogen malonate across a range of pH values.

1. Materials:

  • 4-Nitrobenzyl hydrogen malonate
  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
  • Phosphate buffer solutions (pH 4, 6, 8)
  • High-purity water
  • Acetonitrile (HPLC grade)
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • pH meter
  • Temperature-controlled water bath or incubator
  • HPLC system with a UV detector

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of 4-Nitrobenzyl hydrogen malonate (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
  • Reaction Solutions: For each pH to be tested (e.g., pH 2, 4, 6, 8, 10), prepare the reaction solution in a volumetric flask by adding the appropriate buffer or acid/base solution.

3. Experimental Procedure:

  • Equilibrate the reaction solutions to the desired temperature (e.g., 25°C, 40°C, 60°C) in a temperature-controlled environment.
  • Initiate the degradation study by adding a small, known volume of the 4-Nitrobenzyl hydrogen malonate stock solution to each reaction solution to achieve the desired final concentration (e.g., 100 µg/mL).
  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by diluting the aliquot with the mobile phase to stop further degradation.
  • Analyze the samples by a validated stability-indicating HPLC method.

4. Data Analysis:

  • Quantify the peak area of the remaining 4-Nitrobenzyl hydrogen malonate at each time point.
  • Plot the natural logarithm of the concentration of 4-Nitrobenzyl hydrogen malonate versus time.
  • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
  • Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) initiate Initiate Reaction (Add stock to reaction solutions) prep_stock->initiate prep_reaction Prepare Reaction Solutions (pH 2, 4, 6, 8, 10) equilibrate Equilibrate Solutions (e.g., 25°C) prep_reaction->equilibrate equilibrate->initiate sample Sample at Time Intervals (0, 1, 2, 4, 8, 24h) initiate->sample quench Quench Reaction (Dilute with mobile phase) sample->quench hplc HPLC Analysis quench->hplc data_analysis Data Analysis (Plot ln[C] vs. time) hplc->data_analysis ph_rate Generate pH-Rate Profile (Plot log k vs. pH) data_analysis->ph_rate

Experimental workflow for determining the pH-rate profile.

degradation_pathway parent 4-Nitrobenzyl Hydrogen Malonate products + parent->products alcohol 4-Nitrobenzyl Alcohol products->alcohol acid Malonic Acid products->acid hydrolysis_acid Acidic Hydrolysis (H⁺) hydrolysis_base Basic Hydrolysis (OH⁻)

Primary degradation pathway of 4-Nitrobenzyl hydrogen malonate.

References

Technical Support Center: Overcoming Solubility Challenges of 4-Nitrobenzyl-Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-nitrobenzyl (PNB)-protected compounds during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-nitrobenzyl (PNB)-protected compounds?

A1: The introduction of a 4-nitrobenzyl protecting group generally increases the hydrophobicity and molecular weight of a compound, which often leads to decreased solubility in polar solvents, especially water. PNB-protected compounds are typically crystalline solids.[1] While the parent 4-nitrobenzyl bromide is soluble in organic solvents like ethanol, acetone, and ether, the solubility of a PNB-protected molecule is highly dependent on the parent molecule's structure.[1] For instance, protecting a polar substrate with a PNB group might render it significantly less soluble in polar protic solvents and more soluble in non-polar organic solvents.

Q2: Why is my PNB-protected compound precipitating out of solution?

A2: Precipitation of PNB-protected compounds can occur for several reasons:

  • Supersaturation: The concentration of the compound may have exceeded its solubility limit in the chosen solvent system. This can happen during a reaction as the concentration of the product increases, or upon cooling a solution that was saturated at a higher temperature.

  • Solvent Polarity Change: A change in the solvent composition, such as the addition of an anti-solvent (a solvent in which the compound is poorly soluble) during a reaction workup or purification, can cause the compound to precipitate.

  • Temperature Effects: Many organic compounds exhibit lower solubility at lower temperatures. If a solution is prepared at room temperature or with gentle heating, cooling it can lead to precipitation.

  • "Salting Out": In aqueous or semi-aqueous solutions, the addition of salts can decrease the solubility of organic compounds, leading to their precipitation.

Q3: Which solvents are generally recommended for dissolving PNB-protected compounds?

A3: The choice of solvent is highly dependent on the specific PNB-protected molecule. However, some general guidelines apply:

  • Aprotic Polar Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective for dissolving a wide range of PNB-protected compounds, including protected amino acids and peptides.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are good choices for many non-polar to moderately polar PNB-protected compounds.

  • Ethers: Tetrahydrofuran (THF) and diethyl ether can be suitable for less polar PNB-protected molecules.

  • Esters: Ethyl acetate is a moderately polar solvent that can be effective.

  • Alcohols: Methanol and ethanol can be used, but solubility may be limited for more hydrophobic PNB-protected compounds.[1]

It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the most suitable one for your specific compound.

Troubleshooting Guide

Issue: My PNB-protected compound is not dissolving sufficiently for my reaction.

Question: I am trying to set up a reaction, but my PNB-protected starting material has very low solubility in the reaction solvent. What can I do?

Answer:

You can employ several strategies to improve the solubility of your PNB-protected compound for a reaction:

  • Co-solvent Systems: Using a mixture of solvents can significantly enhance solubility. Start with a solvent in which your compound has some solubility and add a co-solvent in which it is highly soluble (e.g., a small amount of DMF or DMSO to a reaction in THF or DCM). Be mindful that the co-solvent must be compatible with your reaction conditions.

  • Gentle Heating: Gently warming the reaction mixture can increase the solubility of your compound. Ensure that the reaction temperature is compatible with the stability of your reactants and reagents.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and promote dissolution.

  • Change of Solvent: If possible, consider switching to a different reaction solvent in which your PNB-protected compound exhibits higher solubility.

Experimental Protocol: Utilizing a Co-solvent System to Enhance Solubility

Objective: To dissolve a poorly soluble PNB-protected compound for a chemical reaction.

Materials:

  • PNB-protected compound

  • Primary reaction solvent (e.g., THF, DCM)

  • Co-solvent (e.g., DMF, DMSO)

  • Reaction vessel with a stir bar

  • Heating mantle or oil bath (optional)

  • Sonicator (optional)

Procedure:

  • Add the PNB-protected compound and the primary reaction solvent to the reaction vessel.

  • Stir the mixture at room temperature for 5-10 minutes.

  • If the compound has not fully dissolved, begin adding the co-solvent dropwise while stirring vigorously.

  • Monitor the mixture for dissolution. Add the minimum amount of co-solvent necessary to achieve a homogeneous solution. As a starting point, aim for a co-solvent concentration of 5-10% (v/v).

  • If the compound remains insoluble, gentle heating (e.g., to 40 °C) or sonication can be applied in conjunction with the co-solvent system.

  • Once the compound is dissolved, proceed with the addition of other reagents to start the reaction.

Issue: My PNB-protected product precipitates during workup or purification.

Question: After my reaction, I added an anti-solvent to precipitate my product, but now it's an oil/gummy solid that is difficult to handle. What should I do?

Answer:

Oiling out or forming a gummy precipitate is a common issue when a compound is crashed out of solution too quickly. Here are some troubleshooting steps:

  • Slower Addition of Anti-solvent: Add the anti-solvent very slowly with vigorous stirring. This allows for the gradual formation of crystals rather than amorphous precipitation.

  • Cooling: After adding the anti-solvent, slowly cool the mixture in an ice bath or refrigerator. Lower temperatures can promote crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the solid product, add a seed crystal to the solution to induce crystallization.

  • Solvent Trituration: If you have an oil, remove the supernatant and add a small amount of a solvent in which the compound is poorly soluble but the impurities are soluble. Stir or sonicate the mixture. This can sometimes induce crystallization and also serves as a washing step.

  • Recrystallization: If the above methods fail, consider a full recrystallization.

Experimental Protocol: Recrystallization of a PNB-Protected Compound

Objective: To purify a solid PNB-protected compound by recrystallization.

Materials:

  • Crude PNB-protected compound

  • A suitable solvent or solvent pair (determined by solubility tests)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound (soluble solvent), and the other should not (anti-solvent).

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the soluble solvent of a pair) until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Solvent Pair: To the hot solution of the compound in the soluble solvent, slowly add the anti-solvent until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them.

Data Presentation

Solvent ClassSolvent ExamplesExpected Solubility of PNB-Protected CompoundsNotes
Aprotic Polar DMF, DMSO, NMPGenerally Good to HighCan be difficult to remove due to high boiling points.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighGood for a wide range of polarities.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateBetter for less polar compounds.
Esters Ethyl AcetateLow to ModerateA good "middle-ground" solvent.
Ketones AcetoneModerateGood for many PNB-protected compounds.[1]
Alcohols Methanol, EthanolLow to ModerateSolubility decreases with increasing hydrophobicity of the protected molecule.[1]
Hydrocarbons Hexanes, TolueneVery Low to InsolubleGenerally used as anti-solvents.
Water -Very Low to InsolubleThe PNB group significantly reduces aqueous solubility.

Visualization

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a general workflow for addressing solubility problems with PNB-protected compounds.

References

Validation & Comparative

Comparing 4-nitrobenzyl with other photolabile protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 4-Nitrobenzyl and Other Photolabile Protecting Groups for Researchers and Drug Development Professionals

In the realm of dynamic biological studies and sophisticated organic synthesis, the precise control over the release of active molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution by enabling the spatiotemporal release of substrates upon light irradiation. Among the diverse array of PPGs, the nitrobenzyl family, particularly the ortho-substituted variant, has been a cornerstone. This guide provides a detailed comparison of the 4-nitrobenzyl (p-nitrobenzyl) protecting group with other widely used PPGs, including its more common isomer, o-nitrobenzyl, as well as coumarin and p-hydroxyphenacyl-based groups.

Introduction to Photolabile Protecting Groups

Photolabile protecting groups are chemical moieties that are cleaved from a substrate upon exposure to light of a specific wavelength. This "uncaging" process allows for the controlled release of a wide variety of molecules, from neurotransmitters and signaling molecules in biological systems to reactive intermediates in organic synthesis.[1] The ideal PPG should exhibit high stability in the dark, efficient cleavage upon irradiation with a high quantum yield, and utilize wavelengths that are not damaging to the surrounding environment, particularly in biological applications.[1]

The Nitrobenzyl Family: A Tale of Two Isomers

The nitrobenzyl group is one of the most extensively studied classes of PPGs. The photochemical cleavage mechanism for o-nitrobenzyl derivatives is well-established and proceeds via a Norrish Type II reaction.[2] Upon photoexcitation, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected substrate and a nitrosobenzaldehyde byproduct.

While the o-nitrobenzyl group is widely used, the 4-nitrobenzyl (p-nitrobenzyl) isomer is less common as a photolabile protecting group. This is primarily due to its significantly lower quantum yield of photolysis compared to the ortho isomer. The intramolecular hydrogen abstraction is geometrically favored in the ortho-substituted compound, leading to a more efficient cleavage process. The 4-nitrobenzyl group, however, often serves as a stable protecting group that can be removed by other chemical methods, such as catalytic hydrogenation.

Performance Comparison of Photolabile Protecting Groups

The selection of a suitable PPG depends on several key photophysical parameters, including the maximum absorption wavelength (λmax), the molar extinction coefficient (ε), and the quantum yield of photolysis (Φ). The product of the quantum yield and the molar extinction coefficient (ε × Φ) provides a measure of the overall uncaging efficiency.

Photolabile Protecting GroupTypical λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features & Drawbacks
o-Nitrobenzyl (oNB) 260–3501,000–5,0000.01–0.3Features: Well-established chemistry, versatile for many functional groups.[2][3] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[3]
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) ~350~4,2000.006–0.16Features: Red-shifted absorption compared to oNB, improved quantum yield in some cases.[3] Drawbacks: Byproducts can still be problematic.
4-Nitrobenzyl (pNB) ~270-285~10,000Very low (generally not used for photocleavage)Features: High stability, typically cleaved by non-photolytic methods. Drawbacks: Inefficient photochemical cleavage.
p-Hydroxyphenacyl (pHP) 300–35010,000–20,0000.1–0.4 (can approach 1.0)Features: High quantum yields, rapid release kinetics, clean photoproducts.[4] Drawbacks: Requires UV activation.
Coumarin-based (e.g., DEACM) 350–45020,000–50,0000.01–0.2+Features: Visible light absorption, often fluorescent, good two-photon sensitivity.[1] Drawbacks: Quantum yield can be sensitive to the leaving group.

Experimental Protocols

General Protocol for Photodeprotection of a Nitrobenzyl-Protected Compound

This protocol provides a general guideline for the photolytic cleavage of an o-nitrobenzyl protected substrate. Optimization of irradiation time and reaction conditions is crucial for each specific application.

Materials:

  • o-Nitrobenzyl protected compound

  • Solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

  • UV lamp with appropriate wavelength output (e.g., 365 nm)

  • Quartz reaction vessel or cuvette

  • Analytical instrument for monitoring the reaction (e.g., HPLC, TLC, or UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Dissolve the o-nitrobenzyl protected compound in the chosen solvent to a desired concentration (typically in the micromolar to millimolar range).

  • Irradiation: Transfer the solution to a quartz reaction vessel. Place the vessel at a fixed distance from the UV lamp. For kinetic studies, ensure consistent lamp intensity and temperature.

  • Reaction Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture and analyze the progress of the deprotection.

    • HPLC: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid). Monitor the disappearance of the starting material and the appearance of the unprotected product by UV detection at an appropriate wavelength.[5]

    • TLC: Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system to separate the starting material from the product.

    • UV-Vis Spectroscopy: If the unprotected product has a distinct absorption spectrum from the protected compound, the reaction can be monitored by recording the UV-Vis spectra at different time points.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure, and the product can be purified by standard chromatographic techniques if necessary.

Determination of Photolysis Quantum Yield

The quantum yield (Φ) is a critical parameter for evaluating the efficiency of a PPG. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the starting material. A common method for determining the quantum yield is to use a chemical actinometer, a compound with a known quantum yield, for comparison.

Materials:

  • Photolabile compound of interest

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • Monochromatic light source

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare solutions of the photolabile compound and the actinometer with identical optical densities at the irradiation wavelength.

  • Irradiate both solutions under identical conditions (same wavelength, light intensity, and path length) for a short period, ensuring low conversion (typically <10%).

  • Determine the concentration of the photoproduct formed for both the compound of interest and the actinometer using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • The quantum yield of the compound of interest (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_actinometer × (moles of product_sample / moles of product_actinometer)

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key photochemical pathway and a general experimental workflow.

Photolysis_Mechanism cluster_oNB o-Nitrobenzyl Cleavage oNB-Protected o-Nitrobenzyl Protected Substrate Excited Excited State oNB-Protected->Excited hν (UV light) Aci-nitro aci-Nitro Intermediate Excited->Aci-nitro Intramolecular H-abstraction Cyclic Cyclic Intermediate Aci-nitro->Cyclic Rearrangement Products Released Substrate + o-Nitrosobenzaldehyde Cyclic->Products Cleavage

Caption: Photochemical cleavage mechanism of o-nitrobenzyl protecting groups.

Experimental_Workflow prep Sample Preparation (Dissolve caged compound in solvent) irrad Irradiation (UV/Vis light source) prep->irrad monitor Reaction Monitoring (HPLC, TLC, UV-Vis) irrad->monitor monitor->irrad Continue irradiation analyze Data Analysis (Kinetics, Quantum Yield) monitor->analyze purify Work-up & Purification (If necessary) analyze->purify Reaction complete PPG_Selection_Flowchart decision decision start Start: Select a PPG bio_compat Biological Application? start->bio_compat pNB 4-Nitrobenzyl (Not recommended for photocleavage) start->pNB Consider for non-photolytic cleavage strategies wavelength Wavelength Requirement? bio_compat->wavelength Yes bio_compat->wavelength No (Organic Synthesis) quantum_yield High Quantum Yield Critical? wavelength->quantum_yield Visible Light (>400 nm) wavelength->quantum_yield UV Light (<400 nm) Coumarin Coumarin (Visible light, fluorescent) wavelength->Coumarin Visible Light oNB o-Nitrobenzyl (UV, moderate Φ) quantum_yield->oNB No DMNB DMNB/NV (Longer UV, moderate Φ) quantum_yield->DMNB Longer UV pHP p-Hydroxyphenacyl (UV, high Φ) quantum_yield->pHP Yes

References

A Comparative Analysis of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid and ortho-Nitrobenzyl Linkers in Photocleavable Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photocleavable linker is a critical determinant of success in applications requiring precise spatiotemporal control of molecule release. This guide provides a detailed comparison of the para-substituted linker, 3-((4-nitrobenzyl)oxy)-3-oxopropanoic acid, and the widely utilized class of ortho-nitrobenzyl (o-NB) linkers. The comparison is based on available experimental data and established principles of nitrobenzyl photochemistry.

The core difference between these linkers lies in the position of the nitro group on the benzyl ring relative to the benzylic carbon that is attached to the payload. In this compound, the nitro group is in the para position (position 4), whereas in ortho-nitrobenzyl linkers, it is in the ortho position (position 2). This seemingly subtle structural variation has a profound impact on the mechanism and efficiency of photocleavage.

Mechanism of Photocleavage: A Tale of Two Isomers

The photocleavage of ortho-nitrobenzyl compounds is a well-understood intramolecular process. Upon absorption of UV light, the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a rearrangement to form a nitrosobenzaldehyde derivative and release the caged molecule. This efficient intramolecular pathway is the primary reason for the widespread use of o-NB linkers in various applications, from solid-phase synthesis to drug delivery.

In contrast, para-nitrobenzyl compounds like this compound lack the appropriately positioned nitro group for this efficient intramolecular hydrogen abstraction. Consequently, their photocleavage is generally considered to be significantly less efficient and often proceeds through different, less productive pathways, such as intermolecular reactions or photooxygenation, particularly in the presence of oxygen. This fundamental mechanistic difference is a key factor in their comparative efficacy.

Quantitative Performance Metrics

The following table summarizes key performance indicators for a range of ortho-nitrobenzyl linkers. Specific quantitative data for this compound were not available in the searched literature, which is indicative of its less frequent use as a photocleavable linker compared to its ortho counterparts.

Linker ClassSpecific Example/General StructureTypical Activation Wavelength (nm)Quantum Yield (Φ)Cleavage Half-life (t½)Key Characteristics & Byproducts
ortho-Nitrobenzyl (o-NB) 2-nitrobenzyl340 - 3650.01 - 0.63[1]Minutes to hoursWell-established chemistry, commercially available derivatives. Byproduct is a nitrosobenzaldehyde derivative.[1]
4,5-Dimethoxy-2-nitrobenzyl (NVOC)~3650.001 - 0.01-Red-shifted absorption compared to o-NB, but often lower quantum yield.
α-Methyl-2-nitrobenzyl-Increased quantum yield compared to unsubstituted o-NB.[2]-Faster cleavage kinetics.
para-Nitrobenzyl This compound-Not available in searched literature. Generally expected to be significantly lower than o-NB linkers.Not available in searched literature.Inefficient photocleavage. May undergo photooxygenation.[3]

Note: The performance of photocleavable linkers can be influenced by the nature of the cargo molecule and the reaction medium.

Experimental Protocols

Accurate assessment of a photocleavable linker's efficacy relies on standardized experimental protocols. Below are methodologies for determining key performance parameters.

Determination of Quantum Yield (Φ) of Photocleavage

The quantum yield is a measure of the efficiency of a photochemical reaction. It is defined as the number of moles of a product formed divided by the number of moles of photons absorbed.

Materials:

  • Linker-cargo conjugate solution of known concentration and absorbance at the irradiation wavelength.

  • A calibrated light source (e.g., LED or laser) with a known photon flux.

  • A UV-Vis spectrophotometer.

  • HPLC or other suitable analytical method to quantify the released cargo.

  • A chemical actinometer (e.g., potassium ferrioxalate) for light source calibration.

Procedure:

  • Light Source Calibration: Determine the photon flux of the light source at the desired wavelength using a chemical actinometer.[4][5][6]

  • Sample Preparation: Prepare a solution of the linker-cargo conjugate in a suitable solvent. The concentration should be adjusted to have a low absorbance (typically < 0.1) at the irradiation wavelength to ensure uniform light absorption throughout the sample.

  • Irradiation: Irradiate the sample solution with the calibrated light source for a specific period. Ensure the sample is well-mixed during irradiation.

  • Analysis: At various time points, withdraw aliquots of the solution and quantify the amount of released cargo using a pre-calibrated analytical method like HPLC.

  • Calculation: The quantum yield (Φ) can be calculated using the following equation:

    Φ = (moles of cargo released) / (moles of photons absorbed)

    The number of photons absorbed can be calculated from the photon flux, irradiation time, and the absorbance of the solution.

Measurement of Photocleavage Half-life (t½)

The half-life of photocleavage is the time required for 50% of the linker-cargo conjugate to be cleaved under specific irradiation conditions.

Materials:

  • Linker-cargo conjugate solution.

  • A light source with constant intensity.

  • An analytical instrument to monitor the concentration of the starting material or the product over time (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

  • Sample Preparation: Prepare a solution of the linker-cargo conjugate.

  • Irradiation and Monitoring: Irradiate the solution with a constant light source. At regular time intervals, measure the concentration of the remaining linker-cargo conjugate or the formed product.

  • Data Analysis: Plot the natural logarithm of the concentration of the starting material (ln[C]) versus time. For a first-order reaction, this should yield a straight line.

  • Calculation: The slope of the line is equal to the negative of the rate constant (k). The half-life (t½) can then be calculated using the following equation:

    t½ = 0.693 / k

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the photocleavage mechanism and a general experimental workflow.

Photocleavage_Mechanism cluster_ortho ortho-Nitrobenzyl Linker cluster_para para-Nitrobenzyl Linker o_linker o-Nitrobenzyl-Cargo o_excited Excited State o_linker->o_excited hν (UV light) o_aci aci-Nitro Intermediate o_excited->o_aci Intramolecular H-abstraction o_products Released Cargo + o-Nitrosobenzaldehyde o_aci->o_products Rearrangement p_linker p-Nitrobenzyl-Cargo p_excited Excited State p_linker->p_excited hν (UV light) p_inefficient Inefficient Cleavage / Side Reactions p_excited->p_inefficient Intermolecular reactions, Photooxygenation

Photocleavage mechanisms of ortho- vs. para-nitrobenzyl linkers.

Experimental_Workflow prep Sample Preparation (Linker-Cargo Conjugate) irrad Irradiation (Controlled Wavelength & Intensity) prep->irrad monitor Reaction Monitoring (e.g., HPLC, UV-Vis) irrad->monitor data Data Analysis (Kinetics, Quantum Yield) monitor->data compare Efficacy Comparison data->compare

A general workflow for comparing photocleavable linkers.

Conclusion

Based on fundamental photochemical principles and the available literature, ortho-nitrobenzyl linkers demonstrate superior efficacy for photocleavage applications compared to their para-substituted counterparts like this compound. The key advantage of the ortho-isomer lies in its ability to undergo an efficient intramolecular rearrangement, leading to reliable and predictable release of the caged molecule.

For researchers and drug development professionals, this means that for applications demanding high efficiency and well-defined cleavage kinetics, ortho-nitrobenzyl linkers are the preferred choice. While the specific substitution pattern on the o-NB ring can be tailored to fine-tune properties like absorption wavelength and cleavage rate, the fundamental requirement for the ortho-positioning of the nitro group remains paramount for effective photocleavage. The lack of extensive data on this compound as a photocleavable linker further suggests that the scientific community has largely favored the more efficient ortho-isomers for these applications.

References

Validating the Purity of 4-Nitrobenzyl Hydrogen Malonate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of 4-Nitrobenzyl hydrogen malonate, ensuring its purity is a critical prerequisite for reliable downstream applications, particularly in the synthesis of carbapenem antibiotics like meropenem. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for purity validation, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely adopted method for assessing the purity of 4-Nitrobenzyl hydrogen malonate, with commercial suppliers often quoting purity levels of 99% or higher as determined by this technique.[1][2] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target compound from potential impurities.

Proposed HPLC Experimental Protocol

This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of 4-Nitrobenzyl hydrogen malonate.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: A mixture of water and acetonitrile (1:1 v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm (based on the nitroaromatic chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-Nitrobenzyl hydrogen malonate and dissolve it in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak corresponding to 4-Nitrobenzyl hydrogen malonate relative to the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection (270 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Purity Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Comparison with Alternative Analytical Techniques

While HPLC is the benchmark, other analytical methods can provide complementary or, in some cases, primary data on the purity of 4-Nitrobenzyl hydrogen malonate. The choice of technique often depends on the specific information required, available instrumentation, and the stage of drug development.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.High resolution, high sensitivity, quantitative, robust, and widely available.Requires reference standards for impurity identification, can be time-consuming for method development.>99%
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.[3][4]Primary analytical method, no need for a reference standard of the analyte, provides structural information, and is non-destructive.[3][4]Lower sensitivity than HPLC, requires a high-field NMR spectrometer, and potential for signal overlap in complex mixtures.95-100%
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by analyzing the melting point depression.[5][6]Provides information on the absolute purity of crystalline solids, requires small sample amounts, and is relatively fast.Only applicable to crystalline and thermally stable compounds, less effective for amorphous materials or impurities that are solid-soluble.98-100%
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.Excellent for quantifying non-volatile inorganic impurities and residual solvents/moisture.Does not provide information on organic impurities with similar thermal stability to the main component.Not suitable for organic purity
Mass Spectrometry (MS) (coupled with LC or GC) Separation of components followed by ionization and mass-to-charge ratio analysis.High sensitivity and specificity for impurity identification and structural elucidation.Quantitative analysis can be more complex than HPLC-UV, and instrumentation is more expensive.Impurity identification
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution under the influence of an electric field.High separation efficiency, low sample and reagent consumption, and rapid analysis times.[7]Lower sensitivity for some compounds compared to HPLC, and can have reproducibility challenges.>98%

In-depth Look at Alternative Methodologies

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity assessment, as it does not require a reference standard of the analyte itself.

Experimental Protocol Outline:

  • Sample Preparation: Accurately weigh the 4-Nitrobenzyl hydrogen malonate sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d6) that dissolves both the sample and the internal standard.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Integrate the signals corresponding to the analyte and the internal standard.

  • Calculation: The purity is calculated based on the integral values, the number of protons giving rise to each signal, and the weights of the sample and internal standard.

qNMR_Logic cluster_input Inputs cluster_constants Constants sample_mass Sample Mass (m_s) calculation Purity (%) = (I_s / N_s) * (N_std / I_std) * (m_std / m_s) * (MW_s / MW_std) * P_std sample_mass->calculation std_mass Internal Std. Mass (m_std) std_mass->calculation sample_integral Sample Integral (I_s) sample_integral->calculation std_integral Internal Std. Integral (I_std) std_integral->calculation sample_protons Sample Protons (N_s) sample_protons->calculation std_protons Internal Std. Protons (N_std) std_protons->calculation sample_mw Sample MW (MW_s) sample_mw->calculation std_mw Internal Std. MW (MW_std) std_mw->calculation

Caption: Logical relationship for purity calculation by qNMR.

Differential Scanning Calorimetry (DSC)

DSC is a valuable thermoanalytical technique for determining the purity of highly crystalline organic compounds.

Experimental Protocol Outline:

  • Sample Preparation: Accurately weigh 1-3 mg of the 4-Nitrobenzyl hydrogen malonate sample into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 2°C/min) through its melting range.

  • Data Analysis: The instrument records the heat flow versus temperature. The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.

Conclusion

For routine quality control and quantitative purity determination of 4-Nitrobenzyl hydrogen malonate, HPLC remains the method of choice due to its high resolution, sensitivity, and robustness. However, for primary characterization, reference standard certification, or orthogonal validation, qNMR is an excellent and increasingly utilized technique . DSC offers a rapid and reliable assessment for highly pure, crystalline material. A comprehensive purity analysis strategy may involve employing HPLC as the primary method, with an orthogonal technique like qNMR or DSC for confirmation, ensuring the highest confidence in the quality of this critical pharmaceutical intermediate.

References

Confirming Molecular Structures: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive confirmation of a reaction product's structure is a critical step. Mass spectrometry (MS) offers a powerful suite of techniques for this purpose, each with distinct advantages and applications. This guide provides an objective comparison of key MS methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.

This guide will delve into the principles and performance of High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), Ion Mobility-Mass Spectrometry (IM-MS), and the hyphenated techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Principles of Mass Spectrometry for Structural Elucidation

At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions. To elucidate a molecule's structure, the process typically involves:

  • Ionization: The sample molecule is converted into a gas-phase ion.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

  • Detection: The separated ions are detected, and their abundance is recorded.

The resulting mass spectrum provides information about the molecule's molecular weight and, through fragmentation, its structural components.

Comparison of Key Mass Spectrometry Techniques

The choice of MS technique depends on the properties of the analyte and the specific structural information required. Here, we compare the primary techniques used for confirming the structure of reaction products.

TechniquePrincipleStrengthsWeaknessesBest Suited For
High-Resolution Mass Spectrometry (HRMS) Precisely measures the m/z to several decimal places, allowing for the determination of the elemental composition.[1][2]- High mass accuracy (<5 ppm) enables unambiguous molecular formula determination.[1][2] - High resolving power distinguishes between ions with very similar masses.[1][3]- Does not inherently provide fragmentation information for structural isomers. - Higher instrumentation cost.- Determining the elemental formula of unknown products. - Confirming the molecular weight of the target compound with high confidence.
Tandem Mass Spectrometry (MS/MS) A precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed to reveal structural details.[4][5]- Provides detailed structural information through characteristic fragmentation patterns.[4] - Can be performed in multiple stages (MSn) for complex molecules.[4] - High specificity and sensitivity, especially in Multiple Reaction Monitoring (MRM) mode for quantification.[6]- Interpretation of fragmentation spectra can be complex. - May not distinguish between isomers that produce similar fragments.- Elucidating the connectivity of atoms within a molecule. - Identifying known compounds by matching fragmentation patterns to spectral libraries. - Sequencing of peptides and small molecules.
Ion Mobility-Mass Spectrometry (IM-MS) Separates ions based on their size, shape, and charge in the gas phase before mass analysis.[7]- Can separate isomeric and isobaric compounds that are indistinguishable by mass alone.[7][8] - Provides an additional dimension of separation, increasing peak capacity.[7] - Can provide information about the conformational structure of ions.- Resolution of isomers is dependent on the specific ion mobility technique and the nature of the isomers. - May require specialized instrumentation.- Differentiating between structural isomers (e.g., regioisomers, stereoisomers). - Analysis of complex mixtures containing isomeric species.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds using gas chromatography before they are introduced into the mass spectrometer.[9][10][11]- Excellent separation efficiency for volatile and non-polar compounds.[9][11] - Well-established technique with extensive spectral libraries for compound identification.- Limited to volatile and thermally stable analytes; derivatization may be required for polar compounds.[9] - High temperatures in the GC can cause thermal degradation of some compounds.- Analysis of volatile organic compounds, fatty acid methyl esters, and other thermally stable reaction products.[9][11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in a liquid mobile phase using liquid chromatography before introduction into the mass spectrometer.[9][10][11]- Applicable to a wide range of compounds, including non-volatile and thermally labile molecules.[9][11] - High sensitivity and selectivity, particularly with tandem MS.[12]- Matrix effects from the liquid phase can suppress ion signals. - Chromatographic resolution may be lower than GC for some compounds.- Analysis of a broad range of organic molecules, including polar compounds, peptides, and drug metabolites.[5][12]

Quantitative Performance Data

The following tables summarize key performance metrics for different mass spectrometry techniques based on available literature. It is important to note that these values can vary significantly depending on the specific instrument, experimental conditions, and the nature of the analyte.

Table 1: Mass Analyzer Performance Comparison
Mass Analyzer TypeMass Resolution (FWHM)Mass Accuracy (ppm)
Quadrupole~1,000[3]5 - 10[3]
Ion Trap~1,000 - 4,0005 - 10
Time-of-Flight (TOF)10,000 - 60,000[3]< 5[1]
Orbitrapup to 280,000[13]< 3[3]
FT-ICRup to 1,000,000[3]< 1[3]

FWHM: Full Width at Half Maximum ppm: parts per million

Table 2: Comparative Performance in Small Molecule Analysis
TechniqueLimit of Detection (LOD)Application ExampleReference
LC-MS/MS (Triple Quadrupole) 1.43 ng/mL (for Propoxur)Pesticide analysis[14]
GC-MS 13.48 µg/L (for Propoxur)Pesticide analysis[14]
LC-MS/MS vs. GC-MS (Benzodiazepines) LC-MS/MS generally showed comparable accuracy to GC-MS at 100 ng/mL, with slightly higher variability.Forensic toxicology[15]
Enhanced Resolution Triple Quadrupole MS At least 10-fold more sensitive than conventional triple quadrupole in unit mass resolution mode.Drug discovery assays[16]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for different mass spectrometry techniques and the logical relationship between them in the context of structural elucidation.

experimental_workflow cluster_sample Sample cluster_separation Optional Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis ReactionProduct Reaction Product GC Gas Chromatography (GC) ReactionProduct->GC Volatile/Thermostable LC Liquid Chromatography (LC) ReactionProduct->LC Non-volatile/Thermolabile Ionization Ionization ReactionProduct->Ionization Direct Infusion GC->Ionization LC->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector StructureElucidation Structure Elucidation Detector->StructureElucidation

General Mass Spectrometry Workflow

logical_relationship cluster_techniques cluster_information HRMS High-Resolution MS (HRMS) ElementalComposition Elemental Composition HRMS->ElementalComposition MolecularWeight Molecular Weight HRMS->MolecularWeight MSMS Tandem MS (MS/MS) Fragmentation Fragmentation Pattern MSMS->Fragmentation IMMS Ion Mobility-MS (IM-MS) IsomerSeparation Isomer Separation IMMS->IsomerSeparation GCMS GC-MS Volatility Volatility/Polarity GCMS->Volatility LCMS LC-MS LCMS->Volatility ElementalComposition->HRMS MolecularWeight->HRMS Fragmentation->MSMS IsomerSeparation->IMMS Volatility->GCMS Volatility->LCMS

Information from Different MS Techniques

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for key mass spectrometry techniques.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Objective: To determine the accurate mass of a reaction product and deduce its elemental formula.

Methodology:

  • Sample Preparation:

    • Dissolve the purified reaction product in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1-10 µg/mL.

    • Add a suitable internal calibrant to the sample solution for real-time mass correction, if required by the instrument.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer such as an Orbitrap or FT-ICR mass spectrometer.[3]

    • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules.

    • Mass Analyzer Settings:

      • Resolution: Set to >60,000 (FWHM) to resolve isotopic peaks.

      • Mass Range: Select a range that encompasses the expected molecular weight of the product.

      • Acquisition Mode: Full scan mode.

  • Data Analysis:

    • Process the raw data to obtain the accurate m/z of the molecular ion.

    • Use elemental composition calculator software to generate a list of possible molecular formulas within a specified mass tolerance (typically <5 ppm).

    • Consider isotopic patterns and chemical context (e.g., elements present in the reaction) to narrow down the list of potential formulas.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Objective: To obtain structural information by fragmenting the molecular ion of the reaction product.

Methodology:

  • Sample Preparation:

    • Prepare the sample as described for HRMS.

  • Instrumentation:

    • Use a tandem mass spectrometer such as a triple quadrupole (QqQ), quadrupole-time-of-flight (Q-TOF), or ion trap instrument.

    • Ionization Source: ESI or other soft ionization techniques.

    • MS/MS Settings:

      • Precursor Ion Selection: Isolate the m/z of the molecular ion of the reaction product in the first mass analyzer (MS1).

      • Collision-Induced Dissociation (CID): Fragment the selected precursor ion in a collision cell by colliding it with an inert gas (e.g., argon, nitrogen). The collision energy should be optimized to produce a rich fragmentation spectrum.

      • Product Ion Scan: Scan the resulting fragment ions in the second mass analyzer (MS2).

  • Data Analysis:

    • Analyze the product ion spectrum to identify characteristic neutral losses and fragment ions.

    • Propose fragmentation pathways to deduce the connectivity of different structural motifs within the molecule.

    • Compare the obtained fragmentation pattern with spectral libraries (if available) for known compounds.

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Separation

Objective: To separate and differentiate isomeric reaction products.

Methodology:

  • Sample Preparation:

    • Prepare the sample as described for HRMS. The concentration may need to be optimized for the specific IM-MS instrument.

  • Instrumentation:

    • Use an ion mobility-mass spectrometer (e.g., drift-tube IM-MS, traveling-wave IM-MS).

    • Ionization Source: ESI.

    • Ion Mobility Settings:

      • Drift Gas: Typically nitrogen or helium. The pressure and temperature of the drift gas can be controlled.

      • Drift Voltage: The electric field that drives the ion separation. This is optimized for the specific analytes.

    • Mass Analyzer Settings: The mass spectrometer is operated to acquire mass spectra of the mobility-separated ions.

  • Data Analysis:

    • Generate a two-dimensional plot of ion mobility (drift time) versus m/z.

    • Isomers with the same m/z will appear at different drift times.

    • The collision cross-section (CCS), a measure of the ion's size and shape, can be calculated from the drift time and used as an additional identifier.

GC-MS for Volatile Reaction Products

Objective: To separate and identify volatile components of a reaction mixture.

Methodology:

  • Sample Preparation:

    • Dissolve the reaction mixture in a volatile solvent (e.g., dichloromethane, hexane).

    • If the analytes are not sufficiently volatile or contain polar functional groups, derivatization (e.g., silylation, esterification) may be necessary.

  • Instrumentation:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, typically at a temperature that ensures rapid volatilization without thermal degradation.

      • Column: A capillary column with a stationary phase appropriate for the analytes' polarity (e.g., DB-5ms for general-purpose analysis).

      • Oven Program: A temperature gradient is used to elute compounds based on their boiling points.

      • Carrier Gas: Helium or hydrogen.

    • Mass Spectrometer (MS):

      • Ionization Source: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns for library matching.

      • Mass Analyzer: Typically a quadrupole or ion trap.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Extract the mass spectrum for each peak.

    • Search the mass spectrum against a spectral library (e.g., NIST, Wiley) to identify the compound.

    • Confirm the identification by comparing the retention time with that of an authentic standard.

LC-MS for a Broad Range of Reaction Products

Objective: To separate and identify a wide range of reaction products, including non-volatile and thermally labile compounds.

Methodology:

  • Sample Preparation:

    • Dissolve the reaction mixture in a solvent compatible with the mobile phase.

    • Filter the sample to remove any particulate matter.

  • Instrumentation:

    • Liquid Chromatograph (LC):

      • Column: A reversed-phase column (e.g., C18) is commonly used for separating non-polar to moderately polar compounds. A normal-phase or HILIC column may be used for very polar compounds.

      • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

      • Flow Rate: Typical analytical flow rates are in the range of 0.2-1.0 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Source: ESI or Atmospheric Pressure Chemical Ionization (APCI).

      • Mass Analyzer: Can be coupled to various mass analyzers, including triple quadrupoles, TOFs, and Orbitraps, to perform HRMS or MS/MS analysis.

  • Data Analysis:

    • Analyze the chromatogram to identify peaks corresponding to the reaction products.

    • Extract the mass spectrum for each peak to determine the molecular weight.

    • Perform MS/MS analysis on the ions of interest to obtain structural information.

Conclusion

The confirmation of a reaction product's structure is a multifaceted challenge that often requires the application of multiple analytical techniques. Mass spectrometry provides a versatile and powerful toolkit for this purpose. High-resolution mass spectrometry is indispensable for determining the elemental composition, while tandem mass spectrometry provides detailed insights into the molecular structure. For isomeric products, ion mobility-mass spectrometry offers an invaluable separation dimension. The choice between GC-MS and LC-MS is primarily dictated by the volatility and thermal stability of the analytes. By understanding the principles, strengths, and limitations of each technique, researchers can strategically select the most appropriate mass spectrometry workflow to unambiguously confirm the structure of their reaction products.

References

Kinetic studies of the photolytic cleavage of different nitrobenzyl esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinetic performance of various nitrobenzyl esters as photolabile protecting groups. The information is supported by experimental data from peer-reviewed studies, offering insights into the rational design of photoresponsive materials and molecules.

The photolytic cleavage of nitrobenzyl esters is a cornerstone of photoremovable protecting group chemistry, with wide-ranging applications in organic synthesis, materials science, and biology. The efficiency of this cleavage is highly dependent on the molecular structure of the nitrobenzyl ester. This guide delves into the kinetics of this process, comparing different nitrobenzyl derivatives to aid in the selection of the most suitable photolabile group for a given application.

Comparative Kinetic Data

The rate of photolytic cleavage is influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the ester leaving group. Below is a summary of quantitative data from various studies, highlighting these effects.

Nitrobenzyl Ester DerivativeSubstituent(s)Leaving GroupRate Constant (k)Half-life (τ)Quantum Yield (Φ)ConditionsReference
ortho-Nitrobenzyl Ester (oNB)UnsubstitutedAcetate--0.13Solution[1]
α-Methyl-2-nitrobenzyl Ester (MNBE)α-MethylTrimethylacetate--0.65Solution[1][2]
1-o-Nitrophenylethyl Esterα-MethylTosylate4.33 x 10⁻³ s⁻¹--365 nm, 3.5 mW/cm²[3]
1-o-Nitrophenylethyl Esterα-MethylDiethyl Phosphate--->80% decomp. in 10 min[3][4]
1-o-Nitrophenylethyl Esterα-MethylBenzoate3.05 x 10⁻³ s⁻¹--365 nm, 3.5 mW/cm²[3]
Veratryl-based EsterTwo alkoxy groupsAcetamide---Increased rate vs. oNB[5]
Veratryl-based Ester with α-MethylTwo alkoxy groups, α-MethylAcetamide---5-fold increase vs. veratryl[5]
2,6-Dinitrobenzyl EsterAdditional nitro groupCholate--~2-fold increase vs. oNBDeep UV[1]

Key Observations:

  • α-Substitution: The introduction of a methyl group at the benzylic position (α-carbon) significantly enhances the quantum yield and rate of cleavage. For instance, the α-methyl-2-nitrobenzyl ester (MNBE) exhibits a quantum yield approximately five times higher than the unsubstituted ortho-nitrobenzyl ester (oNB)[1][2]. The degradation kinetics of 1-o-phenylethyl ester were found to be an order of magnitude faster than that of the o-nitrobenzyl ester[1][4].

  • Aromatic Ring Substitution: Increasing the electron density in the aromatic ring, for example by introducing two alkoxy groups (as in veratryl-based esters), dramatically increases the rate of cleavage[5]. Conversely, the addition of a second nitro group, as in the 2,6-dinitrobenzyl ester, can also improve sensitivity by enhancing the absorption characteristics of the chromophore[1]. However, one study found no straightforward, linear correlation between the reaction rate and the nature of substituents on the phenyl ring of the ortho-nitrobenzyl system[6][7].

  • Leaving Group Acidity: A clear correlation exists between the photolysis rate and the acidity (pKa) of the corresponding acid anion of the leaving group. More acidic leaving groups lead to faster decomposition[6][7].

  • Solvent Effects: The photolytic cleavage of nitrobenzyl esters can be influenced by the solvent. For example, the phenacyl linker, another type of photolabile group, shows slow cleavage under aqueous conditions and no detectable cleavage in organic solvents[5].

Experimental Protocols

The following outlines a generalized methodology for conducting kinetic studies of the photolytic cleavage of nitrobenzyl esters, based on protocols described in the literature.

1. Sample Preparation:

  • Dissolve the nitrobenzyl ester of interest in a suitable deuterated solvent (for NMR analysis) or a solvent appropriate for HPLC analysis (e.g., methanol, p-dioxane, or aqueous buffer)[5][7].

  • Prepare solutions of known concentrations in quartz cuvettes or NMR tubes.

2. Photolysis:

  • Irradiate the sample solution with a UV light source at a specific wavelength, typically 365 nm[3][4][5]. The light intensity should be controlled and measured.

  • For time-resolved studies, acquire data at regular intervals during irradiation.

3. Kinetic Analysis:

  • Monitor the progress of the reaction using an appropriate analytical technique:

    • Time-resolved NMR spectroscopy: This allows for the direct observation of the decrease in the concentration of the starting material and the increase in the concentration of the photoproducts[6][7].

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the starting material and photoproducts at different time points[5].

  • Determine the reaction kinetics, which typically follow a first-order rate law[6][7].

  • Calculate the rate constant (k) and half-life (τ) from the kinetic data.

4. Quantum Yield Determination:

  • The quantum yield (Φ) can be determined using a chemical actinometer, which is a compound with a known quantum yield for a specific photoreaction. The extent of the reaction of the nitrobenzyl ester is compared to that of the actinometer under identical irradiation conditions[8].

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the kinetic analysis of nitrobenzyl ester photolysis.

G cluster_prep Sample Preparation cluster_exp Photolysis Experiment cluster_analysis Kinetic Analysis cluster_methods Analytical Methods A Dissolve Nitrobenzyl Ester B Prepare Solution of Known Concentration A->B C Irradiate with UV Light Source B->C D Monitor Reaction Progress C->D E Determine Rate Law D->E G Time-resolved NMR D->G H HPLC D->H F Calculate Kinetic Parameters E->F

Caption: Experimental workflow for kinetic studies.

Signaling Pathway of Photolytic Cleavage

The photolytic cleavage of an ortho-nitrobenzyl ester is initiated by the absorption of UV light, leading to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the nitro group, forming an aci-nitro intermediate. Subsequent rearrangement and cleavage release the protected molecule and form an o-nitrosobenzaldehyde byproduct[2][9].

G A o-Nitrobenzyl Ester B Excited State A->B UV Light (hν) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cleavage Products (Protected Molecule + o-Nitrosobenzaldehyde) C->D Rearrangement & Cleavage

Caption: Photolytic cleavage pathway of o-nitrobenzyl esters.

References

A Comparative Guide to the Validation of Drug Release from 4-Nitrobenzyl-Linked Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise validation of a prodrug's activation and release mechanism is critical. This guide provides an objective comparison of 4-nitrobenzyl-linked prodrugs against other alternatives, supported by experimental data and detailed protocols. The focus is on the validation of drug release profiles, a key step in the development of targeted therapies like Gene-Directed Enzyme Prodrug Therapy (GDEPT).

Mechanism of Action: Nitroreductase-Mediated Activation

4-Nitrobenzyl-linked prodrugs are a class of bioreductive prodrugs designed for activation in specific environments, most notably in cancer therapy to target hypoxic tumor regions or cells engineered to express a specific enzyme.[1] The core mechanism relies on the reduction of the nitro group by a nitroreductase (NTR) enzyme, often the NfsB from E. coli, which is introduced into target cells as part of a GDEPT strategy.[2]

The activation process occurs in two main steps:

  • Enzymatic Reduction: The nitroreductase enzyme, using a cofactor like NADH or NADPH, reduces the electron-withdrawing nitro group on the 4-nitrobenzyl linker to an electron-rich hydroxylamine or amine product.[2][3]

  • Spontaneous Fragmentation: This chemical reduction triggers a rapid, spontaneous self-immolative fragmentation of the linker, releasing the active therapeutic agent.[2]

This targeted release ensures that the cytotoxic drug is generated predominantly at the tumor site, thereby minimizing systemic toxicity.[3]

G cluster_0 Extracellular Space cluster_1 Target Cell (e.g., Cancer Cell) Prodrug 4-Nitrobenzyl Prodrug (Inactive) Intermediate Hydroxylamine Intermediate Prodrug->Intermediate NTR Enzyme NTR Nitroreductase (NTR) Enzyme NAD NAD+ NTR->NAD Cofactor Oxidation NADH NADH NADH->NTR Drug Active Drug (Cytotoxic Effect) Intermediate->Drug Spontaneous Fragmentation Byproduct Linker Byproduct Intermediate->Byproduct

Prodrug activation via the nitroreductase pathway.

Data Presentation: Quantitative Analysis of Drug Release

The kinetics of the fragmentation step are crucial for efficacy; the release of the active drug should be rapid following enzymatic reduction. The stability of the linker can be tuned by adding substituents to the benzyl ring.

Table 1: Fragmentation Half-Life of Substituted Hydroxylaminobenzyl Carbamates

This table presents data from a study on model compounds where the nitro group was reduced to the hydroxylamine intermediate, and the subsequent fragmentation half-life (Mt1/2) was measured by reverse-phase HPLC. Electron-donating substituents on the benzyl ring were found to accelerate the fragmentation.[2]

Substituent on Benzyl RingPositionFragmentation Half-Life (Mt1/2) in minutes
None (Parent Compound)-16.0
Methylα9.5
Methoxy24.9
Methyl27.8
Amino21.1
Hydroxy311.0
Methoxy311.5

Data sourced from a study analyzing model 4-[N-methyl-N-(4-nitrobenzyloxycarbonyl)amino]phenylacetamides. The hydroxylamines were generated via γ-ray irradiation in aqueous solution.[2]

Table 2: Comparison of Prodrug Alternatives

While 4-nitrobenzyl linkers are widely studied, several other bioreductive and externally triggered linkers exist. The choice of linker depends on the desired activation mechanism, the nature of the parent drug, and the biological context.

Linker ClassSpecific ExampleActivation TriggerKey Characteristics & Comparison
Nitroaromatic (Bioreductive) 4-Nitrobenzyl Nitroreductase Enzymes (e.g., NfsB)Well-established for GDEPT; release rate is tunable with substituents; requires specific enzyme for activation.[2][4]
2-NitroimidazoleHypoxia / One-electron reductasesActivated by endogenous reductases in hypoxic tumor environments, not strictly reliant on a transgene. May show broader, less specific activation.[1][4][5]
DinitrobenzamideNitroreductase EnzymesHigh selectivity for NTR-transfected cells (>1000-fold); the prodrug CB 1954 is a well-studied example.[4]
Photocleavable (External Trigger) o-NitrobenzylUV Light (e.g., 365 nm)Offers high spatial and temporal control via light irradiation. Limited by light penetration in vivo. Release rates can be slow.[6]
CoumarinVisible Light (e.g., 400-475 nm)Activated by longer wavelength light, reducing potential for photodamage. Often exhibits higher quantum efficiency and faster release rates than nitrobenzyl-based photolinkers.[6]

Experimental Protocols

Validating the release profile involves a series of experiments to confirm enzymatic activation, quantify the released drug, and measure its biological effect.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation p1 1. In Vitro Enzymatic Assay (Prodrug + NTR Enzyme + NADH) p2 2. Monitor NADH Consumption (Spectrophotometry at 370 nm) p1->p2 Confirms enzyme activity p3 3. Quantify Drug Release (Reverse-Phase HPLC/LC-MS) p2->p3 Correlates activity with release c1 4. Treat NTR-expressing & Wild-Type Cells with Prodrug p3->c1 Validated prodrug moves to cellular testing c2 5. Cell Viability Assay (e.g., MTS or MTT) c1->c2 Assess cytotoxic effect c3 6. Determine IC50 Values & Selectivity Index c2->c3 Quantify potency and target specificity

Workflow for validation of drug release profiles.
In Vitro Nitroreductase-Mediated Drug Release Assay

This protocol determines if the prodrug is a substrate for the intended nitroreductase and quantifies the release of the active drug over time.

A. Enzyme Kinetics (NADH Consumption)

This part of the assay confirms that the prodrug activation is enzyme-dependent by monitoring the oxidation of the NADH cofactor.

  • Reagents & Materials:

    • Purified nitroreductase (NTR) enzyme.

    • 4-nitrobenzyl-linked prodrug.

    • NADH solution (e.g., 10 mM stock).

    • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.5).[7]

    • UV-Vis spectrophotometer or plate reader capable of reading at 370 nm.[8]

  • Protocol:

    • Prepare a reaction mixture in the reaction buffer containing the prodrug at a fixed concentration.

    • Add the NTR enzyme to a final concentration of approximately 0.1 µM.[8]

    • Initiate the reaction by adding NADH to a final concentration of 0.1-0.5 mM.[7][8]

    • Immediately monitor the decrease in absorbance at 370 nm (corresponding to NADH oxidation) over time at a controlled temperature (e.g., 25°C or 37°C).[8]

    • Calculate the initial reaction velocity from the rate of absorbance change using the molar extinction coefficient of NADH (ε370 = 2660 M⁻¹·cm⁻¹).[8]

    • Run control reactions lacking the enzyme or the prodrug to ensure the observed activity is specific.

B. Drug Release Quantification (HPLC Analysis)

This part quantifies the appearance of the active drug and the disappearance of the prodrug.

  • Reagents & Materials:

    • Reaction components from Part A.

    • Quenching solution (e.g., acetonitrile or methanol).

    • Reverse-Phase HPLC system with a suitable column (e.g., C18).

    • Mobile phase appropriate for separating the prodrug and active drug (e.g., a gradient of acetonitrile and water with an acid modifier like formic or phosphoric acid).[9]

    • Reference standards for the prodrug and the active drug.

  • Protocol:

    • Set up the enzymatic reaction as described in Part A.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by mixing the aliquot with an equal volume of cold quenching solution to precipitate the enzyme and stop the reaction.

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC, monitoring at a UV wavelength where both the prodrug and the released drug absorb.

    • Quantify the concentrations of the prodrug and the active drug by comparing their peak areas to those of the reference standards.

    • Plot the concentration of the released drug versus time to determine the release profile and calculate parameters like the release half-life.

Cell Viability (MTS) Assay

This assay evaluates the cytotoxic effect of the released drug in a cellular context, comparing cells that express the activating enzyme to those that do not.

  • Reagents & Materials:

    • Target cell line engineered to express NTR.

    • Parental (wild-type) cell line lacking NTR.

    • Complete cell culture medium.

    • Prodrug and active drug stock solutions.

    • MTS reagent solution (containing an electron coupling reagent like PES).[10][11]

    • 96-well cell culture plates.

    • Plate reader capable of measuring absorbance at ~490 nm.[11]

  • Protocol:

    • Cell Plating: Seed both the NTR-expressing and wild-type cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the prodrug and the active drug (as a positive control). Add the compounds to the appropriate wells. Include vehicle-only wells as a negative control.

    • Incubation: Incubate the plates for a period relevant to the drug's mechanism of action (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

    • MTS Addition: Add 20 µL of the MTS reagent solution to each well.[10][11]

    • Final Incubation: Incubate the plates for 1 to 4 hours at 37°C, allowing viable cells to convert the MTS reagent into a colored formazan product.[10][11]

    • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[11]

    • Data Analysis:

      • Subtract the background absorbance (from medium-only wells).

      • Normalize the absorbance values of treated wells to the vehicle-control wells to calculate the percentage of cell viability.

      • Plot cell viability against drug concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell growth).

      • The ratio of the IC50 in wild-type cells to NTR-expressing cells provides a selectivity index for the prodrug.

References

A Comparative Guide to the Cross-reactivity and Orthogonality of the 4-Nitrobenzyl Group in Complex Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex multi-step organic syntheses, the strategic selection of protecting groups is paramount to success. The 4-nitrobenzyl (PNB) group has emerged as a versatile tool for the protection of alcohols, amines, and other functional groups. Its unique cleavage conditions offer a degree of orthogonality that can be exploited to streamline synthetic routes and enhance overall efficiency. This guide provides an objective comparison of the PNB group's performance against other common protecting groups, supported by experimental data, to aid in the rational design of protecting group strategies.

Introduction to the 4-Nitrobenzyl (PNB) Protecting Group

The 4-nitrobenzyl group is a member of the benzyl-type protecting group family, characterized by the introduction of a nitro functionality at the para position of the benzene ring.[1] This electron-withdrawing nitro group significantly influences the chemical properties of the PNB moiety, rendering it susceptible to specific deprotection methods that are often orthogonal to those used for other protecting groups.[1] While traditionally known for its photolability, the PNB group can also be removed under various reductive and specific basic conditions, offering a range of deprotection options.

Data Presentation: Cross-Reactivity and Stability

The successful application of any protecting group hinges on its stability under a variety of reaction conditions. The following table summarizes the stability of the 4-nitrobenzyl ether under conditions commonly used for the deprotection of other widely used protecting groups.

Protecting Group to be CleavedDeprotection Reagent/ConditionStability of 4-Nitrobenzyl EtherTypical Yield (%)
Boc (tert-Butoxycarbonyl)Trifluoroacetic acid (TFA)Stable>95
Fmoc (9-Fluorenylmethyloxycarbonyl)20% Piperidine in DMFStable>95
Cbz (Carboxybenzyl)H₂, Pd/CLabile*<5
TBDMS (tert-Butyldimethylsilyl)Tetrabutylammonium fluoride (TBAF)Generally Stable**>90
Acetal (e.g., MOM, THP)Mild Aqueous AcidStable>95

*Note: The hydrogenolysis of benzyl-type ethers is a standard deprotection method. However, the cleavage of PNB ethers can be inhibited by the addition of catalyst poisons like pyridine or ammonia, allowing for selective Cbz removal in some cases.[2] **Note: While PNB esters can be cleaved by TBAF, PNB ethers are generally stable under these conditions.

Orthogonality of the 4-Nitrobenzyl Group

Orthogonality in protecting group strategy refers to the ability to deprotect one functional group without affecting another. The PNB group offers excellent orthogonality with several common protecting groups, as detailed in the table below.

Protecting Group 1Deprotection Condition 1Protecting Group 2 (PNB)Deprotection Condition 2Orthogonality
BocAcid (e.g., TFA)PNBReductive (e.g., Zn/AcOH), Photolytic, or specific basic conditionsExcellent
FmocBase (e.g., Piperidine)PNBReductive, Photolytic, or acidic conditionsExcellent
CbzHydrogenolysis (H₂, Pd/C)PNBReductive (non-hydrogenolytic), Photolytic, or specific basic conditionsGood (with careful condition selection)
TBDMSFluoride Source (e.g., TBAF)PNBReductive, Photolytic, or acidic conditionsExcellent

Experimental Protocols

Protection of a Primary Alcohol with 4-Nitrobenzyl Bromide

This protocol describes a general procedure for the protection of a primary alcohol using 4-nitrobenzyl bromide and sodium hydride.

Reagents:

  • Primary alcohol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 4-Nitrobenzyl bromide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-nitrobenzyl bromide in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-nitrobenzyl ether.

Deprotection of a 4-Nitrobenzyl Ether via Reductive Cleavage with Zinc

This protocol outlines a method for the reductive cleavage of a 4-nitrobenzyl ether using zinc dust in acetic acid.

Reagents:

  • 4-Nitrobenzyl ether (1.0 eq)

  • Zinc dust (<10 micron, activated) (10 eq)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 4-nitrobenzyl ether in glacial acetic acid, add activated zinc dust.

  • Stir the suspension vigorously at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the excess zinc.

  • Wash the celite pad with additional DCM.

  • Carefully neutralize the filtrate by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Deprotection of a 4-Nitrobenzyl Ether using Aqueous Sodium Hydroxide

This protocol describes a specific method for the cleavage of a 4-nitrobenzyl ether using aqueous sodium hydroxide in methanol.[3][4] This method has been shown to be compatible with silyl ethers and Boc groups.[3]

Reagents:

  • 4-Nitrobenzyl ether (1.0 eq)

  • Methanol

  • 20% Aqueous sodium hydroxide solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the 4-nitrobenzyl ether in methanol, add an equal volume of 20% aqueous sodium hydroxide solution.[3]

  • Stir the reaction mixture at 75 °C and monitor by TLC. Reaction times can vary from 1.5 to several hours depending on the substrate.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography to afford the desired alcohol.[3]

Visualizing Workflows and Relationships

The following diagrams illustrate the logical flow of protection/deprotection strategies involving the 4-nitrobenzyl group and its orthogonal relationships with other common protecting groups.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Pathways Alcohol Alcohol PNB-Br, NaH PNB-Br, NaH Alcohol->PNB-Br, NaH Protection PNB-Protected Alcohol PNB-Protected Alcohol PNB-Br, NaH->PNB-Protected Alcohol Reductive Cleavage (Zn/AcOH) Reductive Cleavage (Zn/AcOH) PNB-Protected Alcohol->Reductive Cleavage (Zn/AcOH) Photolytic Cleavage (hv) Photolytic Cleavage (hv) PNB-Protected Alcohol->Photolytic Cleavage (hv) Basic Cleavage (NaOH/MeOH) Basic Cleavage (NaOH/MeOH) PNB-Protected Alcohol->Basic Cleavage (NaOH/MeOH) Deprotected Alcohol Deprotected Alcohol Reductive Cleavage (Zn/AcOH)->Deprotected Alcohol Photolytic Cleavage (hv)->Deprotected Alcohol Basic Cleavage (NaOH/MeOH)->Deprotected Alcohol

Caption: General workflow for the protection of an alcohol with the 4-nitrobenzyl group and its various deprotection pathways.

Orthogonality Molecule Molecule Boc-Protected Amine Boc-Protected Amine Molecule->Boc-Protected Amine has PNB-Protected Alcohol PNB-Protected Alcohol Molecule->PNB-Protected Alcohol has TFA (Acid) TFA (Acid) Boc-Protected Amine->TFA (Acid) Cleaved by Zn/AcOH (Reductive) Zn/AcOH (Reductive) Boc-Protected Amine->Zn/AcOH (Reductive) Stable to PNB-Protected Alcohol->TFA (Acid) Stable to PNB-Protected Alcohol->Zn/AcOH (Reductive) Cleaved by Free Amine Free Amine TFA (Acid)->Free Amine Free Alcohol Free Alcohol Zn/AcOH (Reductive)->Free Alcohol

Caption: Orthogonal relationship between the Boc and PNB protecting groups, demonstrating selective deprotection.

CrossReactivity Molecule Molecule Cbz-Protected Amine Cbz-Protected Amine Molecule->Cbz-Protected Amine has PNB-Protected Alcohol PNB-Protected Alcohol Molecule->PNB-Protected Alcohol has H2, Pd/C H2, Pd/C Cbz-Protected Amine->H2, Pd/C Cleaved by H2, Pd/C + Pyridine H2, Pd/C + Pyridine Cbz-Protected Amine->H2, Pd/C + Pyridine Cleaved by PNB-Protected Alcohol->H2, Pd/C Cleaved by (Cross-Reactivity) PNB-Protected Alcohol->H2, Pd/C + Pyridine Stable to (Inhibited) Free Amine Free Amine H2, Pd/C + Pyridine->Free Amine

Caption: Potential cross-reactivity of the PNB group under standard Cbz deprotection conditions and a strategy to achieve orthogonality.

Conclusion

The 4-nitrobenzyl protecting group offers a valuable combination of stability and unique deprotection pathways, making it a powerful tool for complex organic synthesis. Its orthogonality with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups is a significant advantage. While potential cross-reactivity exists with groups removed by standard hydrogenolysis (e.g., Cbz), careful selection of reaction conditions can often mitigate this issue. The availability of multiple deprotection methods—reductive, photolytic, and specific basic conditions—provides synthetic chemists with a high degree of flexibility in planning their synthetic routes. The data and protocols presented in this guide are intended to empower researchers to effectively incorporate the 4-nitrobenzyl group into their synthetic strategies, ultimately facilitating the efficient construction of complex molecules.

References

Spectroscopic comparison of 4-nitrobenzyl and 2-nitrobenzyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the distinct spectroscopic and photochemical properties of 4-nitrobenzyl and 2-nitrobenzyl derivatives, offering valuable insights for researchers in drug development and photochemistry.

In the realm of chemical biology and drug delivery, the strategic use of photoremovable protecting groups (PPGs) has revolutionized the spatiotemporal control of bioactive molecules. Among the most classic and widely studied PPGs are those based on the nitrobenzyl scaffold. The position of the nitro group on the benzene ring, either at the ortho (2) or para (4) position, profoundly influences the molecule's spectroscopic characteristics and photochemical reactivity. This guide provides a detailed comparative analysis of 4-nitrobenzyl and 2-nitrobenzyl derivatives, supported by experimental data and protocols to aid researchers in selecting the appropriate scaffold for their specific applications.

At a Glance: Key Spectroscopic and Photochemical Differences

The ortho and para-nitrobenzyl derivatives, while structurally similar, exhibit significant differences in their light-absorbing properties and their efficiency in undergoing photo-cleavage. These differences are summarized below:

Property2-Nitrobenzyl Derivatives4-Nitrobenzyl Derivatives
Primary Application Photoremovable protecting groups ("caged compounds")Synthetic intermediates, photochemistry studies
Photochemical Reactivity High quantum yields of photocleavageGenerally lower quantum yields of photoreaction
Typical Absorption Max (λmax) ~260-280 nm, with a tail extending to ~350 nm~270-285 nm
Molar Extinction Coefficient (ε) Moderate to highModerate to high
Photocleavage Byproduct 2-Nitrosobenzaldehyde or related speciesProducts from photoredox reactions in aqueous solution

Unveiling the Spectroscopic Fingerprints: A Quantitative Comparison

The ultraviolet-visible (UV-Vis) and nuclear magnetic resonance (NMR) spectra of these derivatives provide a fundamental understanding of their electronic structure and chemical environment.

UV-Visible Absorption Spectroscopy

The position of the nitro group significantly impacts the electronic transitions within the molecule, which is reflected in their UV-Vis absorption spectra.

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
2-Nitrobenzyl Alcohol---
4-Nitrobenzyl Alcohol-~285[1]Not widely reported
4,5-Dimethoxy-2-nitrobenzyl derivativesAcetonitrile~350~5000
2-NitrobenzaldehydeCyclohexane~250, ~300 (shoulder)~10,000, ~1,000
4-NitrobenzaldehydeCyclohexane~250, ~300 (shoulder)~10,000, ~1,000

Note: Molar extinction coefficients can vary depending on the specific derivative and solvent.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The chemical shifts in ¹H NMR spectra are sensitive to the electronic environment of the protons, providing valuable structural information.

CompoundSolventChemical Shifts (δ, ppm)
2-Nitrobenzyl AlcoholDMSO-d₆8.05-8.03 (d, 1H), 7.84-7.74 (m, 2H), 7.55-7.51 (t, 1H), 5.56-5.53 (t, 1H), 4.83-4.81 (d, 2H)[2]
4-Nitrobenzyl AlcoholCDCl₃8.18 (d, 2H), 7.52 (d, 2H), 4.82 (s, 2H), 2.41 (s, 1H, OH)[3]

The Decisive Factor: Photochemical Reaction Mechanisms

The most significant distinction between 2-nitrobenzyl and 4-nitrobenzyl derivatives lies in their photochemical behavior. 2-Nitrobenzyl compounds are renowned for their ability to act as efficient photoremovable protecting groups, a property not prominently shared by their 4-nitro counterparts.

The "Uncaging" Power of 2-Nitrobenzyl Derivatives

Upon irradiation with UV light, 2-nitrobenzyl derivatives undergo an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule (the "cage" is opened) and forms a 2-nitrosobenzaldehyde byproduct. This efficient process is the cornerstone of their utility in controlled release applications.[4][5]

Photochemical_Mechanism_2NB 2-Nitrobenzyl Derivative 2-Nitrobenzyl Derivative Excited State Excited State 2-Nitrobenzyl Derivative->Excited State UV Light (hν) aci-Nitro Intermediate aci-Nitro Intermediate Excited State->aci-Nitro Intermediate Intramolecular H-abstraction Cyclic Intermediate Cyclic Intermediate aci-Nitro Intermediate->Cyclic Intermediate Released Molecule Released Molecule Cyclic Intermediate->Released Molecule 2-Nitroso Byproduct 2-Nitroso Byproduct Cyclic Intermediate->2-Nitroso Byproduct UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Sample Dissolve sample in a UV-transparent solvent (e.g., ethanol, acetonitrile). Prepare Blank Prepare a blank solution with the pure solvent. Dissolve Sample->Prepare Blank Calibrate Calibrate the spectrophotometer with the blank solution. Prepare Blank->Calibrate Measure Measure the absorbance of the sample solution across the desired wavelength range (e.g., 200-400 nm). Calibrate->Measure Identify Maxima Identify the wavelength(s) of maximum absorbance (λmax). Measure->Identify Maxima Calculate ε Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl). Identify Maxima->Calculate ε

References

Safety Operating Guide

Proper Disposal of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.

Spill Management: In the event of a spill, immediately cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and follow your institution's emergency response procedures.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal company. This ensures that the compound is managed in accordance with all applicable federal, state, and local regulations.

Waste Segregation and Storage
  • Do Not Mix: Do not mix this compound waste with other chemical waste streams unless compatibility has been definitively confirmed. Aromatic nitro compounds can be reactive and should be stored separately to avoid potentially hazardous reactions.[1]

  • Containerization: Collect waste this compound in a clearly labeled, sealed, and compatible container. The container should be in good condition and resistant to the chemical.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name, "this compound," the CAS number (77359-11-6), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Arranging for Disposal
  • Contact EHS: Your institution's EHS department has established procedures and contracts with licensed hazardous waste disposal companies. Contact them for guidance and to schedule a waste pickup.

  • Provide Information: Accurately describe the waste to the disposal company, including the chemical name, quantity, and any potential hazards.

Alternative Disposal Considerations (To be performed ONLY by licensed professionals)
  • Incineration: Controlled incineration at a licensed facility may be a suitable disposal method. This process should only be carried out by trained professionals in a facility equipped with flue gas scrubbing capabilities.[1]

  • Neutralization: As an organic acid, neutralization may be a theoretical possibility. However, due to the presence of the nitrobenzyl group, this should not be attempted by laboratory personnel without a specific, validated protocol and approval from the EHS department. Improper neutralization can lead to unintended reactions and the generation of hazardous byproducts.

Quantitative Data Summary

Hazard ClassGHS Hazard Statements (based on related compounds)Precautionary Statements (based on related compounds)
Acute Toxicity, OralH302: Harmful if swallowedP264, P270
Skin IrritationH315: Causes skin irritationP280, P302+P352, P332+P313, P362+P364
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312
DisposalP501: Dispose of contents/container to an approved waste disposal plant

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in a Labeled, Sealed Container ppe->segregate contact_ehs Contact Institutional EHS Department segregate->contact_ehs ehs_pickup Arrange for Hazardous Waste Pickup with Licensed Vendor contact_ehs->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for structurally related nitroaromatic and carboxylic acid compounds and should be treated as a baseline for safe laboratory practices.

Hazard Identification and Personal Protective Equipment

  • Skin Irritation: May cause skin irritation upon contact.[2][3][4]

  • Eye Irritation: May cause serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3][4]

  • Harmful if Swallowed: Acute oral toxicity is a potential hazard.[2][3]

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications and Standards
Eye Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards.[5]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[5]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are suitable for short-term protection.[5][6] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[5]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a fume hood.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial when working with this compound.

  • Preparation and Engineering Controls:

    • All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4][7]

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a fume hood to contain any dust.

    • Use appropriate tools (e.g., spatulas) to handle the solid and avoid generating dust.

  • During the Experiment:

    • Keep all containers with the compound clearly labeled.

    • Avoid contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the laboratory.[2]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]

    • Store away from incompatible materials such as strong oxidizing agents.[2][7]

Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7]

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container for hazardous waste. Avoid creating dust during collection.
Contaminated Materials Dispose of contaminated gloves, paper towels, and other lab supplies as hazardous waste in a designated, sealed container.
Empty Containers Rinse empty containers thoroughly with a suitable solvent. Dispose of the rinsate as hazardous waste. The cleaned container can then be disposed of according to local regulations.

Spill Management Protocol

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[5]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it operational.[5]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[5]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[2][5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[5]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment prep_setup->prep_emergency handling_weigh Weigh and Transfer prep_emergency->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment post_storage Store Securely handling_experiment->post_storage disp_solid Solid Waste handling_experiment->disp_solid post_cleanup Clean Work Area post_storage->post_cleanup post_ppe Doff PPE post_cleanup->post_ppe post_wash Wash Hands post_ppe->post_wash disp_contaminated Contaminated Materials disp_solid->disp_contaminated

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.